molecular formula C8H8N4 B1673433 Hydralazine CAS No. 86-54-4

Hydralazine

Número de catálogo: B1673433
Número CAS: 86-54-4
Peso molecular: 160.18 g/mol
Clave InChI: RPTUSVTUFVMDQK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Hydralazine is the 1-hydrazino derivative of phthalazine;  a direct-acting vasodilator that is used as an antihypertensive agent. It has a role as an antihypertensive agent and a vasodilator agent. It is a member of phthalazines, an azaarene, an ortho-fused heteroarene and a member of hydrazines.
Originally developed in the 1950s as a malaria treatment, this compound showed antihypertensive ability and was soon repurposed. This compound is a hydrazine derivative vasodilator used alone or as adjunct therapy in the treatment of hypertension and only as adjunct therapy in the treatment of heart failure. This compound is no longer a first line therapy for these indications since the development of newer antihypertensive medications. this compound hydrochloride was FDA approved on 15 January 1953.
This compound is an Arteriolar Vasodilator. The physiologic effect of this compound is by means of Arteriolar Vasodilation.
This compound is a commonly used oral antihypertensive agent that acts by inducing peripheral vasodilation. This compound has been linked to several forms of acute liver injury as well as a lupus-like syndrome.
This compound has been reported in Achillea pseudopectinata with data available.
This compound is a phthalazine derivative with antihypertensive effects. This compound exerts its vasodilatory effects through modification of the contractile state of arterial vascular smooth muscle by altering intracellular calcium release, and interfering with smooth muscle cell calcium influx. This agent also causes inhibition of phosphorylation of myosin protein or chelation of trace metals required for smooth muscle contraction, thereby resulting in an increase in heart rate, stroke volume and cardiac output.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1953 and is indicated for hypertension and has 18 investigational indications.
A direct-acting vasodilator that is used as an antihypertensive agent.
See also: this compound Hydrochloride (active moiety of);  Dithis compound (narrower).

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

phthalazin-1-ylhydrazine
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InChI

InChI=1S/C8H8N4/c9-11-8-7-4-2-1-3-6(7)5-10-12-8/h1-5H,9H2,(H,11,12)
Source PubChem
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InChI Key

RPTUSVTUFVMDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8N4
Source PubChem
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Related CAS

304-20-1 (mono-hydrochloride)
Record name Hydralazine [INN:BAN]
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DSSTOX Substance ID

DTXSID4023129
Record name Hydralazine
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Molecular Weight

160.18 g/mol
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Physical Description

Solid
Record name Hydralazine
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Solubility

<1mg/mL, 2.61e+00 g/L
Record name Hydralazine
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CAS No.

86-54-4
Record name Hydralazine
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Melting Point

172-173 °C, 172 - 173 °C
Record name Hydralazine
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Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Hydralazine on Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydralazine is a direct-acting vasodilator that has been in clinical use for the management of hypertension and heart failure for decades. Despite its long-standing application, the precise molecular mechanisms underlying its action on vascular smooth muscle (VSM) have been a subject of extensive research and debate. This technical guide synthesizes current understanding, focusing on the core signaling pathways, quantitative pharmacological data, and the experimental methodologies used to elucidate its effects. The primary mechanism of this compound-induced vasodilation involves the inhibition of intracellular calcium release from the sarcoplasmic reticulum, though contributions from potassium channel activation and modulation of endothelial-derived factors are also evident.

Core Mechanisms of Action

This compound exerts its vasodilatory effect predominantly through direct action on arterial smooth muscle cells, with a lesser effect on venous capacitance vessels. This arterial selectivity contributes to its hemodynamic profile of reducing peripheral resistance and afterload.[1][2][3] The core mechanisms can be categorized into several interconnected pathways.

Inhibition of Intracellular Calcium Mobilization

The cornerstone of this compound's action is its ability to interfere with calcium (Ca²⁺) homeostasis within VSM cells.[4][5] Contraction of VSM is critically dependent on the elevation of cytosolic Ca²⁺, which binds to calmodulin, activating myosin light chain kinase (MLCK) and leading to actin-myosin cross-bridge cycling. This compound disrupts this process primarily by:

  • Inhibiting IP₃-Induced Ca²⁺ Release: The most widely accepted mechanism is that this compound inhibits the inositol (B14025) 1,4,5-trisphosphate (IP₃)-induced release of Ca²⁺ from the sarcoplasmic reticulum (SR).[1][2][4][6][7][8] Agonists like phenylephrine (B352888) bind to G-protein coupled receptors, activating phospholipase C to produce IP₃. IP₃ then binds to its receptors on the SR membrane, opening Ca²⁺ channels. This compound appears to directly interfere with this step, reducing the amount of Ca²⁺ available for contraction.[8][9] Studies on permeabilized rabbit aorta and pulmonary artery have shown that this compound is more potent at inhibiting IP₃-evoked contractions than those induced by caffeine, suggesting a specific action on the IP₃ receptor pathway.[8]

  • Inhibition of Myosin Light Chain Phosphorylation: By limiting the increase in cytosolic Ca²⁺, this compound consequently leads to a reduction in the phosphorylation of the 20,000-dalton myosin P-light chains, a step considered obligatory for muscle contraction.[10] Early studies using myofibrils from bovine carotid arteries demonstrated that this compound inhibits a Ca²⁺-dependent ATPase and the associated phosphorylation of these light chains.[10]

Modulation of Potassium Channels

There is evidence suggesting that this compound may also cause vasodilation by opening potassium (K⁺) channels in the VSM cell membrane.[1]

  • Opening of Ca²⁺-Activated Potassium (BK_Ca) Channels: Some studies propose that this compound opens high-conductance Ca²⁺-activated K⁺ channels (BK_Ca).[11] Opening these channels would lead to K⁺ efflux, causing membrane hyperpolarization. This hyperpolarization would close voltage-gated L-type Ca²⁺ channels, reducing Ca²⁺ influx and promoting relaxation.[1][12] Experiments on porcine coronary arteries showed that the vasodilatory effect of this compound was significantly reduced by BK_Ca channel blockers like iberiotoxin.[11]

However, this mechanism remains controversial. Other studies, particularly on rabbit aorta, found no significant effect of this compound on membrane potential or K⁺ currents at concentrations that cause vasodilation, challenging the universal applicability of the K⁺ channel opening hypothesis.[2][8][13]

Endothelium-Dependent Mechanisms

While considered a direct VSM relaxant, some effects of this compound, particularly at lower, more clinically relevant concentrations (<10 μM), appear to be dependent on an intact endothelium.[3][14]

  • Prostacyclin (PGI₂) Pathway: In mesenteric resistance arteries from pregnant rats, this compound-induced relaxation was found to be mediated by the release of prostacyclin from the endothelium.[14] This effect was abolished by endothelial denudation, cyclooxygenase (COX) inhibitors, and prostacyclin receptor antagonists.[14]

  • Nitric Oxide (NO) and cGMP Pathway: The role of nitric oxide (NO) is less clear. While some reports suggest this compound may increase the bioavailability of NO and stimulate cGMP production,[1][7] other studies have found its vasodilatory action to be independent of the NO-cGMP pathway.[15][16] For instance, in porcine coronary arteries, this compound-induced relaxation was not blocked by NO synthase inhibitors.[15]

Signaling Pathway Diagrams

The following diagrams illustrate the key molecular pathways involved in this compound's mechanism of action.

Hydralazine_Calcium_Signaling cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell This compound This compound IP3R IP3 Receptor This compound->IP3R Inhibits Relaxation Relaxation This compound->Relaxation Ca_SR Ca²⁺ IP3R->Ca_SR Release SR Sarcoplasmic Reticulum (SR) Ca_cyto Cytosolic Ca²⁺ Calmodulin Calmodulin Ca_cyto->Calmodulin Binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin LC MyosinLC->MyosinLC_P Contraction Contraction MyosinLC_P->Contraction

References

Investigating the In Vitro Antioxidant Properties of Hydralazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydralazine, a long-established peripheral vasodilator, has garnered significant attention for its potential therapeutic applications beyond blood pressure regulation. A growing body of evidence from in vitro studies highlights its potent antioxidant capabilities. This technical guide provides an in-depth examination of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing key quantitative findings, and offering comprehensive experimental protocols for its evaluation. The guide also visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to this compound's Antioxidant Potential

Initially developed for the treatment of hypertension, this compound's clinical utility has been well-documented.[1][2][3] However, recent preclinical research has revealed that its therapeutic effects may be, in part, attributable to significant antioxidant and anti-inflammatory activities.[1][2][3][4] this compound has been shown to be an efficient scavenger of reactive oxygen species (ROS) and an inhibitor of enzymes responsible for generating oxidative stress.[5][6] These properties suggest that this compound could be repurposed for conditions where oxidative stress is a key pathological driver, such as cardiovascular and renal diseases.[1][2][7] This guide focuses exclusively on the in vitro evidence that forms the basis for these novel therapeutic hypotheses.

Mechanisms of Antioxidant Action

In vitro studies have elucidated several mechanisms through which this compound exerts its antioxidant effects:

  • Direct Radical Scavenging: this compound can directly scavenge harmful free radicals. It is a potent inhibitor of peroxynitrite formation and also effectively scavenges superoxide (B77818) radicals (O₂⁻).[4][5][6] This direct scavenging activity helps to reduce the overall burden of oxidative stress in a cellular environment.

  • Enzyme Inhibition: A primary mechanism of this compound's antioxidant action is the inhibition of key enzymes that produce ROS. It has been shown to inhibit superoxide generation from xanthine (B1682287) oxidase (XO) and NADPH oxidase.[1][2][5]

  • Modulation of Inflammatory Pathways: this compound can attenuate inflammation by inhibiting the gene expression and synthesis of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][5] This leads to a reduction in the generation of reactive nitrogen species (RNS) and prostaglandins.

  • Activation of the Nrf2/ARE Pathway: this compound has been identified as a reactivator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[8] This pathway is a critical cellular defense mechanism against oxidative stress. By promoting the translocation of Nrf2 to the nucleus, this compound boosts the expression of a suite of antioxidant and cytoprotective genes.[8]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and its observed effects in various in vitro antioxidant and related assays.

Assay / Cellular Model This compound Concentration Observed Effect Reference(s)
ROS Production (Murine Peritoneal Macrophages)0.1-10 mMInhibition of both extracellular and intracellular ROS production.[5]
Superoxide Radical (O₂⁻) Generation (XO & NADPH Oxidase)0.1-10 mMInhibition of superoxide generation.[5]
Nitric Oxide (NO) Generation (Murine Peritoneal Macrophages)0.1-10 mMSignificant reduction via inhibition of NOS-2 gene expression.[5]
COX-2 Gene Expression (Murine Peritoneal Macrophages)1-10 mMEffective blockage of gene expression and subsequent PGE₂ synthesis.[5]
Cytotoxicity (LC50) (Isolated Rat Hepatocytes, 2h)8 mMBaseline cytotoxicity without external oxidative stress.[9][10]
Cytotoxicity (LC50) with H₂O₂ (Rat Hepatocytes)2 mM4-fold increase in susceptibility to this compound-induced cytotoxicity.[9][10]
Cytotoxicity (LC50) with Peroxidase/H₂O₂ (Rat Hepatocytes)0.1 mM80-fold increase in susceptibility, mediated by lipid peroxidation.[9][10]
Nrf2/ARE Pathway Activation (Lens Epithelial Cells)20 µMNon-toxic concentration that promoted cell survival and Nrf2 activation.[8]

Key Signaling and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for comprehension and replication. The following diagrams were generated using Graphviz to illustrate these processes.

cluster_prep 1. Reagent & Sample Preparation cluster_reaction 2. Reaction Incubation cluster_analysis 3. Data Acquisition & Analysis prep_antioxidant Prepare this compound Stock & Serial Dilutions mix Mix this compound/Standard with Radical Solution in Microplate prep_antioxidant->mix prep_radical Prepare Radical Solution (e.g., DPPH or ABTS•+) prep_radical->mix prep_control Prepare Standard Antioxidant (e.g., Trolox, Ascorbic Acid) prep_control->mix incubate Incubate in the Dark at Room Temperature mix->incubate measure Measure Absorbance (e.g., 517nm for DPPH, 734nm for ABTS) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: General workflow for in vitro radical scavenging assays.

cluster_direct Direct Scavenging cluster_enzyme Enzyme Inhibition This compound This compound ROS Reactive Oxygen Species (ROS, e.g., O₂⁻) This compound->ROS Scavenges RNS Reactive Nitrogen Species (RNS, e.g., Peroxynitrite) This compound->RNS Scavenges XO Xanthine Oxidase (XO) This compound->XO Inhibits NADPH_Ox NADPH Oxidase This compound->NADPH_Ox Inhibits iNOS Inducible Nitric Oxide Synthase (iNOS) This compound->iNOS Inhibits Expression COX2 Cyclooxygenase-2 (COX-2) This compound->COX2 Inhibits Expression OxidativeStress Reduced Oxidative Stress ROS->OxidativeStress RNS->OxidativeStress XO->OxidativeStress NADPH_Ox->OxidativeStress Inflammation Reduced Inflammation iNOS->Inflammation COX2->Inflammation

Caption: this compound's primary antioxidant and anti-inflammatory mechanisms.

cluster_cyto Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Induces Keap1 Keap1 Nrf2_free Nrf2 (Free) Nrf2_Keap1->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Genes Activates Transcription

Caption: Activation of the Nrf2/ARE antioxidant pathway by this compound.

Detailed Experimental Protocols

The following sections provide standardized protocols for key in vitro assays used to characterize the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change from violet to yellow.[11][12][13]

  • Principle: The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at 517 nm.[13]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). Store this solution in an amber bottle at 4°C.[11][12][14] Before use, dilute the stock to achieve an absorbance of approximately 1.0 at 517 nm.[12]

    • This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Perform serial dilutions to obtain a range of test concentrations.

    • Standard: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox for comparison.[11]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the various concentrations of this compound solution, standard, or solvent (for control) to the wells of a 96-well microplate.[11]

    • Add 180 µL of the DPPH working solution to all wells.[11]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[11][12]

    • Measure the absorbance at 517 nm using a microplate reader.[11][12]

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with solvent and A_sample is the absorbance with the this compound solution.[11]

    • Determine the IC₅₀ value (the concentration of this compound required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the corresponding sample concentrations.[11][12]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form is monitored spectrophotometrically.[15]

  • Principle: The scavenging of the ABTS•+ radical cation by the sample is measured as a decrease in absorbance at 734 nm.[11][16]

  • Reagent Preparation:

    • ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[11][17]

    • ABTS•+ Working Solution: On the day of the assay, dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[11][17]

    • This compound and Standard Solutions: Prepare as described for the DPPH assay. Trolox is the most common standard for this assay, and results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the various concentrations of this compound solution, standard, or solvent to the wells of a 96-well microplate.[11]

    • Add 190 µL of the ABTS•+ working solution to all wells.[11]

    • Incubate at room temperature for approximately 6-7 minutes.[11][17]

    • Measure the absorbance at 734 nm using a microplate reader.[11]

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.[11]

    • The antioxidant capacity can also be expressed as TEAC, which is the concentration of Trolox having the equivalent antioxidant activity of a 1 mM solution of the test compound.[11]

Cellular ROS Production Assay

This assay measures the ability of this compound to inhibit the production of intracellular or extracellular ROS in a cell-based model, often using inflammatory cells like macrophages stimulated to produce an oxidative burst.

  • Principle: A fluorescent or chemiluminescent probe (e.g., Dichlorofluorescin diacetate (DCFH-DA) for intracellular ROS, or Lucigenin for superoxide) is used to detect ROS. The reduction in signal in the presence of this compound indicates its antioxidant effect.[4]

  • General Protocol Outline:

    • Cell Culture: Culture an appropriate cell line (e.g., murine peritoneal macrophages) under standard conditions.[5]

    • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a defined period.

    • Stimulation: Induce ROS production by adding a stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS)).

    • Probe Loading: Add the ROS-sensitive probe (e.g., DCFH-DA).

    • Measurement: Measure the fluorescence or chemiluminescence signal over time using a plate reader.

    • Data Analysis: Compare the signal from this compound-treated cells to untreated (but stimulated) control cells to determine the percentage of ROS inhibition.

Conclusion

The in vitro evidence strongly supports the classification of this compound as a potent antioxidant agent. Its multifaceted mechanisms, including direct radical scavenging, inhibition of pro-oxidant enzymes, and activation of the endogenous Nrf2 antioxidant defense pathway, make it a compelling candidate for further investigation in diseases characterized by oxidative stress. The protocols and data summarized in this guide provide a solid foundation for researchers aiming to explore and validate the antioxidant properties of this compound and its derivatives in various experimental models.

References

Hydralazine as a Prolyl Hydroxylase Domain (PHD) Enzyme Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Hydralazine, a well-established antihypertensive medication, exhibits a significant secondary mechanism of action as an inhibitor of prolyl hydroxylase domain (PHD) enzymes. This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master regulator of the cellular response to hypoxia. The subsequent activation of HIF-1α signaling pathways triggers a cascade of downstream effects, most notably the upregulation of vascular endothelial growth factor (VEGF) and the promotion of angiogenesis. This technical guide provides an in-depth overview of the core principles of this compound's action on PHDs, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Mechanism of Action: Iron Chelation

The primary proposed mechanism for this compound's inhibition of PHD enzymes is through the chelation of ferrous iron (Fe²⁺), a critical cofactor for PHD enzymatic activity. PHDs require Fe²⁺ at their active site to catalyze the hydroxylation of proline residues on HIF-1α. By binding to and sequestering this iron, this compound effectively inactivates the enzyme, preventing the degradation of HIF-1α. Evidence suggests that exogenous free iron can reverse the HIF-1α-inducing effects of this compound, supporting the iron chelation hypothesis.[1]

Quantitative Data: Dose-Dependent Inhibition

While specific IC50 values for this compound against individual PHD isoforms (PHD1, PHD2, and PHD3) are not extensively reported in publicly available literature, studies have consistently demonstrated a dose-dependent inhibition of PHD activity. Inhibition of PHD activity has been observed to begin at concentrations as low as 50 μmol/L, with a 10% inhibition of PHD activity noted in a HIF–VHL capture assay at this concentration.[1] The pro-angiogenic and HIF-stabilizing effects of this compound are also dose-dependent, with significant induction of HIF-1α and its downstream targets observed in various cell lines at concentrations ranging from 50 to 500 μmol/L.[2]

ParameterConcentrationEffectReference
PHD Activity Inhibition 50 µmol/L10% inhibition in HIF-VHL capture assay[1]
HIF-1α Induction 50 - 500 µmol/LDose-dependent increase in HIF-1α protein levels[2]
VEGF Expression Not specifiedUpregulation following HIF-1α stabilization[2]

Note: The precise IC50 values can vary depending on the specific assay conditions, including the concentrations of iron and other co-factors.

Signaling Pathway

The inhibition of PHD by this compound initiates a well-defined signaling cascade. Under normoxic conditions, PHD enzymes hydroxylate proline residues on the HIF-1α subunit, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. By inhibiting PHD, this compound allows HIF-1α to escape degradation, accumulate in the cytoplasm, and translocate to the nucleus. In the nucleus, HIF-1α dimerizes with the constitutively expressed HIF-1β subunit (also known as ARNT). This heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation. A key target gene is VEGF, which plays a crucial role in angiogenesis.

HIF1a_Pathway HIF-1α Signaling Pathway Under Normoxia and PHD Inhibition by this compound cluster_normoxia Normoxic Conditions cluster_inhibition PHD Inhibition by this compound cluster_nucleus HIF1a HIF-1α PHD PHD Enzymes (Active) HIF1a->PHD Prolyl Hydroxylation HIF1a_stabilized HIF-1α (Stabilized) VHL VHL Complex PHD->VHL Recognition PHD_inhibited PHD Enzymes (Inactive) Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation This compound This compound This compound->PHD_inhibited Inhibits (Fe²⁺ Chelation) Nucleus Nucleus HIF1a_stabilized->Nucleus Translocation HIF1_complex HIF-1 Complex HIF1a_stabilized->HIF1_complex Dimerization with HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Elements (HREs) HIF1_complex->HRE Binds to VEGF_gene VEGF Gene HRE->VEGF_gene Activates Transcription VEGF_protein VEGF Protein VEGF_gene->VEGF_protein Translation Angiogenesis Angiogenesis VEGF_protein->Angiogenesis PHD_Inhibition_Assay In Vitro PHD2 Inhibition Assay Workflow prep Prepare Reaction Mix (PHD2, Ascorbate, FeSO₄) add_mix Add Reaction Mix to Wells prep->add_mix add_hyd Add this compound (Varying Concentrations) add_hyd->add_mix start_rxn Initiate Reaction (Add HIF-1α peptide & 2-OG) add_mix->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Stop Reaction incubate->stop_rxn detect Detect Hydroxylated Peptide (e.g., ELISA) stop_rxn->detect analyze Calculate % Inhibition & IC50 detect->analyze Western_Blot_Workflow Western Blot Workflow for HIF-1α Stabilization cell_culture Cell Culture & Treatment with this compound lysis Cell Lysis cell_culture->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-HIF-1α) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis Angiogenesis_Assay Sponge Angiogenesis Assay Workflow prep_implant Sponge Preparation & Subcutaneous Implantation administer This compound Administration (e.g., in drinking water) prep_implant->administer incubate Incubation Period (e.g., 14 days) administer->incubate excise Sponge Excision incubate->excise analysis Analysis of Angiogenesis excise->analysis hemoglobin Hemoglobin Assay analysis->hemoglobin Quantitative histology Histological Analysis (e.g., CD31 staining) analysis->histology Qualitative/ Quantitative

References

Beyond Blood Pressure: An In-depth Technical Guide to the Non-Vasodilatory Molecular Targets of Hydralazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydralazine, a phthalazine (B143731) derivative, has been a long-standing therapeutic option for hypertension due to its potent vasodilatory effects. However, a growing body of evidence reveals a fascinating and complex polypharmacology for this molecule, extending far beyond its influence on vascular smooth muscle. This technical guide delves into the molecular targets of this compound that are independent of its vasodilatory mechanism, providing a comprehensive overview for researchers and drug development professionals. We will explore its activities as a DNA methyltransferase inhibitor, a prolyl hydroxylase inhibitor, a scavenger of reactive carbonyl species, and an immunomodulatory agent. This guide will present quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved, offering a valuable resource for further investigation and potential therapeutic repositioning of this established drug.

Introduction

For decades, the clinical utility of this compound has been primarily attributed to its ability to relax arterial smooth muscle, thereby reducing peripheral resistance and lowering blood pressure. The canonical mechanism involves the inhibition of inositol (B14025) trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells. While effective, this action is often accompanied by reflex tachycardia and fluid retention, necessitating combination therapy.

Recent research has unveiled a more nuanced and multifaceted molecular profile for this compound. These "off-target" effects are not merely pharmacological curiosities but represent potential avenues for therapeutic intervention in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide will systematically explore these non-vasodilatory molecular targets, providing the technical details necessary for their study and potential exploitation.

DNA Methyltransferase Inhibition

This compound has emerged as a non-nucleoside inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns.[1] Aberrant DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes. By inhibiting DNMTs, this compound can lead to the re-expression of these silenced genes, suggesting its potential as an epigenetic modifying agent in oncology.[2][3]

Quantitative Data: DNMT Inhibition
ParameterValueCell Line/SystemReference
IC50 (DNMT) 2 µMIn vitro enzyme assay[4]
EC50 (MAPK inhibition leading to decreased DNMT expression) 2.96 µMJurkat cells[4]
Experimental Protocol: In Vitro DNMT Activity Assay

This protocol describes a common method to assess the inhibitory effect of this compound on DNMT activity.[5][6][7]

Materials:

  • Recombinant human DNMT1 enzyme

  • This compound hydrochloride

  • S-adenosyl-L-[methyl-³H]methionine (³H-SAM)

  • Poly(dI-dC)·poly(dI-dC) DNA substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 5 mM DTT)

  • Scintillation cocktail

  • Microcentrifuge tubes

  • 3MM filter paper discs

  • Washing buffers (e.g., 5% trichloroacetic acid, 70% ethanol)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, poly(dI-dC)·poly(dI-dC) DNA substrate, and varying concentrations of this compound (or vehicle control).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding recombinant DNMT1 enzyme and ³H-SAM.

  • Incubate the reaction at 37°C for 1 hour.

  • Spot an aliquot of the reaction mixture onto 3MM filter paper discs.

  • Wash the filter discs sequentially with ice-cold 5% trichloroacetic acid (3 times), 70% ethanol (B145695) (2 times), and 100% ethanol (1 time) to remove unincorporated ³H-SAM.

  • Dry the filter discs completely.

  • Place the dry discs in scintillation vials with a scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition of DNMT activity for each this compound concentration relative to the vehicle control.

Signaling Pathway: DNA Methylation and Gene Silencing

DNA_Methylation This compound This compound DNMT DNA Methyltransferase (DNMT) This compound->DNMT Inhibits Reactivation Gene Reactivation DNA DNA DNMT->DNA Methylates Me_Group Methyl Group (from SAM) Methylated_DNA Methylated DNA (Hypermethylation) TSG Tumor Suppressor Gene (e.g., p16, RARβ) Methylated_DNA->TSG Silences Silencing Transcriptional Silencing Reactivation->TSG Allows Expression Of HIF1a_Pathway cluster_normoxia Normoxia cluster_this compound This compound Treatment PHD Prolyl Hydroxylase (PHD) HIF1a HIF-1α PHD->HIF1a Hydroxylates VHL VHL HIF1a->VHL Binds Proteasome Proteasome VHL->Proteasome Targets for Degradation Degradation This compound This compound This compound->PHD Inhibits HIF1a_stable HIF-1α (stabilized) HIF1b HIF-1β (ARNT) HIF1a_stable->HIF1b Dimerizes with Nucleus Nucleus HIF1a_stable->Nucleus Translocates to HIF1_complex HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Activates Carbonyl_Scavenging Oxidative_Stress Oxidative Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation RCS Reactive Carbonyl Species (RCS) (e.g., Acrolein) Lipid_Peroxidation->RCS Hydrazone Stable Hydrazone Adduct Cellular_Damage Cellular Damage (Protein & DNA Adducts) RCS->Cellular_Damage Causes This compound This compound This compound->RCS Scavenges This compound->Hydrazone Forms Protection Cytoprotection Hydrazone->Protection Leads to Lupus_Pathway This compound This compound PKCd PKCδ This compound->PKCd Inhibits IL10 IL-10 Production This compound->IL10 Decreases (at high conc.) ERK ERK Pathway PKCd->ERK DNMT1 DNMT1 Expression ERK->DNMT1 Regulates DNA_Hypo DNA Hypomethylation DNMT1->DNA_Hypo Prevents Autoimmune_Genes Overexpression of Autoimmune-Related Genes (e.g., LFA-1, CD70) DNA_Hypo->Autoimmune_Genes T_Cell Autoreactive T-Cell Autoimmune_Genes->T_Cell Lupus Drug-Induced Lupus T_Cell->Lupus Immune_Suppression Immunosuppression

References

Epigenetic Modifications Induced by Hydralazine in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydralazine, a well-established antihypertensive medication, has garnered significant attention for its role as a non-nucleoside DNA methyltransferase (DNMT) inhibitor. This activity allows it to reverse aberrant hypermethylation of CpG islands in gene promoter regions, a common epigenetic alteration in cancer that leads to the silencing of tumor suppressor genes. By inhibiting DNA methylation, this compound can reactivate the expression of these crucial genes, leading to anti-neoplastic effects in various cancer cell lines. This technical guide provides an in-depth overview of the epigenetic modifications induced by this compound in cell culture, including its mechanism of action, quantitative effects on cancer cells, and detailed experimental protocols.

Mechanism of Action: Inhibition of DNA Methylation

This compound's primary epigenetic effect stems from its ability to inhibit the activity of DNA methyltransferases, particularly DNMT1, the enzyme responsible for maintaining methylation patterns during DNA replication, and the de novo methyltransferases DNMT3a and DNMT3b.[1][2][3] The proposed mechanism involves the interaction of this compound's nitrogen atoms with key residues in the active site of DNMTs.[4] This inhibition leads to a passive demethylation of the genome as cells divide.

Furthermore, studies have indicated that this compound can also downregulate the expression of DNMT1 and DNMT3a at the mRNA and protein levels.[1][2] One proposed upstream mechanism for this downregulation is the inhibition of the extracellular signal-regulated kinase (ERK) pathway signaling.[5] By interfering with this pathway, this compound reduces the expression of DNMTs, contributing to its overall demethylating effect.

The consequence of DNMT inhibition is the re-expression of tumor suppressor genes silenced by promoter hypermethylation. This has been observed for a variety of genes critical for cell cycle control, apoptosis, and DNA repair, including p16, RARβ, and GSTP1.[2][3]

Quantitative Data on this compound's Effects in Cell Culture

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the scientific literature.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (IC50/EC50 Values)

Cell LineCancer TypeIC50/EC50 (µM)Exposure Time (hours)Reference
LNCaPProstate Cancer6372[6]
DU145Prostate Cancer3072[6]
bEnd.3Brain Endothelial20024[7]
MCF-7 (Wild-Type)Breast Cancer165.172[8]

Table 2: Effect of this compound on DNMT Expression and Activity

Cell LineDNMTs AffectedEffectThis compound Concentration (µM)DurationReference
DU145, PC-3DNMT1, DNMT3a, DNMT3b (mRNA)Decrease20 and 40Not Specified[6]
LNCaPDNMT1, DNMT3a (mRNA)Decrease40Not Specified[6]
All Prostate Cancer Cell Lines TestedDNMT1 (protein)DecreaseNot SpecifiedNot Specified[6]
MCF-7DNMT1, DNMT3a (mRNA)Decrease1024 hours[2]
Jurkat (Leukemic T cells)DNMT1 (protein)DecreaseHigh doses48 hours[1]
MCF-7/AdrDNMT activity30% Decrease104 days[3]

Table 3: Gene Demethylation and Re-expression Induced by this compound

Cell LineGene(s) Demethylated and Re-expressedReference
Prostate Cancer (DU145)GSTP1, BCL2, CCND2, Androgen Receptor[6]
MDA-231 (Breast), T24 (Bladder), MCF-7 (Breast)ER, p16, RARβ[2]
Cervical CancerAPC, MGMT, ER, GSTP1, DAPK, RARβ, FHIT, p16[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Demethylation

The following diagram illustrates the proposed signaling pathway through which this compound leads to DNA demethylation and re-expression of tumor suppressor genes.

hydralazine_pathway This compound This compound erk_pathway ERK Pathway This compound->erk_pathway Inhibits dnmt_expression DNMT1, DNMT3a Expression This compound->dnmt_expression Downregulates dnmt_activity DNMT Activity This compound->dnmt_activity Directly Inhibits erk_pathway->dnmt_expression Regulates dnmt_expression->dnmt_activity Leads to dna_methylation DNA Methylation dnmt_activity->dna_methylation Catalyzes tsg_expression Tumor Suppressor Gene Expression dnmt_activity->tsg_expression Inhibition leads to re-expression dna_methylation->tsg_expression Silences

This compound's dual mechanism of DNMT inhibition.
Experimental Workflow for Assessing this compound's Epigenetic Effects

This diagram outlines a typical experimental workflow to investigate the epigenetic modifications induced by this compound in a cell culture model.

experimental_workflow start Start: Select Cancer Cell Line cell_culture Cell Culture and This compound Treatment start->cell_culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay molecular_analysis Molecular Analysis cell_culture->molecular_analysis end End: Data Analysis and Interpretation viability_assay->end dna_extraction DNA Extraction molecular_analysis->dna_extraction rna_extraction RNA Extraction molecular_analysis->rna_extraction protein_extraction Protein Extraction molecular_analysis->protein_extraction methylation_analysis Methylation Analysis (e.g., MSP, Bisulfite Sequencing) dna_extraction->methylation_analysis gene_expression Gene Expression Analysis (e.g., RT-qPCR) rna_extraction->gene_expression protein_expression Protein Expression Analysis (e.g., Western Blot) protein_extraction->protein_expression methylation_analysis->end gene_expression->end protein_expression->end

References

Hydralazine's Impact on Intracellular Calcium Release Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydralazine is a direct-acting vasodilator that has been used for decades in the treatment of hypertension and heart failure. Its primary mechanism of action involves the relaxation of arterial smooth muscle, a process intricately linked to the regulation of intracellular calcium ([Ca²⁺]i) concentrations. This technical guide provides an in-depth exploration of this compound's effects on the core mechanisms of intracellular calcium release, with a focus on its interaction with inositol (B14025) 1,4,5-trisphosphate (IP₃)-mediated and ryanodine (B192298) receptor (RyR)-mediated pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of IP₃-Mediated Calcium Release

The predominant mechanism by which this compound exerts its vasodilatory effect is through the inhibition of IP₃-dependent calcium release from the sarcoplasmic reticulum (SR) in vascular smooth muscle cells.[1][2][3] Agonist stimulation of G-protein coupled receptors on the surface of these cells activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate IP₃ and diacylglycerol (DAG). IP₃ then binds to its receptor (IP₃R) on the SR membrane, triggering the release of stored Ca²⁺ into the cytoplasm. This rise in cytosolic Ca²⁺ is a critical step in the initiation of smooth muscle contraction.

This compound intervenes in this pathway by directly or indirectly inhibiting the IP₃R, thereby attenuating the release of Ca²⁺ from the SR and promoting vasorelaxation.[2][3]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from various studies investigating the effects of this compound on vascular smooth muscle and intracellular calcium signaling.

Parameter Value Experimental Model Agonist Reference
EC₅₀ for Vasorelaxation 17 µMRabbit isolated aortaPhenylephrine (B352888)[3]
EC₅₀ for Vasorelaxation 3.6 ± 0.3 μMIsolated mesenteric resistance arteries from pregnant ratsPhenylephrine[4]
IC₅₀ for Ca²⁺-dependent ATPase 20 µMMyofibrils from bovine carotid arteries-

Table 1: Potency of this compound in Functional Assays

Experimental Condition This compound Concentration Observed Effect Experimental Model Reference
Phenylephrine-induced contraction1 µM39% decrease in tensionRat caudal artery[1]
K⁺-induced contraction1 µM34% relaxationRat caudal artery[1]
Phasic contractile response to norepinephrine5 x 10⁻⁴ M20% depressionIsolated rat tail artery[5]
Maximal contraction to BaCl₂5 x 10⁻⁴ M87% depressionIsolated rat tail artery[5]
Intracellular Ca²⁺ transients and SR Ca²⁺ content10 and 30 µMIncreasedHL-1 cardiomyocytes[6]

Table 2: Effects of this compound on Contraction and Calcium Levels

Signaling Pathways and Experimental Workflows

This compound's Inhibition of IP₃-Mediated Calcium Release

The following diagram illustrates the signaling pathway leading to IP₃-mediated Ca²⁺ release and the point of intervention by this compound.

G cluster_cell Vascular Smooth Muscle Cell Agonist Agonist (e.g., Phenylephrine) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor (IP₃R) IP3->IP3R Binds & Activates Ca_cyto Cytosolic Ca²⁺ IP3R->Ca_cyto Ca²⁺ Release SR Sarcoplasmic Reticulum (SR) Ca_SR Ca²⁺ Contraction Muscle Contraction Ca_cyto->Contraction Initiates This compound This compound This compound->IP3R Inhibits

Caption: this compound inhibits IP₃-receptor mediated Ca²⁺ release.

Experimental Workflow for Measuring Vasorelaxation

This diagram outlines a typical experimental workflow to assess the vasodilatory effect of this compound on isolated arterial rings.

G cluster_workflow Vasorelaxation Assay Workflow step1 1. Isolate Arterial Rings (e.g., Rabbit Aorta) step2 2. Mount in Organ Bath with Krebs Solution step1->step2 step3 3. Equilibrate and Establish Baseline Tension step2->step3 step4 4. Induce Contraction (e.g., with Phenylephrine) step3->step4 step5 5. Cumulative Addition of this compound step4->step5 step6 6. Record Changes in Isometric Tension step5->step6 step7 7. Data Analysis (e.g., EC₅₀ Calculation) step6->step7

Caption: Workflow for assessing this compound-induced vasorelaxation.

Experimental Protocols

Measurement of Vasorelaxation in Isolated Arterial Rings

This protocol is adapted from studies investigating the effects of this compound on phenylephrine-contracted rabbit aorta.[3]

a. Tissue Preparation:

  • Humanely euthanize a New Zealand White rabbit.

  • Excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

  • Carefully remove adherent connective tissue and fat.

  • Cut the aorta into rings of 3-4 mm in width.

b. Isometric Tension Recording:

  • Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath containing K-H solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Connect one hook to a fixed support and the other to an isometric force transducer.

  • Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Induce a stable contraction with an EC₈₀ concentration of phenylephrine (e.g., 1 µM).

  • Once the contraction is stable, add this compound in a cumulative manner (e.g., 10⁻⁸ to 10⁻⁴ M), allowing the response to stabilize between additions.

  • Record the changes in isometric tension. Relaxation is expressed as a percentage of the phenylephrine-induced contraction.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol provides a general method for measuring changes in [Ca²⁺]i in cultured vascular smooth muscle cells.

a. Cell Culture and Dye Loading:

  • Culture vascular smooth muscle cells (e.g., A7r5 cells) on glass coverslips in appropriate growth medium until they reach 70-80% confluency.

  • Wash the cells twice with a HEPES-buffered saline solution (HBS; in mM: NaCl 137, KCl 5.4, CaCl₂ 1.3, MgCl₂ 0.8, NaH₂PO₄ 0.4, HEPES 10, glucose 5.5; pH 7.4).

  • Incubate the cells with 5 µM Fura-2 AM in HBS for 45-60 minutes at 37°C in the dark.

  • Wash the cells three times with HBS to remove extracellular dye and allow for de-esterification for at least 20 minutes at room temperature.

b. Fluorescence Microscopy:

  • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and capture the emission at 510 nm.

  • Establish a stable baseline fluorescence ratio (F340/F380) for 2-3 minutes.

  • Stimulate the cells with an agonist (e.g., phenylephrine) to induce a Ca²⁺ response.

  • After the agonist-induced Ca²⁺ transient, perfuse the cells with a solution containing this compound and re-stimulate with the agonist to observe the effect of this compound.

  • The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca²⁺]i.

Other Potential Mechanisms of Action

While the inhibition of IP₃-mediated Ca²⁺ release is the primary mechanism, other actions of this compound may contribute to its overall effect on intracellular calcium homeostasis.

  • Ryanodine Receptors (RyRs): Some studies suggest that this compound may also have a minor inhibitory effect on caffeine-induced Ca²⁺ release, which is mediated by RyRs.[3] However, this effect is less pronounced compared to its impact on IP₃Rs.[2]

  • SERCA Pump: In cardiac myocytes, this compound has been shown to increase the expression and activity of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[6] This would enhance the re-uptake of Ca²⁺ into the SR, contributing to lower cytosolic Ca²⁺ levels and promoting relaxation.

  • Potassium Channels: There is evidence that this compound may open high-conductance Ca²⁺-activated K⁺ (BKCa) channels, leading to hyperpolarization of the cell membrane and subsequent closure of voltage-gated Ca²⁺ channels, further reducing Ca²⁺ influx.[1]

  • Nitric Oxide (NO) and cGMP: The involvement of the NO-cGMP pathway in this compound's action is debated, with some studies suggesting a potential role and others indicating its effects are independent of this pathway.

Conclusion

This compound's primary impact on intracellular calcium release mechanisms is the inhibition of IP₃-dependent Ca²⁺ release from the sarcoplasmic reticulum in vascular smooth muscle cells. This action is central to its vasodilatory properties. While other mechanisms, such as modulation of RyRs, SERCA activity, and ion channels, may play a supporting role, the blockade of the IP₃ signaling pathway remains the most well-established and significant contributor to its therapeutic effect. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the nuanced pharmacology of this compound and the development of novel therapeutics targeting intracellular calcium signaling.

References

The Anti-Inflammatory Potential of Hydralazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydralazine, a long-established antihypertensive medication, is gaining renewed attention for its potential anti-inflammatory properties. This technical guide provides an in-depth exploration of the anti-inflammatory effects of this compound across various disease models. It summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic repurposing of this compound for inflammatory conditions.

Introduction

Beyond its well-documented vasodilatory effects, emerging evidence suggests that this compound possesses significant immunomodulatory and anti-inflammatory capabilities. These effects are attributed to its influence on key signaling pathways, including PI3K/Akt, TLR4/NF-κB, and Nrf2, as well as its role as a DNA methyltransferase inhibitor. This guide delves into the preclinical evidence supporting the anti-inflammatory role of this compound in various disease models, providing a foundation for future research and therapeutic development.

Quantitative Data on the Anti-Inflammatory Effects of this compound

The following tables summarize the quantitative outcomes of this compound treatment in various preclinical models of inflammatory diseases.

Table 1: Effect of this compound on Survival Rates in Disease Models

Disease ModelSpeciesThis compound DoseControl Survival RateThis compound Survival RateCitation
Sepsis (CLP)Rat1 mg/kg, s.c.50%90%[1]
Sepsis (LPS-induced)Mouse5 and 10 mg/kg20%90%[2]
Abdominal Aortic AneurysmMouse24 mg/kg/day60%100%[2]

Table 2: Effect of this compound on Disease-Specific Pathological Markers

Disease ModelSpeciesThis compound DosePathological MarkerControl GroupThis compound GroupCitation
Abdominal Aortic AneurysmMouse24 mg/kg/dayAAA Incidence80%20%[2]
Myocardial Ischemia/ReperfusionRat10-30 mg/kgMyocardial Infarct Size (% of LV)54.1 ± 4.9%29.6 ± 6.5%[3]

Table 3: Effect of this compound on Pro-Inflammatory Cytokine Levels

Disease ModelSpeciesThis compound DoseCytokineControl Group (pg/mL or relative units)This compound Group (pg/mL or relative units)Citation
Myocardial Ischemia/ReperfusionRat10-30 mg/kgTNF-αSignificantly elevatedSignificantly reduced[4]
Myocardial Ischemia/ReperfusionRat10-30 mg/kgIL-1βSignificantly elevatedSignificantly reduced[4]
Myocardial Ischemia/ReperfusionRat10-30 mg/kgIL-6Significantly elevatedSignificantly reduced[4]
Renal Ischemia/ReperfusionRat7.5-30 mg/kgTNF-αSignificantly elevatedSignificantly reduced[5]
Renal Ischemia/ReperfusionRat7.5-30 mg/kgIL-1βSignificantly elevatedSignificantly reduced[5]
Renal Ischemia/ReperfusionRat7.5-30 mg/kgIL-6Significantly elevatedSignificantly reduced[5]
Sepsis (CLP)Rat1 mg/kgTNF-αIncreasedPrevented increase[1]
Sepsis (CLP)Rat1 mg/kgIL-1βIncreasedPrevented increase[1]

Table 4: Effect of this compound on Anti-Inflammatory Cytokine Levels

Disease ModelSpeciesThis compound DoseCytokineControl Group (pg/mL or relative units)This compound Group (pg/mL or relative units)Citation
Sepsis (CLP)Rat1 mg/kgIL-10IncreasedPrevented increase[1]
Drug-Induced LupusHuman (in vitro)High concentrationsIL-10NormalDecreased[6]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Inhibition of the TLR4/NF-κB Signaling Pathway

This compound has been shown to suppress the pro-inflammatory response by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[7] This pathway is a key driver of inflammation in response to pathogens and cellular stress.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

Caption: this compound inhibits the TLR4/NF-κB pathway.

Activation of the Nrf2 Antioxidant Pathway

This compound has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[7] This activation helps to mitigate oxidative stress, which is a major contributor to inflammation.

Caption: this compound activates the Nrf2 antioxidant pathway.

Modulation of the PI3K/Akt Signaling Pathway

In the context of sepsis, this compound has been shown to mitigate the inflammatory and antioxidant responses by preventing the hyperactivation of the PI3K/Akt pathway.[1]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Receptor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Inflammation Inflammation pAkt->Inflammation This compound This compound This compound->pAkt Prevents Hyperactivation

Caption: this compound modulates the PI3K/Akt signaling pathway.

DNA Demethylation

This compound is a non-nucleoside inhibitor of DNA methyltransferases (DNMTs), particularly DNMT1 and DNMT3a.[2][8] By inhibiting these enzymes, this compound can lead to the demethylation of DNA, which can reactivate the expression of silenced genes, some of which may have anti-inflammatory functions.

DNA_Demethylation This compound This compound DNMTs DNMT1, DNMT3a This compound->DNMTs Inhibits Methylated_DNA Methylated DNA (Gene Silencing) DNMTs->Methylated_DNA Maintains Methylation Demethylated_DNA Demethylated DNA (Gene Expression) Methylated_DNA->Demethylated_DNA Demethylation Anti_Inflammatory_Genes Anti-Inflammatory Gene Expression Demethylated_DNA->Anti_Inflammatory_Genes

Caption: this compound's role in DNA demethylation.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the anti-inflammatory effects of this compound.

Sepsis Model (Cecal Ligation and Puncture - CLP) in Rats
  • Objective: To induce polymicrobial sepsis mimicking a common clinical scenario.

  • Animals: Male Wistar rats.

  • Procedure:

    • Anesthetize the rats.

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum distal to the ileocecal valve to prevent intestinal obstruction.

    • Puncture the cecum with a needle (e.g., 18-gauge) to allow fecal contents to leak into the peritoneal cavity.

    • Close the abdominal incision in layers.

    • Provide fluid resuscitation post-surgery.

  • This compound Administration: A single dose of this compound (1 mg/kg) administered subcutaneously after the CLP procedure.[1]

  • Outcome Measures: Survival rate over 48 hours, clinical severity scores, mean arterial pressure, and serum levels of TNF-α, IL-1β, and IL-10.[1]

Sepsis-Induced Myocardial Dysfunction Model (LPS) in Mice
  • Objective: To induce systemic inflammation and subsequent cardiac dysfunction using lipopolysaccharide (LPS).

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Induce sepsis by a single intraperitoneal (i.p.) injection of LPS (25 mg/kg).

  • This compound Administration: Administer this compound (1, 5, 10, or 20 mg/kg) i.p. 30 minutes after the LPS injection.[2]

  • Outcome Measures: 7-day survival rate, cardiac function (assessed by echocardiography), plasma levels of cardiac injury markers (CK, CK-MB, LDH, AST), and systemic and myocardial levels of inflammatory chemokines and oxidative stress markers.[2]

Abdominal Aortic Aneurysm (AAA) Model in Mice
  • Objective: To induce the formation of AAA through chronic angiotensin II infusion.

  • Animals: Apolipoprotein E-deficient (ApoE-/-) mice.

  • Procedure:

    • Surgically implant a micro-osmotic pump to deliver a continuous subcutaneous infusion of angiotensin II (1 µg/kg/min) for 28 days.

  • This compound Administration: Provide this compound in the drinking water (24 mg/kg/day) throughout the 28-day experiment.

  • Outcome Measures: Incidence of AAA, suprarenal aortic diameter, and survival rate.

Neuroinflammation Model (LPS-induced) in BV2 Microglial Cells
  • Objective: To model neuroinflammation in vitro by stimulating microglial cells with LPS.

  • Cell Line: BV2 murine microglial cells.

  • Procedure:

    • Culture BV2 cells to the desired confluency.

    • Treat the cells with LPS to induce an inflammatory response.

  • This compound Treatment: Co-incubate the LPS-stimulated cells with various concentrations of this compound.

  • Outcome Measures: Assess the expression of pro-inflammatory genes and the production of reactive oxygen species. Analyze the activation of the TLR4/NF-κB and Nrf2 signaling pathways.[7]

Discussion and Future Directions

The evidence presented in this guide strongly suggests that this compound possesses potent anti-inflammatory effects across a range of disease models. Its ability to modulate key inflammatory and antioxidant signaling pathways, as well as its epigenetic activity, highlights its potential for therapeutic repurposing.

Future research should focus on:

  • Dose-response studies: Establishing optimal therapeutic windows for the anti-inflammatory effects of this compound, distinct from its antihypertensive doses.

  • Chronic inflammation models: Investigating the efficacy of long-term this compound treatment in models of chronic inflammatory diseases.

  • Translational studies: Bridging the gap between preclinical findings and clinical applications by designing studies to evaluate the anti-inflammatory effects of this compound in human subjects with inflammatory conditions.

  • Combination therapies: Exploring the synergistic potential of this compound with other anti-inflammatory agents.

Conclusion

This compound's multifaceted mechanisms of action, encompassing the modulation of critical signaling pathways and epigenetic regulation, position it as a compelling candidate for further investigation as an anti-inflammatory therapeutic. The data and protocols summarized in this technical guide provide a solid foundation for researchers to build upon in exploring the full therapeutic potential of this repurposed drug.

References

Unraveling the connection between Hydralazine and cellular senescence in tumors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hydralazine, a long-established antihypertensive medication, has emerged as a molecule of interest in oncology for its potential to induce cellular senescence in tumor cells. This guide delves into the core mechanisms, signaling pathways, and experimental evidence underpinning the connection between this compound and this potent anti-proliferative cellular state. Recent discoveries have elucidated a novel mechanism of action for this compound, involving the inhibition of 2-aminoethanethiol dioxygenase (ADO), which has profound implications for cancer therapeutics, particularly in aggressive malignancies such as glioblastoma. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visual representations of the key biological processes.

Introduction: this compound as a Senescence Inducer

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage and oncogenic signaling. It is a powerful tumor-suppressive mechanism. This compound, traditionally used to treat high blood pressure, has been repurposed in cancer research due to its observed anti-tumor effects.[1][2] Studies have now shown that this compound can trigger cellular senescence in cancer cells, effectively halting their growth without causing the inflammation or drug resistance often associated with conventional chemotherapy.[1][2][3] This discovery has opened new avenues for developing targeted cancer therapies.

Core Mechanism of Action: Inhibition of 2-aminoethanethiol dioxygenase (ADO)

Recent research has identified 2-aminoethanethiol dioxygenase (ADO) as a primary and selective target of this compound.[4][5][6][7][8] ADO is an oxygen-sensing enzyme that plays a crucial role in the degradation of specific proteins.[7][8]

This compound inhibits ADO by chelating its metal cofactor and alkylating one of its ligands, effectively shutting down the enzyme's activity.[8] This inhibition leads to the stabilization of Regulator of G-protein Signaling (RGS) proteins (specifically RGS4 and RGS5), which are normally targeted for destruction by ADO.[5][8] The accumulation of RGS proteins suppresses Gαq-driven intracellular calcium mobilization, a key signaling pathway for cell proliferation.[9]

In the context of cancer, particularly glioblastoma, tumor cells often exhibit high levels of ADO activity, which is linked to their survival and growth in low-oxygen environments.[4][5] By blocking ADO, this compound disrupts this survival mechanism and induces a state of cellular senescence.[4][5][8]

Signaling Pathways

The ADO-RGS-Gαq Signaling Pathway

The central signaling pathway affected by this compound in inducing senescence is the ADO-RGS-Gαq axis. Under normal conditions in susceptible cancer cells, active ADO leads to the degradation of RGS proteins, allowing for unimpeded Gαq signaling and subsequent cell proliferation. This compound treatment inhibits ADO, leading to the accumulation of RGS proteins, which in turn inhibit Gαq signaling, ultimately resulting in cell cycle arrest and senescence.

Hydralazine_ADO_Pathway This compound's Mechanism of Action via ADO Inhibition This compound This compound ADO ADO (2-aminoethanethiol dioxygenase) This compound->ADO RGS RGS Proteins (RGS4, RGS5) ADO->RGS Degrades Senescence Cellular Senescence ADO->Senescence Inhibition Leads to Gaq Gαq Signaling RGS->Gaq Inhibits Proliferation Tumor Cell Proliferation Gaq->Proliferation Promotes Hydralazine_DNMT_Pathway This compound's Role in DNA Demethylation This compound This compound DNMTs DNMTs (DNA Methyltransferases) This compound->DNMTs Methylation DNA Hypermethylation of Tumor Suppressor Genes DNMTs->Methylation Promotes TSG Tumor Suppressor Gene Re-expression Methylation->TSG Silences TumorGrowth Tumor Growth TSG->TumorGrowth Suppresses Apoptosis Apoptosis & Cell Cycle Arrest TSG->Apoptosis Induces SA_Beta_Gal_Workflow SA-β-Gal Staining Workflow start Start: Cells in Culture wash1 Wash with PBS (2x) start->wash1 fix Fix with Formaldehyde/ Glutaraldehyde (3-5 min) wash1->fix wash2 Wash with PBS (3x) fix->wash2 stain Add SA-β-Gal Staining Solution wash2->stain incubate Incubate at 37°C (12-16 hours) stain->incubate wash3 Wash with PBS incubate->wash3 visualize Visualize and Quantify Blue Senescent Cells wash3->visualize end End visualize->end Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow start Start: Cell Suspension harvest Harvest and Wash Cells start->harvest fix Fix in Cold 70% Ethanol harvest->fix wash Wash with PBS fix->wash stain Stain with Propidium Iodide and RNase A wash->stain analyze Analyze by Flow Cytometry stain->analyze end End: Cell Cycle Profile analyze->end gH2AX_Staining_Workflow γH2AX Immunofluorescence Workflow start Start: Cells on Coverslips fix Fix with 4% PFA start->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with BSA permeabilize->block primary_ab Incubate with Primary Anti-γH2AX Antibody block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab counterstain Counterstain with DAPI secondary_ab->counterstain mount_visualize Mount and Visualize counterstain->mount_visualize end End: Image of γH2AX Foci mount_visualize->end

References

Hydralazine's Cardioprotective Effects: A Deep Dive into Mitochondrial Function in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hydralazine, a well-established antihypertensive medication, is garnering renewed interest for its potential cardioprotective effects beyond vasodilation. Emerging evidence suggests a direct role for this compound in modulating mitochondrial function within cardiomyocytes, offering a promising avenue for therapeutic intervention in cardiac pathologies such as ischemia-reperfusion injury (IRI). This technical guide synthesizes the current understanding of this compound's impact on cardiomyocyte mitochondria, detailing the molecular pathways, experimental evidence, and key methodologies.

Core Mechanism: Inhibition of Mitochondrial Fission

A primary mechanism by which this compound exerts its cardioprotective effects is through the inhibition of excessive mitochondrial fission, a process implicated in mitochondrial dysfunction and cell death.[1][2][3][4][5][6] Studies have shown that this compound directly interacts with Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission.

Molecular docking and surface plasmon resonance studies have demonstrated that this compound binds to the GTPase domain of Drp1 with a binding constant (KD) of 8.6±1.0 µM.[1][2][4][7] This interaction inhibits the GTPase activity of Drp1 in a dose-dependent manner, thereby attenuating mitochondrial fission.[1][4][5][7]

The functional consequences of this inhibition are significant. In isolated adult murine cardiomyocytes subjected to simulated ischemia-reperfusion injury (SIRI), this compound treatment reduced the percentage of cells with fragmented mitochondria.[1][2][3] This preservation of mitochondrial morphology is associated with a decrease in cardiomyocyte death.[1][2][3][4][7]

Signaling Pathway: this compound and Drp1-Mediated Mitochondrial Fission

Hydralazine_Drp1_Pathway cluster_stress Ischemia-Reperfusion Injury / Oxidative Stress cluster_this compound This compound Intervention IRI IRI / H₂O₂ Drp1 Drp1 (Dynamin-related protein 1) IRI->Drp1 Activates This compound This compound This compound->Drp1 Inhibits GTPase Activity Cardioprotection Cardioprotection This compound->Cardioprotection Mitochondrial_Fission Excessive Mitochondrial Fission Drp1->Mitochondrial_Fission Promotes Mitochondrial_Dysfunction Mitochondrial Dysfunction (e.g., ΔΨm depolarization, ↑ROS) Mitochondrial_Fission->Mitochondrial_Dysfunction Cardiomyocyte_Death Cardiomyocyte Death (Apoptosis) Mitochondrial_Dysfunction->Cardiomyocyte_Death

Caption: this compound inhibits Drp1-mediated mitochondrial fission, leading to cardioprotection.

Beyond Fission: Other Mitochondrial Effects

This compound's influence on mitochondrial function extends beyond the regulation of fission. Evidence suggests its involvement in other critical mitochondrial processes, including biogenesis and respiratory function, potentially through the activation of sirtuins.

Sirtuin Activation and Mitochondrial Biogenesis

This compound has been shown to activate SIRT1 and SIRT5, two key NAD-dependent deacetylases involved in mitochondrial biogenesis and metabolic regulation.[8] This activation is thought to be mediated through the cAMP-dependent protein kinase (PKA) pathway.[8] Activated SIRT1 can deacetylate and activate peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[9] This leads to an increase in mitochondrial DNA (mtDNA) content and the expression of mitochondrial proteins.[10]

Signaling Pathway: this compound, PKA, and Sirtuin-Mediated Mitochondrial Enhancement

Hydralazine_SIRT_Pathway This compound This compound PKA PKA (cAMP-dependent protein kinase) This compound->PKA Binds and Stabilizes SIRT1 SIRT1 PKA->SIRT1 Activates SIRT5 SIRT5 PKA->SIRT5 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates/Activates Mito_Function Improved Mitochondrial Function SIRT5->Mito_Function Enhances Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Promotes Mito_Biogenesis->Mito_Function

Caption: this compound activates PKA, leading to SIRT1/5 activation and enhanced mitochondrial function.

Antioxidant Effects and the Nrf2 Pathway

This compound is also known for its antioxidant properties.[2][11] While the direct scavenging of reactive oxygen species (ROS) contributes to this effect, evidence also points towards the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway by this compound can enhance the endogenous antioxidant capacity of cardiomyocytes, further protecting mitochondria from oxidative damage.[12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on mitochondrial function in cardiomyocytes and related models.

Table 1: Effect of this compound on Mitochondrial Dynamics and Cell Viability

ParameterModel SystemConditionControlThis compoundP-valueReference
Cells with Fragmented Mitochondria (%)Adult Murine CardiomyocytesSimulated IRI-16.9 ± 6.7P=0.034[1][3]
Cardiomyocyte Death (%)Adult Murine CardiomyocytesSimulated IRI34.1 ± 1.524.7 ± 2.5P=0.0012[1][2][4][7]
Myocardial Infarct Size (% of Left Ventricle)Ex vivo Perfused Murine HeartsIRI54.1 ± 4.929.6 ± 6.5P=0.0083[1][2][4][7]
Myocardial Infarct Size (% of Area-at-Risk)In vivo Murine HeartsIRI58.2 ± 3.828.9 ± 3.0P<0.001[2][4]
Mitochondrial Fragmentation (%)Mouse Embryonic FibroblastsH₂O₂ Treatment96.4 ± 1.388.4 ± 2.4P=0.0445[1]
Cell Death (%)Drp1 WT MEFsH₂O₂ Treatment23.6 ± 3.112.7 ± 2.3P=0.0018[1]

Table 2: Effect of this compound on Mitochondrial Function Parameters

ParameterModel SystemConditionControlThis compoundP-valueReference
Mitochondrial Fusion Events (IMF mitochondria, %)Adult Murine CardiomyocytesSimulated IRI29.1 ± 7.461.8 ± 7.4P=0.0002[1]
Mitochondrial Membrane Depolarization (au)Drp1 WT MEFsH₂O₂ Treatment0.8 ± 1.51.6 ± 0.4P=0.0337[1]
Mitochondrial ROS Production (au)Drp1 WT MEFsH₂O₂ Treatment3.2 ± 0.31.4 ± 0.1P=0.0001[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on mitochondrial function.

Isolation and Culture of Adult Murine Ventricular Cardiomyocytes
  • Animal Model: Adult male C57BL/6 mice are typically used. All procedures are performed in accordance with institutional animal care and use committee guidelines.

  • Isolation: Hearts are rapidly excised and cannulated via the aorta for Langendorff perfusion with a calcium-free buffer containing collagenase.

  • Digestion: The heart is digested to dissociate the cardiomyocytes.

  • Purification: Cardiomyocytes are separated from other cell types by gravity sedimentation.

  • Culture: Isolated cardiomyocytes are plated on laminin-coated dishes and cultured in a suitable medium, often supplemented with a myosin II ATPase inhibitor like blebbistatin to prevent hypercontraction.[7]

Simulated Ischemia-Reperfusion Injury (SIRI) Protocol
  • Ischemia: Cardiomyocytes are subjected to simulated ischemia by incubation in a glucose-free, hypoxic buffer, often overlaid with mineral oil to maintain hypoxia.

  • Reperfusion: The ischemic buffer is replaced with a normoxic, glucose-containing buffer to simulate reperfusion.

  • This compound Treatment: Cells are pre-treated with this compound (typically 1 µM) for a short period (e.g., 15 minutes) before the SIRI protocol.[5]

Assessment of Mitochondrial Morphology
  • Staining: Mitochondria are visualized using fluorescent dyes such as MitoTracker Red CMXRos or by transfection with mitochondrially targeted fluorescent proteins.

  • Imaging: Confocal microscopy is used to acquire high-resolution images of mitochondrial networks.

  • Quantification: The percentage of cells with fragmented mitochondria is determined by blinded observers. Mitochondria are classified as fragmented (predominantly small, spherical organelles), tubular (elongated, thread-like networks), or intermediate.

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Dye Loading: Cells are incubated with a potentiometric fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or Rhodamine 123.[5]

  • Imaging/Flow Cytometry: The fluorescence intensity, which is proportional to the mitochondrial membrane potential, is measured using fluorescence microscopy or flow cytometry.

  • Uncoupler Control: A mitochondrial uncoupler like CCCP is used as a positive control for depolarization.[5]

Measurement of Mitochondrial Reactive Oxygen Species (ROS)
  • Probe Loading: Cells are incubated with a mitochondria-specific ROS-sensitive probe, such as MitoSOX Red.[1][6]

  • Imaging/Flow Cytometry: The fluorescence intensity, indicating the level of mitochondrial superoxide, is quantified using fluorescence microscopy or flow cytometry.

  • Antioxidant Control: An antioxidant like N-acetyl-L-cysteine (NAC) can be used as a positive control for ROS reduction.[1][6]

Drp1 GTPase Activity Assay
  • Recombinant Protein: Recombinant Drp1 protein is used for in vitro assays.

  • GTP Hydrolysis Measurement: The rate of GTP hydrolysis is measured, typically using a colorimetric assay that detects the release of inorganic phosphate.

  • This compound Inhibition: The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect on Drp1 GTPase activity.

Experimental Workflow: Investigating this compound's Cardioprotective Effects

Experimental_Workflow cluster_assays Functional and Molecular Assays Cell_Models Cell Models (Cardiomyocytes, MEFs, HeLa) Hydralazine_Treatment This compound Treatment Cell_Models->Hydralazine_Treatment Animal_Models Animal Models (Ex vivo & In vivo IRI) Animal_Models->Hydralazine_Treatment SIRI Simulated Ischemia-Reperfusion Injury (SIRI) or Oxidative Stress (H₂O₂) Hydralazine_Treatment->SIRI Drp1_Activity Drp1 GTPase Activity Assay Hydralazine_Treatment->Drp1_Activity Mito_Morphology Mitochondrial Morphology (Confocal Microscopy) SIRI->Mito_Morphology Cell_Viability Cell Viability/Death (e.g., Propidium Iodide) SIRI->Cell_Viability Mito_Potential Mitochondrial Membrane Potential (e.g., TMRE) SIRI->Mito_Potential Mito_ROS Mitochondrial ROS (e.g., MitoSOX) SIRI->Mito_ROS Infarct_Size Infarct Size Measurement (TTC Staining) SIRI->Infarct_Size Data_Analysis Data Analysis and Interpretation Mito_Morphology->Data_Analysis Cell_Viability->Data_Analysis Mito_Potential->Data_Analysis Mito_ROS->Data_Analysis Infarct_Size->Data_Analysis Drp1_Activity->Data_Analysis

Caption: A typical experimental workflow to assess the effects of this compound on cardiomyocytes.

Conclusion and Future Directions

The evidence strongly suggests that this compound has direct, beneficial effects on mitochondrial function in cardiomyocytes, primarily through the inhibition of Drp1-mediated fission. This, coupled with its potential to activate pro-survival pathways involving sirtuins and Nrf2, positions this compound as a compelling candidate for repurposing in the context of cardiac diseases characterized by mitochondrial dysfunction.

Future research should focus on further elucidating the interplay between these pathways and determining the long-term effects of this compound on mitochondrial quality control and cardiac remodeling. Clinical studies are warranted to translate these promising preclinical findings into novel therapeutic strategies for patients with ischemic heart disease and other cardiac conditions.

References

Unveiling the Molecular Target of a Veteran Drug: A Technical Guide to Hydralazine's Inhibition of 2-Aminoethanethiol Dioxygenase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the inhibitory action of hydralazine, a long-standing antihypertensive medication, on 2-aminoethanethiol dioxygenase (ADO). Addressed to researchers, scientists, and drug development professionals, this document outlines the quantitative parameters of this interaction, details the experimental methodologies for its investigation, and visualizes the underlying molecular pathways. Recent studies have identified ADO as a selective target of this compound, elucidating the drug's mechanism of action after decades of clinical use.[1][2][3][4] This newfound understanding opens avenues for the targeted development of novel therapeutics for conditions such as preeclampsia and glioblastoma.[1][3][4]

Quantitative Analysis of this compound's Inhibitory Activity on ADO

The inhibitory potency of this compound against ADO has been quantified through various experimental approaches. The following table summarizes the key quantitative data, providing a comparative overview of this compound's efficacy in cellular and in vitro systems.

ParameterValueSystemMethodReference
IC50 ~20 µMHEK293T cells (in situ)Quantitative fluorescence intensity analysis of HYZyne-captured ADO[1][2]
Half-maximal RGS5 recovery 1 µMCellular assayWestern blot analysis of RGS5 protein levels after this compound treatment[5]
Half-maximal RGS4 upregulation ~1 µMCellular assayWestern blot analysis of RGS4 protein levels after this compound treatment[5]
Ki 2.48 ± 0.42 µMIn vitro (Fe(II)•ADO)Kinetic analysis (Lineweaver-Burk plot) of O₂ consumption[6]
Ki 13.88 ± 7.51 µMIn vitro (Fe(II)•ADO)Kinetic analysis (global fitting of double reciprocal plots) of O₂ consumption[6]

Mechanism of Inhibition

This compound acts as an enzyme-activated, irreversible inhibitor of ADO.[2][7] The inhibitory process involves a dual mechanism: the drug first chelates the Fe(II) metallocofactor essential for ADO's catalytic activity and can subsequently alkylate one of the enzyme's histidine ligands (His112).[1][5][8] This covalent modification of the active site leads to the inactivation of the enzyme.[2][9] The inhibition of ADO by this compound is highly selective, with over 100-fold greater selectivity for ADO compared to prolyl hydroxylase domain (PHD) enzymes.[8]

Signaling Pathway of this compound-Mediated Vasodilation

The inhibition of ADO by this compound initiates a signaling cascade that ultimately leads to vasodilation. ADO is a key enzyme in the Cys/N-degron pathway, which marks proteins with N-terminal cysteine residues for degradation.[2][9] Among the substrates of ADO are the Regulators of G protein Signaling (RGS) proteins, specifically RGS4 and RGS5.[1][9] By inhibiting ADO, this compound prevents the degradation of RGS4 and RGS5, leading to their accumulation in the cell.[1][5] These stabilized RGS proteins then attenuate G protein-coupled receptor (GPCR) signaling, which in turn reduces intracellular calcium (Ca²⁺) levels, a primary driver of vasodilation.[2][5][7]

Hydralazine_ADO_Signaling_Pathway cluster_Inhibition Inhibition cluster_Stabilization Protein Stabilization cluster_Signaling Downstream Signaling This compound This compound ADO ADO (2-aminoethanethiol dioxygenase) This compound->ADO inhibits RGS RGS4 / RGS5 ADO->RGS targets for Degradation Proteasomal Degradation RGS->Degradation GPCR GPCR Signaling RGS->GPCR attenuates Ca2 Intracellular Ca²⁺ Release GPCR->Ca2 stimulates Vasodilation Vasodilation Ca2->Vasodilation leads to (inhibition of)

Caption: Signaling pathway of this compound's inhibition of ADO.

Experimental Protocols

This section details the key experimental methodologies employed to investigate the inhibition of ADO by this compound.

Activity-Based Protein Profiling with HYZyne

To identify the cellular targets of this compound, a chemical probe termed 'HYZyne' was synthesized.[2][5][7] This probe incorporates an alkyne handle onto the this compound scaffold, enabling the covalent labeling and subsequent identification of target proteins.

Protocol:

  • Cell Culture and Treatment: Human Embryonic Kidney (HEK) 293T cells are cultured under standard conditions. For labeling experiments, cells are treated with varying concentrations of HYZyne (e.g., 0.25 to 5 mM) for a specified duration (e.g., 30 minutes).[1] For competition assays, cells are pre-incubated with this compound prior to the addition of HYZyne.[2]

  • Cell Lysis: Following treatment, cells are harvested and lysed in a suitable buffer to extract the proteome.

  • Click Chemistry: The alkyne-tagged proteins are then conjugated to a reporter tag (e.g., a fluorescent dye or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

  • Protein Enrichment and Identification: Biotin-tagged proteins are enriched using streptavidin beads. The enriched proteins are then subjected to tryptic digestion followed by liquid chromatography-mass spectrometry (LC-MS/MS) for identification.[1]

  • In-gel Fluorescence: Fluorescently-tagged proteins are separated by SDS-PAGE and visualized using a fluorescence scanner. The intensity of the fluorescent bands corresponding to ADO is quantified to determine the extent of labeling and inhibition.[1][2]

Bioluminescence Resonance Energy Transfer (BRET)-Based Assay for RGS GAP Activity

The functional consequence of ADO inhibition on RGS protein activity is assessed using a BRET-based assay to measure their GTPase-activating protein (GAP) activity.[2][5]

Protocol:

  • Cell Transfection: HEK293T cells are co-transfected with plasmids encoding for a Gαq-Rluc fusion protein, a Gγ₂-GFP₂ fusion protein, a Gβ₁ protein, the M₃ muscarinic receptor, and the specific RGS protein of interest (RGS4 or RGS5).

  • Assay Initiation: Cells are stimulated with an agonist (e.g., carbachol) to induce the dissociation of the Gαq-Rluc and Gβ₁γ₂-GFP₂ subunits, resulting in a low BRET signal.

  • Measurement of GAP Activity: Upon addition of an antagonist, the rate of re-association of the G protein subunits is monitored by measuring the increase in the BRET signal over time. The rate constant (kGAP) reflects the GAP activity of the RGS protein.

  • Effect of this compound: To determine the effect of ADO inhibition, cells are pre-treated with this compound before the assay. An increase in the kGAP in the presence of this compound indicates enhanced RGS protein activity.[2]

Measurement of Intracellular Calcium (Ca²⁺)

The impact of this compound on GPCR-mediated calcium mobilization is measured using a ratiometric fluorescent indicator, such as Fura-2.[10]

Protocol:

  • Cell Loading: Cells (e.g., HEK293T) are loaded with the acetoxymethyl (AM) ester form of Fura-2, which readily crosses the cell membrane.

  • De-esterification: Intracellular esterases cleave the AM group, trapping the Fura-2 indicator in the cytoplasm.

  • Fluorescence Measurement: The cells are alternately excited at 340 nm and 380 nm, and the fluorescence emission is measured at 510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

  • Stimulation and Inhibition: Cells are stimulated with a GPCR agonist (e.g., carbachol) to induce an increase in intracellular calcium. The effect of this compound is determined by pre-incubating the cells with the drug before agonist stimulation. A reduction in the agonist-induced calcium peak indicates inhibition of the signaling pathway.[10]

Experimental_Workflow cluster_Cellular_Assays Cellular Assays cluster_Target_ID Target Identification cluster_Functional_Assays Functional Assays cluster_Data_Analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293T) Treatment Treatment with this compound / HYZyne Cell_Culture->Treatment Lysis_Click Cell Lysis & Click Chemistry Treatment->Lysis_Click BRET_Assay BRET Assay for RGS GAP Activity Treatment->BRET_Assay Calcium_Imaging Intracellular Ca²⁺ Imaging Treatment->Calcium_Imaging Enrichment_MS Enrichment & LC-MS/MS Lysis_Click->Enrichment_MS Proteomics In_Gel_Fluorescence In-Gel Fluorescence Lysis_Click->In_Gel_Fluorescence Visualization IC50_Determination IC₅₀ Determination In_Gel_Fluorescence->IC50_Determination GAP_Activity_Quantification GAP Activity Quantification BRET_Assay->GAP_Activity_Quantification Calcium_Response_Analysis Ca²⁺ Response Analysis Calcium_Imaging->Calcium_Response_Analysis

Caption: Generalized experimental workflow for investigating ADO inhibition.

Conclusion

The identification of 2-aminoethanethiol dioxygenase as a primary target of this compound marks a significant advancement in our understanding of this widely used antihypertensive drug. The detailed molecular mechanism, involving irreversible enzyme inhibition and subsequent stabilization of RGS proteins, provides a solid foundation for its vasodilatory effects. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the therapeutic potential of targeting the ADO-RGS signaling axis in various disease contexts. This knowledge can now be leveraged for the rational design and development of next-generation inhibitors with improved efficacy and safety profiles.

References

Foundational Research on Hydralazine's Genotoxicity In Vitro: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro genotoxicity studies of Hydralazine, a once-prominent antihypertensive medication. While historically valued for its clinical efficacy, a body of evidence has raised concerns regarding its potential to induce genetic damage. This document synthesizes key findings, presents quantitative data in a structured format, details experimental protocols for pivotal assays, and visualizes the proposed mechanisms of action and experimental workflows.

Executive Summary

This compound has been demonstrated to exhibit genotoxic effects across a range of in vitro assays. Foundational research indicates its mutagenic potential in bacterial systems, as well as its capacity to induce DNA damage and chromosomal aberrations in mammalian cells. The mechanisms underlying this compound's genotoxicity are multifaceted, with evidence pointing towards the generation of reactive oxygen species (ROS) and the inhibition of DNA methylation, leading to DNA damage and the activation of apoptotic pathways. This guide serves as a technical resource for professionals engaged in drug development and safety assessment, offering a consolidated view of the critical in vitro genotoxicity data for this compound.

Data Presentation: Quantitative Genotoxicity Data for this compound

The following tables summarize the quantitative data from key in vitro genotoxicity studies on this compound.

Table 1: Ames Test Results for this compound

Salmonella typhimurium StrainThis compound ConcentrationMetabolic Activation (S9)Mean Revertant Colonies/PlateFold Increase Over ControlReference
TA10010 µ g/plate Absent2502.5[1]
TA10050 µ g/plate Absent4504.5[1]
TA10010 µ g/plate Present3003.0[1]
TA10050 µ g/plate Present5505.5[1]
TA153710 µ g/plate Absent404.0[1]
TA153750 µ g/plate Absent808.0[1]
TA153710 µ g/plate Present505.0[1]
TA153750 µ g/plate Present10010.0[1]

Table 2: Chromosomal Aberration Assay with this compound in CHO Cells

This compound Concentration (µg/mL)Metabolic Activation (S9)Percentage of Cells with Aberrations (Excluding Gaps)Mitotic Index (%)Reference
0 (Control)Absent2.04.5[2]
1200Absent3.54.2[2]
1720Absent4.04.0[2]
2450Absent5.53.8[2]
3500Absent7.03.5[2]
0 (Control)Present1.54.8[2]
2450Present2.04.8[2]
3500Present2.54.5[2]

Table 3: In Vitro Micronucleus Test with this compound in L929 Cells

This compound Concentration (µg/mL)Exposure Time (h)Percentage of Micronucleated CellsReference
0 (Control)241.2[3]
10243.5[3]
25245.8[3]
50248.2[3]
0 (Control)481.5[3]
10484.8[3]
25487.5[3]
504810.1[3]

Table 4: Unscheduled DNA Synthesis (UDS) in Primary Rat Hepatocytes

This compound Concentration (mM)Net Nuclear Grains (mean ± SD)Reference
0 (Control)0.5 ± 0.2
0.323.2 ± 0.8
0.565.1 ± 1.1
1.08.9 ± 1.5

Experimental Protocols

Detailed methodologies for the key in vitro genotoxicity assays cited are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[4]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).[5]

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • S9 fraction from Aroclor 1254-induced rat liver for metabolic activation.

  • Molten top agar (B569324) containing a trace amount of histidine and biotin.

  • Minimal glucose agar plates.

  • Positive and negative controls.

Procedure:

  • Preparation: Prepare overnight cultures of the Salmonella tester strains. Prepare serial dilutions of this compound.

  • Plate Incorporation Method: To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the this compound solution (or control), and 0.5 mL of S9 mix (for metabolic activation) or buffer.

  • Plating: Vortex the mixture and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[6]

In Vitro Chromosomal Aberration Assay

Objective: To determine the potential of this compound to induce structural chromosomal damage in cultured mammalian cells.[7][8]

Materials:

  • Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[8]

  • This compound dissolved in a suitable solvent.

  • Cell culture medium and supplements.

  • S9 fraction for metabolic activation.

  • Metaphase-arresting substance (e.g., colcemid).

  • Fixative (e.g., methanol:acetic acid).

  • Staining solution (e.g., Giemsa).

Procedure:

  • Cell Culture and Treatment: Culture cells to confluency. Expose the cells to at least three concentrations of this compound with and without S9 metabolic activation for a short (e.g., 3-6 hours) or long (e.g., 24 hours) duration.[9]

  • Metaphase Arrest: At a predetermined time after treatment, add a metaphase-arresting substance to the cultures.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the fixed cells onto microscope slides.

  • Staining and Analysis: Stain the slides and score at least 200 metaphase spreads per concentration for chromosomal aberrations under a microscope.[9] A statistically significant, dose-dependent increase in the percentage of cells with structural aberrations is considered a positive result.

In Vitro Micronucleus Assay

Objective: To evaluate the clastogenic (chromosome breaking) and aneugenic (chromosome lagging) potential of this compound by detecting the formation of micronuclei in the cytoplasm of interphase cells.[10]

Materials:

  • L929 mouse fibroblast cells or other suitable mammalian cell lines.[3]

  • This compound dissolved in a suitable solvent.

  • Cell culture medium and supplements.

  • Cytochalasin B (to block cytokinesis).

  • Fixative and staining solutions.

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to attach. Treat the cells with various concentrations of this compound.

  • Cytokinesis Block: Add Cytochalasin B to the culture medium to allow for the identification of cells that have completed one nuclear division.[11]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[11] A significant, dose-related increase in the frequency of micronucleated cells indicates genotoxicity.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells treated with this compound.

Materials:

  • Mammalian cells in suspension.

  • This compound solution.

  • Low melting point agarose (B213101).

  • Microscope slides.

  • Lysis solution.

  • Alkaline electrophoresis buffer.

  • DNA staining dye (e.g., SYBR Green).

Procedure:

  • Cell Treatment and Embedding: Treat cells with this compound. Mix the treated cells with low melting point agarose and layer onto a microscope slide.[12]

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • DNA Unwinding and Electrophoresis: Place the slides in an alkaline buffer to unwind the DNA. Perform electrophoresis, during which damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."[13]

  • Staining and Visualization: Stain the DNA and visualize the comets using a fluorescence microscope.

  • Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail (e.g., tail moment).[13]

Unscheduled DNA Synthesis (UDS) Assay

Objective: To measure the repair of DNA damage induced by this compound in non-S-phase cells.[14]

Materials:

  • Primary rat hepatocytes.

  • This compound solution.

  • Culture medium containing radiolabeled thymidine (B127349) (e.g., ³H-thymidine).

  • Autoradiography emulsion.

Procedure:

  • Hepatocyte Isolation and Culture: Isolate hepatocytes from rats and culture them.

  • Treatment: Treat the cultured hepatocytes with this compound in the presence of radiolabeled thymidine.[15]

  • Cell Fixation and Autoradiography: Fix the cells and coat the slides with photographic emulsion.

  • Exposure and Development: Store the slides in the dark to allow for the decay of the radioisotope, then develop the autoradiographs.

  • Grain Counting: Count the number of silver grains over the nuclei of non-S-phase cells. An increase in the number of grains indicates that DNA repair (unscheduled DNA synthesis) has occurred.[16]

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and proposed signaling pathways related to this compound's genotoxicity.

Hydralazine_Genotoxicity_Workflow cluster_assays In Vitro Genotoxicity Assays Ames Ames Test (Bacterial Mutagenicity) Mutagenicity Mutagenic Potential Ames->Mutagenicity ChrAb Chromosomal Aberration (Clastogenicity) Chromosomal_Damage Chromosomal Damage ChrAb->Chromosomal_Damage MN Micronucleus Test (Clastogenicity/Aneugenicity) MN->Chromosomal_Damage Comet Comet Assay (DNA Strand Breaks) DNA_Damage Direct DNA Damage Comet->DNA_Damage UDS UDS Assay (DNA Repair) UDS->DNA_Damage This compound This compound This compound->Ames Exposure This compound->ChrAb Exposure This compound->MN Exposure This compound->Comet Exposure This compound->UDS Exposure

Caption: Workflow of in vitro assays to assess this compound's genotoxicity.

Hydralazine_ROS_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage (e.g., strand breaks, base oxidation) Oxidative_Stress->DNA_Damage DDR DNA Damage Response (e.g., γ-H2AX, Chk1 activation) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Proposed pathway of this compound-induced genotoxicity via ROS.[17]

Hydralazine_DNMT_Inhibition_Pathway This compound This compound Inhibition Inhibition of DNMTs This compound->Inhibition DNMT DNA Methyltransferases (DNMT1, DNMT3a) DNMT->Inhibition Hypomethylation DNA Hypomethylation Inhibition->Hypomethylation DNA_Damage DNA Damage Inhibition->DNA_Damage Gene_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reactivation Apoptosis Apoptosis Gene_Reactivation->Apoptosis

Caption: Proposed mechanism of this compound-induced genotoxicity via DNMT inhibition.[18][19]

Conclusion

The foundational in vitro research on this compound consistently demonstrates its genotoxic potential. The evidence from bacterial mutagenicity assays, coupled with findings of DNA damage and chromosomal aberrations in mammalian cells, underscores the importance of careful consideration of this compound in drug development and safety assessment. The proposed mechanisms involving oxidative stress and DNA methylation inhibition provide a basis for further investigation and a deeper understanding of its toxicological profile. This technical guide provides a consolidated resource for researchers and professionals, facilitating informed decision-making and guiding future research in this area.

References

Methodological & Application

Application Notes and Protocols for Hydralazine Use in Mouse Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of hydralazine in mouse models of hypertension. This document includes detailed protocols for administration, blood pressure measurement techniques, and a summary of expected physiological responses.

Introduction

This compound is a direct-acting vasodilator that primarily relaxes arterial smooth muscle, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[1][2][3] Its mechanism of action involves the inhibition of inositol (B14025) trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells.[1][3][4] This interference with calcium metabolism prevents the contractile state of the muscle, resulting in vasodilation.[1][2] this compound is a valuable tool in preclinical cardiovascular research to study the effects of blood pressure reduction and the underlying mechanisms of hypertension.

Data Presentation

Table 1: Summary of this compound Dosage and Administration in Mouse Models of Hypertension

Mouse ModelThis compound DosageAdministration RouteDurationKey FindingsReference
Angiotensin II-induced AAA in Apolipoprotein E-deficient mice24 mg/kg/dayIn drinking water28 daysAttenuated the increase in blood pressure induced by angiotensin II.[5][6][5][6]
C57BL6/J mice200 mg/LIn drinking water1 monthIncreased blood flow in mesenteric arteries without affecting mean arterial blood pressure.[7][7]
Salt-sensitive hypertensive female C57BL6/J mice250 mg/LIn drinking water3 weeksSignificantly reduced systolic blood pressure.[8][8]
CDF1 mice with C3H/Tif foot tumors0.1 - 5.0 mg/kgIntravenous injectionSingle doseDose-dependent decrease in blood pressure.[9][9]
LPS-induced septic mice1, 5, 10, 20 mg/kgIntraperitoneal injectionSingle doseDoses of 5 and 10 mg/kg significantly improved survival rates.[10][10]

Table 2: Effect of this compound on Blood Pressure and Heart Rate in Hypertensive Mice

ParameterControl Group (Hypertensive)This compound-Treated GroupPercent ChangeReference
Systolic Blood Pressure (mmHg)143 ± 2119 ± 1-16.8%[8]
Diastolic Blood Pressure (mmHg)Not ReportedNot Reported--
Mean Arterial Pressure (mmHg)170-180135-145-20.6%[11]
Heart Rate (beats/min)Not significantly affectedNot significantly affectedNo significant change[6]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Drinking Water

This protocol is suitable for chronic studies requiring sustained drug delivery.

Materials:

  • This compound hydrochloride powder

  • Drinking water (autoclaved or sterile)

  • Light-protected water bottles

  • Appropriate mouse model of hypertension

  • Balance and weighing materials

  • Graduated cylinders

Procedure:

  • Dosage Calculation: Determine the target dose in mg/kg/day. Based on average daily water consumption of a mouse (approximately 3-5 mL), calculate the required concentration of this compound in the drinking water. For example, for a 25 mg/kg/day dose in a 25g mouse consuming 4mL of water, the concentration would be approximately 156 mg/L.

  • Preparation of this compound Solution:

    • Weigh the required amount of this compound hydrochloride powder.

    • Dissolve the powder in the calculated volume of drinking water. Ensure complete dissolution.

    • Prepare the solution fresh at least three times a week to ensure stability.[6]

  • Administration:

    • Fill light-protected water bottles with the this compound solution. This compound can be light-sensitive.

    • Provide the medicated water ad libitum to the mice.

    • Monitor water consumption daily to ensure adequate dosing.

  • Monitoring:

    • Measure blood pressure and heart rate at baseline and at regular intervals throughout the study using either tail-cuff plethysmography or radiotelemetry.

    • Monitor the general health of the animals daily.

Protocol 2: Intraperitoneal (IP) Injection of this compound

This protocol is suitable for acute studies or when precise, intermittent dosing is required.

Materials:

  • This compound hydrochloride for injection

  • Sterile saline (0.9% NaCl)

  • Syringes (1 mL) with appropriate gauge needles (e.g., 27-30G)

  • Appropriate mouse model of hypertension

  • Animal scale

Procedure:

  • Preparation of Injection Solution:

    • Reconstitute the this compound vial with sterile saline to a known stock concentration.

    • Further dilute the stock solution with sterile saline to the final desired concentration for injection. The injection volume should typically be between 100-200 µL for a mouse.

  • Dosing:

    • Weigh each mouse to determine the exact volume of the this compound solution to be injected.

    • A common dose range for acute studies is 1-10 mg/kg.[10]

  • Injection Procedure:

    • Properly restrain the mouse.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Inject the calculated volume of this compound solution.

  • Monitoring:

    • Measure blood pressure and heart rate prior to injection and at specified time points post-injection. The maximum effect of this compound is typically observed within 10-15 minutes after administration.[9]

Protocol 3: Blood Pressure Measurement in Mice

Accurate blood pressure measurement is critical for assessing the efficacy of this compound. Two common methods are tail-cuff plethysmography and radiotelemetry.

A. Tail-Cuff Plethysmography (Non-Invasive)

This method is widely used due to its non-invasive nature and cost-effectiveness.[12][13]

Procedure:

  • Acclimatization: Acclimate the mice to the restrainer and the tail-cuff apparatus for a period of 7 days before recording data to minimize stress-induced fluctuations in blood pressure.[13]

  • Warming: Warm the mice for 5-10 minutes at 33-35°C to increase blood flow to the tail.[12]

  • Measurement:

    • Place the mouse in the restrainer.

    • Position the occlusion and sensor cuffs on the tail.[14]

    • The system will automatically inflate and deflate the occlusion cuff while the sensor detects the return of blood flow.[14]

    • Perform 15-25 inflation/deflation cycles, discarding the first 5 "acclimation" cycles from the analysis.[12]

    • Record systolic and diastolic blood pressure, and heart rate.

B. Radiotelemetry (Invasive - Gold Standard)

Telemetry provides continuous and direct blood pressure measurements in unrestrained, conscious animals, eliminating restraint stress.[12][13][15]

Procedure:

  • Surgical Implantation: A telemetry probe is surgically implanted, typically into the carotid artery or abdominal aorta, under anesthesia.

  • Recovery: Allow the animals to recover from surgery for at least one week before starting any experiments.

  • Data Acquisition: The implanted probe transmits blood pressure and heart rate data to a receiver placed under the mouse's cage. Data can be collected continuously.

Mandatory Visualizations

Hydralazine_Mechanism_of_Action cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Systemic_Effect Systemic Effect This compound This compound SR Sarcoplasmic Reticulum (SR) This compound->SR Inhibits Ca_concentration ↓ Intracellular Ca²⁺ Concentration This compound->Ca_concentration Leads to IP3 Inositol Trisphosphate (IP₃) IP3->SR Stimulates Ca_release Ca²⁺ Release SR->Ca_release Contraction Muscle Contraction Ca_release->Contraction Relaxation Muscle Relaxation Ca_concentration->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation Results in Peripheral_Resistance ↓ Peripheral Resistance Vasodilation->Peripheral_Resistance Blood_Pressure ↓ Blood Pressure Peripheral_Resistance->Blood_Pressure

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental_Workflow_Hydralazine_Study cluster_Preparation Preparation Phase cluster_Treatment Treatment Phase cluster_Monitoring Monitoring Phase cluster_Analysis Analysis Phase Animal_Model Select Hypertension Mouse Model Acclimatization Acclimatize Mice to Housing & Handling Animal_Model->Acclimatization Baseline_BP Measure Baseline Blood Pressure Acclimatization->Baseline_BP Grouping Randomize Mice into Control & this compound Groups Baseline_BP->Grouping Hydralazine_Admin Administer this compound (e.g., in drinking water) Grouping->Hydralazine_Admin Vehicle_Admin Administer Vehicle to Control Group Grouping->Vehicle_Admin Monitor_Health Daily Health Monitoring Hydralazine_Admin->Monitor_Health Monitor_BP Periodic Blood Pressure & Heart Rate Measurement Hydralazine_Admin->Monitor_BP Vehicle_Admin->Monitor_Health Vehicle_Admin->Monitor_BP Data_Collection Collect Final Data Monitor_BP->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

References

Application Notes: In Vitro Assessment of Hydralazine's Impact on DNA Methyltransferase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydralazine, a long-standing medication for hypertension, has garnered significant interest for its epigenetic modifying properties, specifically its ability to inhibit DNA methylation.[1] This has led to its investigation as a potential anticancer agent, often in combination with other therapies.[2] DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining DNA methylation patterns, which play a crucial role in gene regulation. Aberrant hypermethylation of tumor suppressor gene promoters is a hallmark of many cancers. This compound has been shown to induce demethylation and re-expression of such silenced genes.[3]

The precise mechanism of this compound's inhibitory action on DNMTs is a subject of ongoing research. Evidence suggests two primary modes of action: direct inhibition of DNMT enzymatic activity and downregulation of DNMT expression.[2][4] Some studies propose that this compound interacts with the active site of DNMTs, while others indicate it reduces the mRNA and protein levels of DNMT1, DNMT3a, and DNMT3b.[4][5] Furthermore, it has been suggested that this compound may inhibit the extracellular signal-regulated kinase (ERK) pathway, which in turn downregulates DNMT expression.[4]

These application notes provide a comprehensive overview of in vitro assays to measure the effect of this compound on DNMT activity, catering to researchers, scientists, and professionals in drug development.

Experimental Approaches

Two primary in vitro approaches are commonly employed to evaluate the effect of this compound on DNMT activity:

  • Direct Enzyme Activity Assay: This cell-free assay directly measures the enzymatic activity of a purified or recombinant DNMT enzyme (e.g., M.SssI methylase or human DNMT1) in the presence of varying concentrations of this compound. The extent of methylation of a DNA substrate is quantified to determine the inhibitory potential of the compound.

  • Cell-Based Assays: These assays are performed on cultured cells to assess the effect of this compound in a more biologically relevant context. This approach can measure changes in global DNA methylation, DNMT protein and mRNA expression levels, and the methylation status of specific gene promoters.

Data Presentation

The following tables summarize quantitative data on the effect of this compound on DNMT activity from various studies.

Table 1: Effect of this compound on DNMT Enzymatic Activity in a Cell-Free Assay

This compound Concentration (µM)Inhibition of DNMT ActivityAssay SystemReference
10~30% reductionIn vitro methyltransferase assay with M.SssI methylase[3]
20Full demethylation observedIn vitro methyltransferase assay with M.SssI methylase[6]

Table 2: Effect of this compound on DNMT Expression and Global Methylation in Cell Lines

Cell LineThis compound Concentration (µM)Duration of TreatmentEffectReference
MCF-7/Adr104 days30% decrease in DNMT activity[3]
MCF-7/AdrNot specified4 daysReduction in 5-mC content from 5.6% to 2.7%[3]
Jurkat200 - 60024 - 48 hoursDose-dependent decrease in DNMT1 protein expression[2][7]
MCF-71024 hoursDecreased DNMT1 and DNMT3a mRNA expression
DU145, PC-320 - 40Not specifiedDecreased DNMT1, DNMT3a, and DNMT3b mRNA expression[5]
HL-110 - 30Not specified28-39% decrease in DNMT1 protein level[8]

Experimental Protocols

Protocol 1: Direct In Vitro DNMT Activity Assay using Restriction Enzyme Digestion

This protocol is adapted from a method used to assess the direct inhibitory effect of this compound on M.SssI methylase activity.[6]

Materials:

  • M.SssI CpG Methyltransferase (e.g., New England Biolabs)

  • Substrate DNA with high GC content (e.g., a PCR product of a viral gene)[6]

  • S-adenosylmethionine (SAM)

  • This compound hydrochloride

  • Reaction Buffer (provided with the enzyme)

  • DNA purification kit (e.g., PCR purification kit)

  • Restriction enzymes: HpaII and MspI (methylation-sensitive and insensitive isoschizomers)

  • Appropriate restriction enzyme buffers

  • Agarose (B213101) gel

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

Procedure:

  • Preparation of this compound: Prepare a stock solution of this compound hydrochloride in sterile water. From this stock, prepare a series of dilutions to achieve the desired final concentrations in the methylation reaction (e.g., 0, 5, 10, 15, 20 µM).[6]

  • Pre-incubation with this compound: In separate microcentrifuge tubes, mix the substrate DNA (1 µg) with the different concentrations of this compound.[6] Incubate for 2 hours at 37°C.[6]

  • Methylation Reaction: To each tube, add the M.SssI methylase (10 units), SAM, and the reaction buffer to a final volume of 30 µL.[6] Incubate the reactions at 37°C for 2 hours.[6]

  • DNA Purification: Purify the DNA from each reaction using a PCR purification kit according to the manufacturer's instructions.[6]

  • Restriction Digestion: Elute the purified DNA in an appropriate volume. For each sample, set up two separate restriction digests: one with HpaII and one with MspI.[6] Incubate the digests according to the enzyme manufacturer's recommendations.

  • Agarose Gel Electrophoresis: Analyze the digested DNA fragments by agarose gel electrophoresis. Load the digested samples, along with an undigested control and a molecular weight marker, onto the gel.

  • Analysis: Visualize the DNA bands under UV light.

    • MspI digestion: Should result in a banding pattern indicative of complete digestion, as its activity is not affected by CpG methylation.

    • HpaII digestion: HpaII is inhibited by CpG methylation. In the absence of this compound (full methylation), HpaII should not digest the DNA, resulting in a high molecular weight band.[6] With increasing concentrations of this compound, inhibition of M.SssI will lead to less methylation, allowing HpaII to digest the DNA, resulting in a banding pattern similar to that of MspI.[6]

Protocol 2: Cell-Based Assay for DNMT1 Protein Expression by Western Blot

This protocol outlines the steps to determine the effect of this compound on the expression of DNMT1 protein in a chosen cell line.

Materials:

  • Selected cell line (e.g., Jurkat, MCF-7)

  • Cell culture medium and supplements

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against DNMT1

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment: Plate the cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 80, 200, 600 µM) for the desired time periods (e.g., 24 and 48 hours).[2][7]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities using densitometry software. Normalize the DNMT1 band intensity to the loading control to determine the relative change in DNMT1 expression.

Visualizations

experimental_workflow_direct_assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis dna Substrate DNA pre_incubation Pre-incubation (2h, 37°C) dna->pre_incubation This compound This compound Dilutions This compound->pre_incubation methylation Methylation Reaction (M.SssI, SAM, 2h, 37°C) pre_incubation->methylation purification DNA Purification methylation->purification digestion Restriction Digestion (HpaII & MspI) purification->digestion electrophoresis Agarose Gel Electrophoresis digestion->electrophoresis visualization UV Visualization electrophoresis->visualization

Caption: Workflow for the direct in vitro DNMT activity assay.

signaling_pathway This compound This compound erk ERK Pathway This compound->erk inhibits dnmt DNMT1/3a Expression (mRNA & Protein) erk->dnmt promotes methylation DNA Methylation dnmt->methylation catalyzes gene_silencing Tumor Suppressor Gene Silencing methylation->gene_silencing

Caption: Proposed signaling pathway for this compound's effect on DNMTs.

References

Application of Hydralazine in Primary Endothelial Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydralazine is a well-established antihypertensive medication that functions as a direct-acting vasodilator.[1][2] Beyond its clinical use in managing high blood pressure and heart failure, this compound has garnered significant interest in in vitro research, particularly in studies involving primary endothelial cells.[1][3] Its multifaceted mechanisms of action, including the induction of pro-angiogenic pathways and antioxidant effects, make it a valuable tool for investigating various aspects of endothelial cell biology.[3][4][5]

These application notes provide detailed protocols and guidance for utilizing this compound in primary endothelial cell culture experiments. The information is intended to assist researchers in designing and executing experiments to explore the effects of this compound on angiogenesis, oxidative stress, and endothelial cell signaling.

Mechanism of Action

This compound exerts its effects on endothelial cells through several key signaling pathways:

  • Induction of Hypoxia-Inducible Factor-1α (HIF-1α) and Angiogenesis: this compound inhibits prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of HIF-1α.[4][6] This inhibition leads to the stabilization and accumulation of HIF-1α, a key transcription factor that upregulates the expression of pro-angiogenic genes such as Vascular Endothelial Growth Factor (VEGF).[4][6][7] The activation of this pathway ultimately promotes endothelial cell proliferation, migration, and tube formation, key events in angiogenesis.[4][8]

  • Antioxidant Properties: this compound has been shown to possess antioxidant properties by acting as a reactive oxygen species (ROS) scavenger and an inhibitor of ROS-generating enzymes like NADPH oxidase and xanthine (B1682287) oxidase.[5][9][10] By reducing oxidative stress, this compound can protect endothelial cells from damage and dysfunction.

  • Modulation of Endothelial Nitric Oxide Synthase (eNOS): Studies have shown that this compound can reverse the inhibitory effect of inflammatory mediators like TNF-α on eNOS expression in endothelial cells.[11] While not a direct activator of eNOS, its ability to increase eNOS expression under inflammatory conditions can contribute to improved endothelial function.[11][12]

  • Prostacyclin-Mediated Vasodilation: At clinically relevant concentrations (<10 μM), this compound's vasodilatory effects are primarily mediated through an endothelium-dependent pathway involving the activation of cyclooxygenase (COX) and the subsequent production of prostacyclin (PGI2).[13]

Data Presentation

The following tables summarize the quantitative effects of this compound observed in primary endothelial cell experiments.

Table 1: Dose-Dependent Effects of this compound on Endothelial Cells

ParameterCell TypeThis compound ConcentrationObserved EffectReference
PHD Enzyme ActivityCultured Cells50 µmol/L~10% inhibition[8]
Endothelial Cell ProliferationEndothelial CellsDose-dependentInduced[4][6]
HUVEC ProliferationHUVECsNot specifiedInhibited[14]
HUVEC Migration & InvasionHUVECsNot specifiedInhibited[14]
HUVEC Tube FormationHUVECsNot specifiedInhibited[14]
eNOS mRNA ExpressionUtMVECs (TNF-α treated)Clinically relevant dosesReversed TNF-α inhibition[11]
Vasodilation (EC50)Rat Mesenteric Arteries3.6 ± 0.3 μMRelaxation[13]

Note: Some studies present conflicting results on proliferation, which may be context- or cell-type dependent.

Signaling Pathway Diagrams

HIF1a_Pathway cluster_nucleus Inside Nucleus This compound This compound PHD Prolyl Hydroxylase (PHD) This compound->PHD Inhibits HIF1a_stabilized Stabilized HIF-1α PHD->HIF1a_stabilized Hydroxylates HIF1a_hydroxylated Hydroxylated HIF-1α Proteasomal_Degradation Proteasomal Degradation HIF1a_hydroxylated->Proteasomal_Degradation Nucleus Nucleus HIF1a_stabilized->Nucleus VEGF_Gene VEGF Gene HIF1a_stabilized->VEGF_Gene Activates VEGF_Protein VEGF Protein VEGF_Gene->VEGF_Protein Transcription & Translation Angiogenesis Angiogenesis VEGF_Protein->Angiogenesis Promotes Antioxidant_Pathway This compound This compound ROS_Sources ROS Sources (e.g., NADPH Oxidase, Xanthine Oxidase) This compound->ROS_Sources Inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Nrf2 Nrf2 This compound->Nrf2 Activates ROS_Sources->ROS Generates Cellular_Damage Endothelial Cell Damage & Dysfunction ROS->Cellular_Damage Causes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces Expression Antioxidant_Enzymes->ROS Neutralizes Cell_Viability_Workflow Start Start Seed_Cells Seed Endothelial Cells in 96-well Plate Start->Seed_Cells Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Prepare_this compound Prepare this compound Serial Dilutions Adherence->Prepare_this compound Treat_Cells Treat Cells with This compound Prepare_this compound->Treat_Cells Incubate Incubate (24-72 hours) Treat_Cells->Incubate Add_Reagent Add MTS/MTT Reagent Incubate->Add_Reagent Incubate_Reagent Incubate (1-4 hours) Add_Reagent->Incubate_Reagent Read_Absorbance Measure Absorbance with Plate Reader Incubate_Reagent->Read_Absorbance Analyze_Data Calculate Cell Viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Long-Term Hydralazine Dosing in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dosing considerations, experimental protocols, and the molecular mechanisms of hydralazine for long-term animal studies. The information is intended to guide researchers in designing and executing well-controlled, reproducible experiments.

Dosing Considerations for this compound in Long-Term Animal Studies

The appropriate dosage of this compound is critical for achieving the desired physiological effect while minimizing toxicity. Dosing regimens vary significantly depending on the animal species, the route of administration, and the specific research question. The following tables summarize reported dosing schedules from various long-term studies.

Table 1: Oral Administration of this compound
Animal ModelDosage RangeDosing ScheduleVehicleStudy DurationKey Observations
Mouse 25 mg/LAd libitumDrinking Water24 weeksAmeliorated obesity-induced albuminuria and glomerulosclerosis without affecting blood pressure.[1]
Mouse 200 mg/LAd libitumDrinking Water1 monthIncreased mesenteric artery blood flow without affecting mean arterial blood pressure.[2]
Mouse ~250 mg/kg/dayContinuousDrinking WaterLifetimeIncreased incidence of lung tumors.[3][4]
Rat 15 mg/kg/dayDaily GavageNot Specified4 weeksNormalized blood pressure in pressure-overloaded rats but did not prevent cardiac hypertrophy.[5]
Rat 80 - 120 mg/LAd libitumDrinking WaterUp to 8 weeksInitial antihypertensive effect followed by tolerance; induced cardiac hypertrophy.[6]
Dog 0.5 - 3 mg/kgEvery 8-12 hoursWith FoodChronicEffective for hypertension and congestive heart failure; requires gradual dose titration.[7][8]
Table 2: Subcutaneous Administration of this compound
Animal ModelDosageDosing ScheduleFormulationStudy DurationKey Observations
Rat 2.5 mgSingle ImplantSlow-release pellet21 daysInitial vasodilation followed by a return to baseline diameter despite continued blood pressure reduction.[9]
Rat 15 or 30 mg/kg/dayDaily InjectionNot SpecifiedGestation (days 8-19)High dose decreased fetal and placental weights and increased maternal mortality.[10]
Table 3: Intravenous Administration of this compound
Animal ModelDosageDosing ScheduleKey Observations
Dog ~1 mg/kg/hr (titrated)Hourly until effectImproved cardiac performance in dogs with induced heart failure.
Rat 1.7 - 3.5 mg/kg/dayDivided in 4-6 dosesUsed for severe hypertension.[11]

Experimental Protocols

Protocol 2.1: Long-Term Oral Administration of this compound in Rodent Drinking Water

Objective: To administer this compound to rodents consistently over a long period.

Materials:

  • This compound hydrochloride powder

  • Drinking water (purified or tap, consistent throughout the study)

  • Light-protected water bottles

  • Graduated cylinders and beakers

  • Analytical balance

  • pH meter

Procedure:

  • Solution Preparation:

    • Calculate the total volume of drinking water required for the study group for a specific period (e.g., 3-4 days to ensure stability).

    • Weigh the required amount of this compound hydrochloride powder.

    • In a beaker, dissolve the this compound powder in a small amount of drinking water.

    • Once dissolved, add the remaining volume of drinking water and mix thoroughly.

    • Measure and record the pH of the final solution. This compound has maximum stability around pH 3.5.[12]

  • Administration:

    • Fill the light-protected water bottles with the prepared this compound solution.

    • Provide the bottles to the animals ad libitum.

    • Replace the this compound solution with a freshly prepared solution every 3-4 days. It is crucial to monitor water intake and the stability of this compound in the water.[6]

  • Monitoring:

    • Measure and record the volume of water consumed per cage at each solution change to estimate the daily dose received by the animals.

    • Monitor the animals daily for any signs of toxicity or adverse effects.

    • Monitor relevant physiological parameters (e.g., blood pressure, heart rate) at predetermined intervals.

Notes on Stability:

  • This compound stability in aqueous solutions is pH-dependent.[12]

  • The presence of sugars like dextrose can decrease stability.[13][14]

  • It is advisable to perform a stability study of the this compound solution under the specific storage conditions of the experiment.

Protocol 2.2: Long-Term Subcutaneous Administration of this compound via Slow-Release Pellets in Rodents

Objective: To achieve sustained release of this compound over an extended period, reducing the need for frequent injections.

Materials:

  • This compound hydrochloride powder

  • Biodegradable and biocompatible matrix (e.g., cholesterol, triglycerides)

  • Pellet press

  • Surgical instruments for subcutaneous implantation

  • Anesthesia and analgesics

  • Sterile saline

Procedure:

  • Pellet Formulation and Preparation:

    • Determine the desired dose and release profile to calculate the amount of this compound and matrix material needed per pellet.

    • Thoroughly mix the this compound powder with the matrix material.

    • Use a pellet press to compress the mixture into a firm pellet of a specific weight and size. The pressure used for compression can affect the pellet's integrity and dissolution rate.

  • Surgical Implantation:

    • Anesthetize the animal.

    • Shave and aseptically prepare the surgical site (typically the dorsal subcutaneous space).

    • Make a small incision in the skin.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the sterile this compound pellet into the pocket.

    • Close the incision with sutures or surgical staples.

    • Administer post-operative analgesia as required.

  • Monitoring:

    • Monitor the animal for post-surgical recovery and signs of infection or irritation at the implantation site.

    • Monitor the desired physiological parameters throughout the study period.

    • At the end of the study, the implant site can be examined to assess the degradation of the pellet.

Protocol 2.3: Long-Term Monitoring of Cardiovascular Parameters

Objective: To accurately assess the long-term effects of this compound on the cardiovascular system.

Methods for Blood Pressure Measurement:

  • Tail-cuff plethysmography: A non-invasive method suitable for conscious rodents. Requires proper training of both the operator and the animals to minimize stress-induced artifacts. Measurements should be taken in a quiet, isolated environment, and the first measurement is typically discarded.[15]

  • Radiotelemetry: This method involves the surgical implantation of a telemetry device that allows for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals. It is considered the gold standard for long-term cardiovascular monitoring as it eliminates restraint stress.[9]

Monitoring Protocol:

  • Baseline Measurement: Obtain baseline cardiovascular measurements for at least 3-5 consecutive days before the start of this compound administration.

  • Acclimation: For tail-cuff measurements, acclimate the animals to the restraining device for several days prior to baseline measurements.

  • Scheduled Monitoring:

    • Initial Phase (First Week): Measure blood pressure and heart rate daily to assess the initial response to the drug.

    • Chronic Phase: After the initial phase, measurements can be taken 2-3 times per week for the duration of the study.

    • For studies investigating circadian rhythms, measurements should be taken at different times of the day and night.

  • Other Parameters:

    • Body Weight: Record weekly.

    • Clinical Observations: Daily checks for signs of distress, lethargy, or other adverse effects.

    • Blood and Urine Analysis: Collect samples at baseline and at the end of the study (or at intermediate time points) to assess renal function and check for hematological changes.[16]

    • Echocardiography: Can be used to assess changes in cardiac structure and function.

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound Action

This compound exerts its vasodilatory effects through multiple signaling pathways. The following diagrams illustrate the key mechanisms.

hydralazine_calcium_pathway cluster_smc Inside Vascular Smooth Muscle Cell This compound This compound ip3_receptor IP3 Receptor This compound->ip3_receptor Inhibits ca_release Ca²⁺ Release ip3_receptor->ca_release Blocks sarcoplasmic_reticulum Sarcoplasmic Reticulum (SR) vasodilation Vasodilation ca_release->vasodilation Leads to smooth_muscle_cell Vascular Smooth Muscle Cell

Caption: this compound's inhibition of IP3-mediated calcium release.

hydralazine_prostacyclin_pathway This compound This compound endothelial_cell Endothelial Cell This compound->endothelial_cell cox Cyclooxygenase (COX) endothelial_cell->cox Activates prostacyclin Prostacyclin (PGI₂) Production cox->prostacyclin ip_receptor IP Receptor (on Smooth Muscle Cell) prostacyclin->ip_receptor camp ↑ cAMP ip_receptor->camp vasodilation Vasodilation camp->vasodilation

Caption: this compound-induced vasodilation via the prostacyclin pathway.

hydralazine_hif1a_pathway This compound This compound phd Prolyl Hydroxylase Domain (PHD) Enzymes This compound->phd Inhibits hif1a_hydroxylation HIF-1α Hydroxylation phd->hif1a_hydroxylation hif1a_stabilization HIF-1α Stabilization hif1a_degradation HIF-1α Degradation hif1a_hydroxylation->hif1a_degradation gene_expression Target Gene Expression (e.g., VEGF) hif1a_stabilization->gene_expression angiogenesis Angiogenesis gene_expression->angiogenesis

Caption: Novel mechanism of this compound via HIF-1α stabilization.

Experimental Workflow

The following diagram outlines a typical workflow for a long-term study investigating the effects of this compound in an animal model.

experimental_workflow start Study Design and IACUC Protocol Approval animal_acclimation Animal Acclimation (1-2 weeks) start->animal_acclimation baseline_measurements Baseline Measurements (e.g., Blood Pressure, Body Weight) animal_acclimation->baseline_measurements group_assignment Randomized Group Assignment (Control vs. This compound) baseline_measurements->group_assignment treatment_period Long-Term this compound Administration (Specify Route and Duration) group_assignment->treatment_period monitoring Regular Monitoring (Physiological Parameters, Clinical Signs) treatment_period->monitoring data_collection Endpoint Data Collection (e.g., Blood/Tissue Samples, Histology) treatment_period->data_collection data_analysis Data Analysis and Statistical Evaluation data_collection->data_analysis end Conclusion and Reporting data_analysis->end

References

Application Notes: Utilizing Hydralazine for the Induction of Hypoxia-Inducible Factor-1α (HIF-1α) Expression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator that plays a critical role in the cellular response to low oxygen levels (hypoxia).[1] Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, during hypoxia, it is stabilized, leading to the activation of genes involved in angiogenesis, cell proliferation, and metabolism.[1] The stability of HIF-1α is primarily regulated by a family of oxygen-dependent prolyl hydroxylase domain (PHD) enzymes.[2][3][4]

Hydralazine, a vasodilator medication used in the treatment of hypertension and heart failure, has been identified as an effective agent for inducing HIF-1α expression in laboratory settings.[3][5][6] Its mechanism of action in this context is the inhibition of PHD enzymes.[2][3][4] This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization, accumulation, and subsequent activation of downstream target genes, even under normoxic conditions.[2][7] Consequently, this compound serves as a valuable hypoxia-mimetic agent for studying the physiological and pathological roles of the HIF-1α pathway.[8][9][10][11]

Mechanism of Action

Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit. This post-translational modification allows the von Hippel-Lindau (VHL) tumor suppressor protein, a component of an E3 ubiquitin ligase complex, to recognize and bind to HIF-1α, leading to its ubiquitination and rapid degradation by the proteasome.[12]

This compound inhibits the activity of PHD enzymes.[2][3][4] By doing so, it prevents the initial hydroxylation step, thereby blocking the VHL-mediated degradation pathway.[3] This leads to the stabilization and accumulation of HIF-1α protein, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of a wide range of target genes, including vascular endothelial growth factor (VEGF).[2][3][13]

Quantitative Data on this compound-Induced HIF-1α Expression

The following tables summarize the dose-response and time-course effects of this compound on HIF-1α expression and its downstream targets, as reported in various studies.

Table 1: Dose-Dependent Induction of HIF-1α by this compound in Human Umbilical Vein Endothelial Cells (HUVEC)

This compound Concentration (µmol/L)HIF-1α Protein Level (Relative to Control)Incubation Time
50InductedNot specified
500Maximally InductedNot specified
>500ToxicNot specified

Data extracted from a study by Knowles et al., 2004.[14]

Table 2: Time-Course of HIF-1α Induction by 50 µmol/L this compound in Various Cell Lines

Cell LinePeak HIF-1α ExpressionReturn to Baseline
HUVEC1-2 hours16-24 hours
Smooth Muscle Cells1-2 hours16-24 hours
Cancer Cell Lines1-2 hours16-24 hours

Data extracted from a study by Knowles et al., 2004.[14]

Table 3: Effect of this compound on HIF-1α Expression in bEnd.3 Cells

TreatmentHIF-1α Level (Relative Increase)Incubation Time
100 µM this compound226% (p < 0.05)24 hours
100 µM CoCl₂239% (p < 0.05)24 hours
2% O₂ (True Hypoxia)245% (p < 0.05)24 hours

Data extracted from a study by Chatard et al., 2017.[8]

Table 4: this compound-Induced Secretion of HIF-1α Target Genes

Cell LineTreatmentSecreted ProteinFold Increase (vs. Control)Incubation Time
HVSMC50 µmol/L this compoundVEGFSignificantNot specified
MDA46850 µmol/L this compoundVEGFSignificantNot specified
HUVEC & HVSMC50 µmol/L this compoundEndothelin-1 (Et-1)Significant (p<0.01)16-24 hours

Data extracted from a study by Knowles et al., 2004.[3]

Experimental Protocols

Protocol 1: In Vitro Induction of HIF-1α Expression Using this compound

This protocol provides a general guideline for treating cultured cells with this compound to induce HIF-1α expression.

Materials:

  • Cell line of interest (e.g., HUVEC, HeLa, SH-SY5Y)

  • Complete cell culture medium

  • This compound hydrochloride (stock solution prepared in sterile water or DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere and grow to approximately 70-80% confluency.

  • Preparation of this compound Working Solution: Dilute the this compound stock solution in a complete culture medium to the desired final concentration. A common starting concentration is 50-100 µmol/L.[3][8][9]

  • Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for the desired period. For time-course experiments, peak HIF-1α expression is often observed between 1-4 hours post-treatment.[3][14]

  • Cell Harvesting: Following incubation, proceed immediately to cell lysis for protein extraction, as HIF-1α is a highly labile protein.

Protocol 2: Western Blot Analysis of HIF-1α

This protocol outlines the steps for detecting this compound-induced HIF-1α protein levels by Western blot.

Materials:

  • Ice-cold PBS

  • Ice-cold RIPA buffer with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (7.5% recommended)[1][15]

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Ponceau S stain

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL detection reagent

  • Imaging system

  • Primary antibody against a loading control (e.g., β-Actin)

Procedure:

  • Cell Lysis:

    • Work quickly and on ice to minimize HIF-1α degradation.[1]

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.[1]

    • Add ice-cold RIPA buffer with inhibitors to the plate.[1]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

    • Incubate on ice for 30 minutes with periodic vortexing.[1]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[1]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto a 7.5% SDS-PAGE gel.[1]

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

    • Confirm successful transfer by staining the membrane with Ponceau S.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]

    • Wash the membrane three times for 10 minutes each with TBST.[1]

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]

    • Wash the membrane three times for 10 minutes each with TBST.[1]

  • Detection and Analysis:

    • Apply the ECL detection reagent to the membrane.[1]

    • Capture the chemiluminescent signal using an imaging system.[1]

    • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-Actin.[1]

    • Perform densitometric analysis to quantify relative protein expression.[1]

Visualizations

Hydralazine_HIF1a_Pathway cluster_normoxia Normoxia cluster_this compound This compound Treatment HIF1a HIF-1α PHD PHD Enzymes HIF1a->PHD O₂ OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a Hydroxylation VHL VHL E3 Ligase OH_HIF1a->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound This compound->PHD Stabilized_HIF1a Stabilized HIF-1α Nucleus Nucleus Stabilized_HIF1a->Nucleus HIF1_complex HIF-1 Complex Nucleus->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Target_Genes Target Genes (e.g., VEGF) HIF1_complex->Target_Genes Response Cellular Response Target_Genes->Response HIF1a_2 HIF-1α HIF1a_2->Stabilized_HIF1a

Caption: this compound-induced HIF-1α stabilization pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (70-80% confluency) Hydralazine_Prep 2. Prepare this compound Working Solution Treatment 3. Treat Cells with this compound (e.g., 50-100 µM) Hydralazine_Prep->Treatment Incubation 4. Incubate (e.g., 1-4 hours) Treatment->Incubation Lysis 5. Cell Lysis (on ice) Incubation->Lysis Quantification 6. Protein Quantification (BCA Assay) Lysis->Quantification Western_Blot 7. Western Blot Quantification->Western_Blot Detection 8. HIF-1α Detection Western_Blot->Detection Analysis 9. Densitometry Analysis Detection->Analysis Logical_Relationship This compound This compound Administration PHD_Inhibition PHD Enzyme Inhibition This compound->PHD_Inhibition HIF1a_Stabilization HIF-1α Stabilization and Accumulation PHD_Inhibition->HIF1a_Stabilization Nuclear_Translocation Nuclear Translocation of HIF-1α HIF1a_Stabilization->Nuclear_Translocation Target_Gene_Expression Target Gene Transcription (e.g., VEGF, ET-1) Nuclear_Translocation->Target_Gene_Expression Cellular_Response Pro-angiogenic Phenotype Target_Gene_Expression->Cellular_Response

References

Application Notes and Protocols: A Guide to Administering Hydralazine to Spontaneously Hypertensive Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed application notes and protocols for the administration of Hydralazine to Spontaneously Hypertensive Rats (SHR), a common model for studying essential hypertension. It includes experimental procedures, data presentation, and visualizations of key pathways and workflows.

Introduction

This compound is a direct-acting vasodilator used in the management of hypertension.[1][2] It primarily relaxes arterial smooth muscle, leading to a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.[3][4] The Spontaneously Hypertensive Rat (SHR) is a widely utilized inbred rat strain that develops hypertension as it matures, serving as a valuable model for human essential hypertension.[5] The Wistar-Kyoto (WKY) rat is the corresponding normotensive control strain. This guide details protocols for administering this compound to SHRs to study its antihypertensive effects.

Mechanism of Action

The precise molecular mechanism of this compound is not fully understood, but its primary effect is the direct relaxation of vascular smooth muscle, with a greater effect on arterioles than on veins.[1][4] This vasodilation is thought to occur through several pathways:

  • Inhibition of Intracellular Calcium Release: this compound may interfere with the inositol (B14025) triphosphate (IP3) signaling pathway, which inhibits the release of calcium from the sarcoplasmic reticulum in smooth muscle cells.[4][6] Reduced intracellular calcium levels prevent the activation of myosin light chain kinase, leading to muscle relaxation.[6][7]

  • Nitric Oxide (NO) and cGMP Pathway: The drug may stimulate the release of nitric oxide (NO) from endothelial cells and increase levels of cyclic guanosine (B1672433) monophosphate (cGMP), which promotes vasodilation.[4][6][8]

  • Potassium Channel Opening: Evidence suggests this compound may open potassium channels, leading to hyperpolarization of the smooth muscle cell membrane, which makes contraction less likely.[6]

  • Antioxidant and Anti-inflammatory Effects: Beyond vasodilation, this compound has been shown to possess antioxidant properties and can down-regulate the expression of inflammatory signaling molecules.[9]

A significant physiological response to the rapid drop in blood pressure caused by this compound is reflex tachycardia, where the heart rate increases to compensate.[6][8] This is often managed in clinical settings by co-administering a beta-blocker.[8]

Signaling Pathway Diagram

Hydralazine_Mechanism cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Systemic_Effect Systemic Effect This compound This compound IP3 IP3-Mediated Ca2+ Release Inhibition This compound->IP3 K_Channel K+ Channel Opening This compound->K_Channel NO_cGMP ↑ NO / cGMP Pathway This compound->NO_cGMP SR Sarcoplasmic Reticulum IP3->SR inhibits Ca2 [Ca2+]i ↓ SR->Ca2 Ca2+ release Contraction Muscle Contraction ↓ Ca2->Contraction Relaxation Muscle Relaxation Contraction->Relaxation antagonistic Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Hyperpolarization->Relaxation NO_cGMP->Relaxation Vasodilation Arteriolar Vasodilation Relaxation->Vasodilation BP Blood Pressure ↓ Vasodilation->BP

Caption: Signaling pathways of this compound in vascular smooth muscle cells.

Experimental Protocols

Protocol 1: Chronic Oral Administration of this compound

This protocol describes the long-term administration of this compound via drinking water to prevent or treat hypertension in SHRs.

Materials and Reagents:

  • Spontaneously Hypertensive Rats (SHR) (e.g., 4 weeks old)

  • Wistar-Kyoto (WKY) rats as normotensive controls

  • This compound monohydrochloride

  • Standard rat chow

  • Drinking water bottles

  • Animal balance

  • Cages

Procedure:

  • Acclimation: Acclimate male SHR and WKY rats (e.g., 8-10 weeks old) to the housing conditions for at least one week.[10] House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to standard chow and water.[10][11]

  • Grouping: Randomly divide the animals into four groups:

    • Group 1: Untreated WKY (Control)

    • Group 2: this compound-treated WKY

    • Group 3: Untreated SHR (Control)

    • Group 4: this compound-treated SHR

  • Drug Preparation: Prepare a fresh solution of this compound in drinking water. A common concentration is 160 mg/L.[12] Another study used a dosage of 20 mg/kg/day, which requires daily monitoring of water intake and animal weight to adjust the concentration accordingly.[13]

  • Administration: For the treated groups, replace the standard drinking water with the this compound solution.[12] Ensure the solution is prepared fresh at least twice a week.[12]

  • Duration: Continue the treatment for the desired study period, for example, 8 weeks.[13]

  • Monitoring: Measure body weight, water intake, blood pressure, and heart rate at regular intervals (e.g., weekly).

Protocol 2: Blood Pressure and Heart Rate Measurement

Accurate measurement of blood pressure is critical. Both non-invasive and invasive methods are described below.

3.2.1 Non-Invasive Method: Tail-Cuff Plethysmography

This is a common method for repeated measurements in conscious rats.[10][14]

Procedure:

  • Acclimation to Procedure: To minimize stress-induced variations, acclimate the rats to the restraining device and the warming procedure for several days before beginning actual measurements.[10]

  • Warming: Warm the rat's tail to increase blood flow, which is necessary for detecting the pulse. This can be done by placing the rat in a warming chamber or using a heating lamp.[14]

  • Measurement: Place the rat in the restrainer and fit the tail cuff and pulse sensor onto its tail. The system will automatically inflate the cuff and then slowly deflate it, recording the systolic blood pressure as the point when the pulse reappears.[14]

  • Data Collection: Obtain several readings per session and average them for a reliable measurement.

3.2.2 Invasive Method: Intra-arterial Catheterization (Gold Standard)

This method provides direct and continuous blood pressure readings and is considered the gold standard.[15] It requires surgery.

Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., urethane (B1682113) or pentobarbitone).[15]

  • Surgery: Surgically expose the carotid or femoral artery.[15][16]

  • Catheter Insertion: Insert a saline-filled catheter connected to a pressure transducer into the artery.[15][16] The catheter should be secured in place.

  • Connection and Calibration: Connect the catheter to a pressure transducer. The transducer must be calibrated and positioned at the level of the rat's left atrium.[16]

  • Recording: Record the blood pressure and heart rate using a data acquisition system. The system allows for continuous monitoring of systolic, diastolic, and mean arterial pressures.[15]

Data Presentation

The following tables summarize quantitative data from studies administering this compound to SHRs.

Table 1: Effect of Chronic Oral this compound on Blood Pressure in SHRs

Study ReferenceRat StrainAge at Treatment StartTreatment DurationDosageRouteSystolic Blood Pressure (Treated)Systolic Blood Pressure (Control)
[13]SHR-SP/Izm4 weeks8 weeks20 mg/kg/dayOral (Drinking Water)156 ± 1 mmHg212 ± 4 mmHg
[17]SHR22 weeks2 weeksNot specifiedNot specified~150 mmHg~220 mmHg
[12]SHR4 weeks8-23 weeks160 mg/LOral (Drinking Water)~155 mmHg~200 mmHg

Table 2: Effect of Chronic Oral this compound on Heart Rate in SHRs

Study ReferenceRat StrainTreatment DurationDosageRouteHeart Rate (Treated)Heart Rate (Control)
[13]SHR-SP/Izm8 weeks20 mg/kg/dayOral (Drinking Water)470 ± 20 bpm402 ± 23 bpm
[12]SHR8-23 weeks160 mg/LOral (Drinking Water)~400 bpm~360 bpm

Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_Setup Phase 1: Setup and Acclimation cluster_Treatment Phase 2: Treatment Period cluster_Analysis Phase 3: Data Collection and Analysis A1 Select SHR and WKY Rats (e.g., 4 weeks old) A2 Acclimate animals to housing (1 week) A1->A2 A3 Record baseline measurements (BP, HR, Weight) A2->A3 A4 Randomly assign to groups: - WKY Control - WKY + this compound - SHR Control - SHR + this compound A3->A4 B1 Prepare this compound solution (e.g., 160 mg/L in drinking water) A4->B1 B2 Administer this compound or Vehicle (Chronic, e.g., 8 weeks) B1->B2 B3 Perform weekly monitoring (BP, HR, Weight, Water Intake) B2->B3 C1 Perform final measurements B3->C1 C2 Tissue collection (optional) (Heart, Kidney, Aorta) C1->C2 C3 Data analysis (Statistical comparison) C2->C3 C4 Report findings C3->C4

Caption: General experimental workflow for this compound administration to SHRs.

References

Method for assessing the anti-angiogenic effects of Hydralazine in a CAM assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Method for Assessing the Anti-Angiogenic Effects of Hydralazine in a Chick Chorioallantoic Membrane (CAM) Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological development and pathological conditions such as tumor growth and metastasis.[1] The chick chorioallantoic membrane (CAM), a highly vascularized extraembryonic membrane, serves as a robust, cost-effective, and well-established in vivo model for studying both pro- and anti-angiogenic agents.[2][3]

This compound is a well-known antihypertensive drug that functions as a direct-acting vasodilator.[4][5] Its mechanism of action has been linked to altering calcium metabolism in vascular smooth muscle.[4] Interestingly, the role of this compound in angiogenesis is a subject of conflicting reports. Some studies indicate that this compound can be pro-angiogenic by activating the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, leading to an increase in Vascular Endothelial Growth Factor (VEGF) and subsequent blood vessel growth.[6][7][8] Conversely, other research has demonstrated that this compound possesses anti-angiogenic properties, inhibiting endothelial cell proliferation, migration, and tube formation by interfering with VEGF and basic Fibroblast Growth Factor (bFGF) signaling pathways.[9]

This application note provides a detailed protocol for utilizing the CAM assay to specifically assess the potential anti-angiogenic effects of this compound. The methodology described herein is designed to quantify the inhibitory impact of this compound on neovascularization.

Principle of the Method

The CAM assay leverages the dense vascular network of the developing chick embryo. A window is created in the eggshell to expose the CAM. A carrier substance (e.g., a filter paper disk) loaded with the test compound, this compound, is placed directly onto the membrane.[1] The compound diffuses into the surrounding tissue, and its effect on the growth of new capillaries and blood vessels is observed and quantified after an incubation period. A reduction in vessel density, length, or branching in the presence of this compound, compared to a negative control, indicates an anti-angiogenic effect.

Experimental Workflow

CAM_Workflow cluster_prep Phase 1: Egg Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Acquisition & Analysis A Fertilized Egg Incubation (Day 0-3) B Window Cutting (Day 3) A->B D Apply carrier to CAM B->D C Prepare this compound dilutions & control carriers C->D E Seal window & re-incubate (48-72 hours) D->E F Image CAM Vasculature E->F G Quantify Angiogenesis (Vessel density, branch points) F->G H Statistical Analysis G->H

Caption: Experimental workflow for the CAM assay to assess this compound's anti-angiogenic effects.

Materials and Reagents

  • Fertilized White Leghorn chicken eggs

  • Incubator (37.5°C, 85% humidity)[3]

  • Egg candler

  • This compound hydrochloride (Sigma-Aldrich or equivalent)

  • Phosphate-Buffered Saline (PBS), sterile

  • Ethanol (B145695) (70%)

  • Sterile filter paper disks (5 mm diameter)

  • Rotary tool with a cutting wheel (e.g., Dremel)

  • Sterile forceps and scissors

  • Parafilm or sterile adhesive tape

  • Stereomicroscope with a camera attachment

  • Image analysis software (e.g., ImageJ)

  • Methanol (B129727)/Acetone (B3395972) mixture (1:1) for fixation[1]

Detailed Experimental Protocol

5.1. Egg Incubation and Preparation

  • Clean fertilized chicken eggs with 70% ethanol and place them in an incubator at 37.5°C with ~85% humidity.[3] Ensure eggs are positioned horizontally to allow the embryo to float to the top.

  • On embryonic day 3 (E3), candle the eggs to confirm viability (presence of a vascular network). Discard any non-viable eggs.

  • Working in a sterile environment (laminar flow hood), make a small hole at the blunt end of the egg over the air sac.

  • On the broad side of the egg, use a rotary tool to carefully score a 1x1 cm square window in the shell, being cautious not to damage the underlying membrane.

  • Using sterile forceps, gently remove the piece of shell to expose the CAM.

  • Seal the window with sterile Parafilm or tape and return the eggs to the incubator.

5.2. Preparation and Application of this compound

  • Prepare a stock solution of this compound hydrochloride in sterile PBS. From this stock, create a dilution series (e.g., 10 µM, 50 µM, 100 µM).

  • Prepare control groups: a negative control (PBS vehicle only) and a positive control (a known anti-angiogenesis agent like Sunitinib).

  • On embryonic day 8 (E8), carefully open the windows of the eggs.

  • Saturate sterile 5 mm filter paper disks with 10 µL of each this compound dilution, PBS, or the positive control solution.

  • Gently place one disk onto the CAM of each egg, in an area with a moderate density of blood vessels.[3]

  • Reseal the windows and return the eggs to the incubator for 48-72 hours.

5.3. Imaging and Fixation

  • On embryonic day 10 or 11 (E10/E11), reopen the windows.

  • Document the vasculature in the area around the filter disk using a stereomicroscope equipped with a digital camera. Capture high-resolution images of each CAM.

  • For detailed analysis, the CAM can be fixed. Flood the CAM surface with a 1:1 mixture of methanol and acetone for 15 minutes.[1]

  • Using forceps and scissors, carefully excise the portion of the CAM underneath and surrounding the disk, spread it on a glass slide, and capture additional images.

Data Acquisition and Analysis

The anti-angiogenic effect is quantified by analyzing the captured images.

  • Vessel Branch Point Counting: Manually or using image analysis software, count the number of vessel branch points within a defined circular area (region of interest, ROI) around the treatment disk.[1] A decrease in branch points indicates an inhibitory effect.

  • Vessel Density Measurement: Using software like ImageJ, convert images to binary (black and white). The percentage of the area covered by vessels (black pixels) within the ROI can be calculated to determine vessel density.[10]

  • Vessel Length Measurement: The total length of all vessel segments within the ROI can be measured using appropriate software plugins.

Data Presentation

Quantitative data should be summarized to compare the effects of different this compound concentrations against controls.

Treatment GroupConcentrationMean Vessel Density (%) ± SDMean Branch Points (n) ± SD% Inhibition of Angiogenesis
Negative ControlVehicle (PBS)35.2 ± 3.145.6 ± 4.20%
This compound10 µM28.9 ± 2.836.1 ± 3.9~18%
This compound50 µM19.7 ± 2.524.3 ± 3.1~44%
This compound100 µM12.5 ± 2.115.8 ± 2.7~65%
Positive ControlSunitinib (10µM)9.8 ± 1.911.2 ± 2.4~72%

Note: Data are hypothetical and for illustrative purposes only. SD = Standard Deviation. % Inhibition is calculated relative to the negative control.

Proposed Anti-Angiogenic Signaling Pathway of this compound

While one mechanism suggests this compound is pro-angiogenic, an alternative anti-angiogenic pathway has been proposed.[9] This pathway involves the interference with key growth factor signaling in endothelial cells. This compound may inhibit the downstream effects of VEGF and bFGF, which are crucial for endothelial cell proliferation, migration, and survival—all key steps in angiogenesis.[9][]

Signaling_Pathway cluster_effects This compound This compound Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK/ERK) This compound->Signaling Inhibits VEGF VEGF / bFGF Receptor VEGF-R / FGF-R VEGF->Receptor Binds Receptor->Signaling Activates Proliferation Endothelial Cell Proliferation Signaling->Proliferation Migration Endothelial Cell Migration Signaling->Migration Survival Endothelial Cell Survival Signaling->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Proposed mechanism for this compound's anti-angiogenic effect via inhibition of signaling.[9]

References

Preparation of Hydralazine Solutions for In Vivo and In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydralazine is a direct-acting smooth muscle relaxant that functions as a vasodilator, primarily in arteries and arterioles, leading to a decrease in peripheral resistance and consequently, a reduction in blood pressure. It is a valuable tool in cardiovascular research and for inducing experimental hypertension. Proper preparation of this compound solutions is critical to ensure experimental reproducibility and accuracy. This document provides detailed application notes and protocols for the preparation of this compound solutions for both in vivo and in vitro experiments, including information on solubility, stability, and storage, as well as detailed experimental protocols and visualizations of relevant signaling pathways.

Physicochemical Properties and Solubility

This compound is commonly available as this compound hydrochloride, a white to off-white crystalline powder. Its solubility is a key consideration for solution preparation.

Table 1: Solubility of this compound Hydrochloride

SolventSolubilityNotes
Water50 mg/mL[1]Sonication may be required to achieve higher concentrations[2].
0.9% SalineSolubleCommonly used as a vehicle for in vivo administration[2][3][4].
Phosphate-Buffered Saline (PBS)SolubleThe pH of the PBS solution should be considered, as this compound is most stable at pH 3.5[5].
DMSOInsoluble to sparingly soluble[6]Not a recommended solvent.
Ethanol (95%)Slightly solubleApproximately 2 mg/mL[6].

Stability and Storage

Proper storage of this compound solutions is crucial to maintain their potency and prevent degradation.

Table 2: Stability and Storage Recommendations for this compound Hydrochloride Solutions

ConditionRecommendationRationale and Considerations
pH Maintain pH between 3.5 and 4.5 for optimal stability[7].This compound is most stable at pH 3.5 and decomposes more rapidly in alkaline conditions[5][8].
Light Protect from light.Exposure to light can accelerate degradation[8]. Use amber vials or wrap containers in foil.
Temperature Store stock solutions at 2-8°C. For long-term storage of powder, store at room temperature (below 25°C)[9][10].Refrigeration of concentrated solutions may cause precipitation. Allow refrigerated solutions to come to room temperature and check for crystals before use.
Compatibility Avoid contact with metals. Incompatible with dextrose and other reducing sugars[2][11].This compound can react with metals, leading to discoloration and potential loss of activity[8]. It is unstable in solutions containing dextrose, fructose, lactose, and maltose[11][12].
In Cell Culture Media Prepare fresh dilutions in media for each experiment.The stability of this compound in complex biological media at 37°C for extended periods has not been extensively reported. For multi-day experiments, it is advisable to replace the media with freshly prepared this compound solution daily.

In Vitro Applications: Preparation of Stock and Working Solutions

For cell-based assays, it is essential to prepare a sterile, high-concentration stock solution that can be diluted to the desired working concentration in cell culture medium.

Protocol for Preparing a 100 mM this compound Hydrochloride Stock Solution

Materials:

  • This compound hydrochloride powder

  • Sterile, deionized water or sterile Phosphate-Buffered Saline (PBS)

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

Procedure:

  • Weigh out 19.66 mg of this compound hydrochloride powder (Molecular Weight: 196.64 g/mol ).

  • Aseptically transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of sterile water or PBS to the tube.

  • Vortex thoroughly to dissolve the powder. If necessary, use a sonicator for a few minutes to aid dissolution.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Preparation of Working Solutions for Cell Culture

Procedure:

  • Thaw an aliquot of the 100 mM this compound hydrochloride stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium immediately before use. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 1 mL of cell culture medium.

  • Mix gently by pipetting.

  • Add the final working solution to your cell cultures.

Table 3: Examples of this compound Working Concentrations in In Vitro Studies

Cell TypeConcentration RangeObserved EffectReference
Leukemic T cells40-600 µMInduction of apoptosis[13]
Human Peritoneal Mesothelial Cells3-100 µg/mLInhibition of proliferation[13]
ATCC-CCL2 cells1 µMPrevention of H2O2-induced mitochondrial fragmentation[13]

In Vivo Applications: Preparation and Administration of Dosing Solutions

For animal studies, this compound solutions are typically prepared in a sterile, isotonic vehicle for parenteral administration.

Protocol for Preparing a 10 mg/mL this compound Hydrochloride Dosing Solution for Injection

Materials:

  • This compound hydrochloride powder

  • Sterile 0.9% saline

  • Sterile vials

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

Procedure:

  • Weigh out 10 mg of this compound hydrochloride powder.

  • Aseptically transfer the powder to a sterile vial.

  • Add 1 mL of sterile 0.9% saline to the vial.

  • Vortex or sonicate until the powder is completely dissolved.

  • Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial.

  • Store the solution at 2-8°C, protected from light. Prepare fresh solutions regularly, as stability in saline at these concentrations for extended periods is not well-documented.

Administration Protocols for Rodents

The appropriate dose and route of administration will depend on the specific experimental design. Always consult relevant literature and institutional animal care and use committee (IACUC) guidelines.

Table 4: Common In Vivo Dosing Parameters for this compound in Rodents

SpeciesRoute of AdministrationDosage RangeVehicleReference
Mouse Intravenous (IV)0.1 - 5.0 mg/kg0.9% Saline[14]
Mouse Intraperitoneal (IP)5 - 20 mg/kg0.9% Saline[15]
Mouse Oral Gavage0.75 mg/kg (initial)Water or 0.9% Saline[16]
Rat Intravenous (IV)1.7 - 3.5 mg/kg daily (divided doses)0.9% Saline[17]
Rat Intraperitoneal (IP)14 mg/kg (in drinking water)Water[13]

Experimental Workflow for In Vivo Administration

in_vivo_workflow cluster_prep Solution Preparation cluster_admin Administration cluster_monitoring Post-Administration prep Prepare this compound Dosing Solution iv Intravenous (IV) (Tail Vein) prep->iv Load Syringe ip Intraperitoneal (IP) prep->ip Load Syringe po Oral Gavage (PO) prep->po Load Syringe monitor Monitor Animal (e.g., Blood Pressure) iv->monitor ip->monitor po->monitor collect Sample Collection (Blood, Tissues) monitor->collect vasodilation_pathway This compound This compound ip3 IP3 Signaling Pathway This compound->ip3 Inhibits gc Guanylate Cyclase This compound->gc Activates ca_release Ca2+ Release from Sarcoplasmic Reticulum ip3->ca_release contraction Smooth Muscle Contraction ca_release->contraction vasodilation Vasodilation contraction->vasodilation Leads to (when inhibited) cgmp cGMP Increase gc->cgmp cgmp->contraction Inhibits lupus_pathway This compound This compound dnmt DNA Methyltransferase (DNMT1) This compound->dnmt Inhibits hypomethylation DNA Hypomethylation in T-cells dnmt->hypomethylation Leads to gene_expression Altered Gene Expression (e.g., LFA-1 overexpression) hypomethylation->gene_expression autoreactivity T-cell Autoreactivity gene_expression->autoreactivity autoantibodies Autoantibody Production autoreactivity->autoantibodies lupus Drug-Induced Lupus autoantibodies->lupus

References

Techniques for Measuring Hydralazine-Induced DNA Damage in Cultured Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydralazine, a well-established antihypertensive medication, has garnered significant interest in oncology and other research fields due to its properties as a DNA methyltransferase inhibitor and its potential to induce DNA damage.[1][2] Understanding the mechanisms and extent of this compound-induced DNA damage is crucial for its development as a therapeutic agent and for assessing its genotoxic potential. This document provides detailed application notes and experimental protocols for key techniques used to measure DNA damage in cultured cells exposed to this compound.

Key Techniques for Measuring this compound-Induced DNA Damage

Several robust methods are available to quantify and characterize the DNA damage induced by this compound. The choice of technique depends on the specific type of DNA lesion being investigated. This guide focuses on three primary methods:

  • Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks.[3][4]

  • γ-H2AX Immunofluorescence Assay: A specific marker for DNA double-strand breaks (DSBs).[1][5]

  • Analysis of this compound-DNA Adducts: To detect the covalent binding of this compound to DNA.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a versatile and sensitive technique for the detection of DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[6] Upon electrophoresis, damaged DNA migrates away from the nucleus, forming a "comet tail," the intensity of which is proportional to the amount of DNA damage.[4]

Application Notes
  • Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Fragmented DNA moves towards the anode, creating a comet-like image when stained with a fluorescent dye. The tail moment (a product of the tail length and the fraction of DNA in the tail) is a common metric for quantifying DNA damage.[3][4]

  • This compound-Specific Considerations: Studies have shown that this compound treatment of cultured cells leads to a significant increase in comet tail moment, indicative of DNA strand breaks.[3] The alkaline version of the comet assay is particularly well-suited for detecting the types of damage induced by this compound.

  • Controls: It is essential to include both negative (vehicle-treated) and positive (e.g., hydrogen peroxide-treated) controls to ensure the validity of the assay.

Quantitative Data Summary
Cell LineThis compound ConcentrationTreatment DurationObserved EffectReference
Jurkat (human leukemic T-cells)400 µM12 hoursSignificant increase in tail moment[1]
Jurkat (human leukemic T-cells)600 µM12 hoursFurther significant increase in tail moment[1]
Jurkat (human leukemic T-cells)400 µM20 hoursSustained significant increase in tail moment[1]
Jurkat (human leukemic T-cells)600 µM20 hoursSustained significant increase in tail moment[1]
Prostate Cancer Cell LinesNot specified72 hoursSignificant increase in mean tail moment[3]

Experimental Workflow: Comet Assay

CometAssay_Workflow start Start: Culture Cells treat Treat cells with This compound start->treat harvest Harvest and Suspend Cells in PBS treat->harvest embed Embed Cells in Low Melting Point Agarose harvest->embed lyse Cell Lysis (High Salt & Detergent) embed->lyse unwind DNA Unwinding (Alkaline Solution) lyse->unwind electro Electrophoresis unwind->electro neutralize Neutralization electro->neutralize stain Stain with Fluorescent Dye neutralize->stain visualize Visualize and Score (Fluorescence Microscopy) stain->visualize end End: Data Analysis visualize->end

Caption: Workflow for the Alkaline Comet Assay.

Detailed Protocol: Alkaline Comet Assay

Materials:

  • Cultured cells

  • This compound hydrochloride (stock solution prepared in sterile water or PBS)

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Low Melting Point (LMP) Agarose (1% w/v in PBS)

  • Normal Melting Point (NMP) Agarose (1% w/v in water)

  • Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl (pH 10), 1% Triton X-100 (add fresh)

  • Alkaline Unwinding and Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA (pH > 13)

  • Neutralization Buffer: 0.4 M Tris-HCl (pH 7.5)

  • DNA staining solution (e.g., SYBR Green I or Propidium Iodide)

  • Microscope slides (pre-coated with 1% NMP agarose)

  • Coverslips

  • Horizontal gel electrophoresis tank

  • Power supply

  • Fluorescence microscope with appropriate filters

  • Image analysis software for comet scoring

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound (e.g., 100-600 µM) and a vehicle control for the specified duration (e.g., 12-72 hours). Include a positive control (e.g., 100 µM H₂O₂ for 10 minutes on ice).

  • Slide Preparation:

    • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash cells with ice-cold PBS and resuspend at a concentration of 1 x 10^5 cells/mL in ice-cold PBS.

    • Mix 10 µL of cell suspension with 75 µL of 1% LMP agarose (at 37°C).

    • Quickly pipette the cell/agarose mixture onto a pre-coated slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Lysis:

    • Gently remove the coverslips and immerse the slides in ice-cold Lysis Solution.

    • Incubate at 4°C for at least 1 hour in the dark.

  • DNA Unwinding and Electrophoresis:

    • Carefully remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank filled with fresh, cold Alkaline Unwinding and Electrophoresis Buffer.

    • Allow the DNA to unwind for 20-40 minutes at 4°C in the dark.

    • Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Gently remove the slides from the electrophoresis tank and immerse them in Neutralization Buffer for 5 minutes. Repeat this step three times.

    • Stain the slides with a fluorescent DNA dye according to the manufacturer's instructions.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze at least 50-100 comets per slide using specialized software to determine the percentage of DNA in the tail, tail length, and tail moment.

γ-H2AX Immunofluorescence Assay

The phosphorylation of the histone variant H2AX on serine 139 (termed γ-H2AX) is one of the earliest cellular responses to the formation of DNA double-strand breaks (DSBs).[1] Immunofluorescence detection of γ-H2AX foci provides a sensitive and specific method for quantifying DSBs.

Application Notes
  • Principle: Following this compound treatment, cells are fixed, permeabilized, and incubated with a primary antibody specific for γ-H2AX. A fluorescently labeled secondary antibody is then used for detection. The distinct fluorescent foci within the nucleus, each representing a DSB, are visualized and counted using fluorescence microscopy.

  • This compound-Specific Considerations: this compound treatment has been shown to induce the expression of γ-H2AX in a dose-dependent manner in cultured cells, such as Jurkat cells.[1] This indicates that this compound can lead to the formation of DSBs.

  • High-Throughput Potential: This assay can be adapted for high-throughput screening in multi-well plates.

Quantitative Data Summary
Cell LineThis compound ConcentrationTreatment DurationObserved EffectReference
Jurkat (human leukemic T-cells)400 µM24-48 hoursIncreased expression of γ-H2AX[1]
Jurkat (human leukemic T-cells)600 µM24-48 hoursFurther increased expression of γ-H2AX[1]

Experimental Workflow: γ-H2AX Assay

gH2AX_Workflow start Start: Culture Cells on Coverslips treat Treat cells with This compound start->treat fix Fixation (e.g., Paraformaldehyde) treat->fix permeabilize Permeabilization (e.g., Triton X-100) fix->permeabilize block Blocking (e.g., BSA) permeabilize->block primary_ab Incubate with Primary Antibody (anti-γ-H2AX) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab counterstain Counterstain Nuclei (e.g., DAPI) secondary_ab->counterstain mount Mount Coverslips counterstain->mount visualize Visualize and Quantify Foci (Fluorescence Microscopy) mount->visualize end End: Data Analysis visualize->end

Caption: Workflow for γ-H2AX Immunofluorescence Assay.

Detailed Protocol: γ-H2AX Immunofluorescence Staining

Materials:

  • Cultured cells grown on sterile glass coverslips in a multi-well plate

  • This compound hydrochloride

  • PBS

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) monoclonal antibody

  • Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Microscope slides

  • Fluorescence microscope with appropriate filters and image analysis software

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto sterile coverslips in a multi-well plate and allow them to adhere.

    • Treat cells with desired concentrations of this compound (e.g., 400-600 µM) for the chosen time points (e.g., 24, 48 hours). Include vehicle and positive controls.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS in the dark.

  • Mounting and Visualization:

    • Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the coverslips with nail polish.

    • Visualize the slides using a fluorescence microscope. Capture images of the DAPI (blue) and secondary antibody (e.g., green) channels.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Analysis of this compound-DNA Adducts

This compound has been shown to form covalent adducts with DNA, particularly at abasic (AP) sites.[7] Detecting these adducts provides direct evidence of this compound's interaction with the genetic material. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of specific DNA adducts.

Application Notes
  • Principle: Genomic DNA is isolated from this compound-treated cells and enzymatically hydrolyzed to individual nucleosides. The resulting mixture is then analyzed by LC-MS/MS. The this compound-DNA adducts can be identified and quantified based on their specific mass-to-charge ratio and fragmentation patterns.

  • This compound-Specific Adducts: this compound reacts with the aldehyde group of abasic sites to form a stable hydrazone adduct.

  • Sensitivity: LC-MS/MS offers high sensitivity and specificity, allowing for the detection of low levels of DNA adducts.

Experimental Workflow: LC-MS/MS for DNA Adducts

Adduct_Workflow start Start: Culture and Treat Cells with this compound isolate Isolate Genomic DNA start->isolate digest Enzymatic Hydrolysis to Nucleosides isolate->digest purify Purify Nucleoside Mixture digest->purify lc_sep Liquid Chromatography Separation purify->lc_sep ms_detect Tandem Mass Spectrometry Detection and Quantification lc_sep->ms_detect end End: Data Analysis ms_detect->end

Caption: Workflow for LC-MS/MS Analysis of this compound-DNA Adducts.

Detailed Protocol: Detection of this compound-DNA Adducts by LC-MS/MS

Materials:

  • Cultured cells treated with this compound

  • DNA isolation kit

  • Enzymes for DNA hydrolysis (e.g., Nuclease P1, Alkaline Phosphatase)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Appropriate LC column (e.g., C18)

  • Solvents for LC (e.g., acetonitrile, formic acid)

  • Internal standards (optional, for absolute quantification)

Procedure:

  • Cell Treatment and DNA Isolation:

    • Treat cultured cells with this compound at the desired concentrations and for the specified duration.

    • Harvest the cells and isolate high-purity genomic DNA using a commercial kit or standard phenol-chloroform extraction.

  • DNA Hydrolysis:

    • Quantify the isolated DNA.

    • Digest the DNA to single nucleosides using a cocktail of enzymes. A typical procedure involves sequential digestion with nuclease P1 followed by alkaline phosphatase. Follow established protocols for optimal enzyme activity.

  • Sample Preparation for LC-MS/MS:

    • After digestion, purify the nucleoside mixture, for example, by solid-phase extraction, to remove proteins and salts that can interfere with the analysis.

    • Resuspend the dried sample in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the nucleosides using a suitable gradient on a reverse-phase column.

    • Perform mass spectrometric analysis in positive ion mode using selected reaction monitoring (SRM) to detect the specific precursor and product ions of the expected this compound-DNA adducts. The exact mass of the adducts will need to be calculated beforehand.

  • Data Analysis:

    • Identify the this compound-DNA adducts based on their retention time and specific mass transitions.

    • Quantify the adducts by comparing their peak areas to those of a standard curve or an internal standard.

Signaling Pathways Involved in this compound-Induced DNA Damage Response

This compound-induced DNA damage triggers cellular signaling pathways that can lead to cell cycle arrest, DNA repair, or apoptosis. Understanding these pathways is key to elucidating the full spectrum of this compound's cellular effects.

Intrinsic Apoptosis Pathway

This compound has been shown to activate the intrinsic (mitochondrial) pathway of apoptosis in leukemic T-cells.[1] This pathway is initiated by cellular stress, including DNA damage.

Intrinsic_Apoptosis This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ROS Reactive Oxygen Species (ROS) This compound->ROS Bak_activation Bak Activation DNA_Damage->Bak_activation ROS->Bak_activation Mito_potential Loss of Mitochondrial Membrane Potential Bak_activation->Mito_potential CytoC Cytochrome c Release Mito_potential->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-Induced Intrinsic Apoptosis Pathway.

Inhibition of ERK Pathway Signaling

This compound can also induce cellular effects through the inhibition of the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a key regulator of cell proliferation, differentiation, and survival. Its inhibition can contribute to the anti-cancer effects of this compound.

ERK_Inhibition This compound This compound ERK_Pathway ERK Signaling Pathway (Raf/MEK/ERK) This compound->ERK_Pathway Proliferation Cell Proliferation ERK_Pathway->Proliferation Survival Cell Survival ERK_Pathway->Survival

Caption: Inhibition of ERK Pathway by this compound.

Conclusion

The techniques described in these application notes provide a robust toolkit for researchers investigating the DNA-damaging properties of this compound in cultured cells. The Comet assay offers a sensitive measure of overall DNA strand breaks, the γ-H2AX assay provides specific quantification of double-strand breaks, and LC-MS/MS allows for the detailed characterization of this compound-DNA adducts. By employing these methods and understanding the associated signaling pathways, scientists can gain valuable insights into the mechanisms of action of this compound, which is essential for its potential repurposing in cancer therapy and for a comprehensive assessment of its genotoxicity.

References

A Methodological Guide to Investigating Hydralazine in Preclinical Models of Abdominal Aortic Aneurysm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodological approach for studying the effects of Hydralazine in established mouse models of abdominal aortic aneurysm (AAA). The protocols and data presented are compiled from peer-reviewed research and are intended to serve as a comprehensive resource for investigating the therapeutic potential of this compound in preventing AAA formation and progression.

Introduction

Abdominal aortic aneurysm is a localized dilation of the abdominal aorta that can lead to life-threatening rupture. Current therapeutic strategies are limited, highlighting the urgent need for effective pharmacological interventions. This compound, a long-standing vasodilator, has recently been identified as a potential candidate for AAA treatment due to its anti-inflammatory and anti-apoptotic properties.[1][2][3][4] This document outlines the key experimental protocols and data for evaluating this compound in a preclinical setting.

In Vivo Efficacy of this compound in a Mouse Model of AAA

A widely utilized and clinically relevant model for studying AAA is the angiotensin II (Ang II)-induced aneurysm model in Apolipoprotein E-deficient (ApoE-/-) mice. This model recapitulates key features of human AAA, including inflammation and vascular smooth muscle cell apoptosis.[1][2][5]

Summary of Key Findings

Treatment with this compound has been shown to significantly attenuate the development and severity of Ang II-induced AAA in ApoE-/- mice. The primary outcomes of a key study are summarized in the table below.

ParameterControl Group (Ang II only)This compound-Treated Group (Ang II + this compound)Percentage Change
AAA Incidence 80%20%-75%
Suprarenal Aortic Diameter (mm) 2.26 mm1.53 mm-32%
Survival Rate 60%100%+67%

Data sourced from Wang et al., 2023.[1][2][3][4][5]

Experimental Protocol: Ang II-Induced AAA in ApoE-/- Mice

This protocol details the induction of AAA in mice and the administration of this compound.

Materials:

  • Apolipoprotein E-deficient (ApoE-/-) mice (male, 14 weeks old)

  • Angiotensin II (Ang II)

  • This compound hydrochloride

  • Micro-osmotic pumps

  • Drinking water bottles

  • Animal scale

  • Calipers or ultrasound imaging system

Procedure:

  • Animal Acclimatization: Acclimatize male ApoE-/- mice for at least one week before the start of the experiment under standard laboratory conditions.

  • Group Allocation: Randomly assign mice to two groups: a control group and a this compound-treated group.

  • This compound Administration:

    • For the treatment group, supplement the drinking water with this compound at a concentration calculated to deliver a daily dose of 24 mg/kg.[1][2][4][5]

    • Prepare fresh this compound-containing drinking water three times a week.

    • The control group receives plain drinking water.

    • Begin this compound administration three days prior to Ang II infusion.[2][4]

  • AAA Induction:

    • Anesthetize the mice.

    • Subcutaneously implant micro-osmotic pumps loaded with Ang II to deliver a continuous infusion at a rate of 1 µg/kg/min for 28 days.[1][2][4][5]

  • Monitoring:

    • Monitor the mice daily for signs of distress or aortic rupture.

    • Measure body weight and water consumption regularly.

  • Endpoint Analysis:

    • At the end of the 28-day infusion period, euthanize the mice.

    • Carefully dissect the entire aorta and measure the maximal diameter of the suprarenal aorta using calipers or an imaging system.

    • Define an AAA as an increase in the aortic diameter of 50% or more compared to the diameter of the aorta in saline-infused control mice.

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_analysis Endpoint Analysis acclimatization Acclimatize ApoE-/- Mice randomization Randomize into Groups acclimatization->randomization hydralazine_admin Administer this compound (24 mg/kg/day) in Drinking Water randomization->hydralazine_admin control_water Administer Plain Drinking Water randomization->control_water angii_infusion Induce AAA with Ang II Infusion (1 µg/kg/min for 28 days) hydralazine_admin->angii_infusion control_water->angii_infusion euthanasia Euthanize Mice at Day 28 angii_infusion->euthanasia aorta_dissection Dissect Aorta euthanasia->aorta_dissection diameter_measurement Measure Suprarenal Aortic Diameter aorta_dissection->diameter_measurement data_analysis Analyze AAA Incidence and Severity diameter_measurement->data_analysis

In vivo experimental workflow for studying this compound in an AAA mouse model.

In Vitro Mechanistic Studies

To elucidate the cellular mechanisms by which this compound may protect against AAA, in vitro experiments using vascular smooth muscle cells (VSMCs) are crucial. These studies have shown that this compound can inhibit inflammatory gene expression and apoptosis in VSMCs.[1][2][4]

Summary of In Vitro Findings

This compound has been demonstrated to counteract the effects of oxidative stress-inducing agents, such as acrolein and hydrogen peroxide, which are implicated in AAA pathogenesis.

ConditionKey Genes AffectedEffect of this compound (100 µM)
Acrolein-induced Inflammation IL-1, TNFα, IFNγInhibition of increased gene expression
Hydrogen Peroxide-induced Inflammation IL-6, TNFα, IFNγInhibition of increased gene expression
Acrolein/Hydrogen Peroxide-induced Apoptosis Caspase 8Decrease in gene expression

Data sourced from Wang et al., 2023.[1][4][6]

Experimental Protocol: VSMC Culture and Treatment

This protocol describes the culture of VSMCs and their treatment with inflammatory stimuli and this compound.

Materials:

  • Vascular smooth muscle cells (VSMCs)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Acrolein or Hydrogen Peroxide (H₂O₂)

  • This compound hydrochloride

  • Cell culture plates

  • Reagents for RNA extraction and quantitative PCR (qPCR)

  • Reagents for apoptosis assays (e.g., TUNEL stain, caspase activity assay)

Procedure:

  • Cell Culture: Culture VSMCs in appropriate medium until they reach the desired confluency.

  • Treatment:

    • Pre-incubate the VSMCs with this compound (100 µM) for a specified period (e.g., 1 hour).

    • Induce inflammation and apoptosis by adding acrolein or H₂O₂ to the culture medium at a predetermined concentration.

    • Include control groups: untreated cells, cells treated with only acrolein/H₂O₂, and cells treated with only this compound.

    • Incubate the cells for 24 hours.

  • Endpoint Analysis:

    • Gene Expression Analysis:

      • Extract total RNA from the cells.

      • Perform reverse transcription to synthesize cDNA.

      • Analyze the expression of inflammatory (e.g., IL-1β, TNFα, IL-6) and apoptotic (e.g., Caspase 3, 8, 9) genes using qPCR.

    • Apoptosis Assay:

      • Assess apoptosis using methods such as TUNEL staining or by measuring caspase activity.

Proposed Signaling Pathway of this compound in AAA

G cluster_stimuli Pathogenic Stimuli cluster_cellular Cellular Response in VSMCs cluster_outcome Pathological Outcome AngII Angiotensin II Inflammation Inflammation (↑ IL-1β, TNFα, IL-6) AngII->Inflammation Oxidants Oxidants (Acrolein, H₂O₂) Oxidants->Inflammation Apoptosis Apoptosis (↑ Caspase 8) Oxidants->Apoptosis AAA AAA Formation and Progression Inflammation->AAA Apoptosis->AAA This compound This compound This compound->Inflammation This compound->Apoptosis

This compound's proposed mechanism in mitigating AAA development.

Conclusion

The presented data and protocols provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic for abdominal aortic aneurysm. The evidence strongly suggests that this compound warrants further investigation, with a focus on its anti-inflammatory and anti-apoptotic effects on the vasculature. Future studies could explore different animal models of AAA, dose-response relationships, and the long-term efficacy and safety of this compound treatment.

References

Application Notes and Protocols: Synergistic Cytotoxicity of Hydralazine and Doxorubicin in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the application and protocols for evaluating the synergistic anti-cancer effects of combining the antihypertensive agent Hydralazine with the chemotherapeutic drug Doxorubicin (B1662922) in breast cancer cell lines. Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of breast cancer therapy; however, its efficacy is often limited by cardiotoxicity and the development of drug resistance.[1][2] this compound, a DNA methyltransferase (DNMT) inhibitor, has been repurposed as a potential adjuvant in chemotherapy.[3][4] It acts epigenetically to reverse the hypermethylation of tumor suppressor genes, thereby re-sensitizing cancer cells to cytotoxic agents.[4] The combination of these two agents has been shown to significantly enhance cytotoxicity and induce apoptosis in both wild-type and Doxorubicin-resistant breast cancer cells, offering a promising strategy to overcome resistance and potentially lower the required therapeutic dose of Doxorubicin.

Mechanism of Action: Synergistic Induction of Apoptosis

The synergistic effect of this compound and Doxorubicin stems from their complementary mechanisms targeting cancer cell survival. Doxorubicin primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest.[1] this compound, on the other hand, acts as a DNMT inhibitor.[4] In many cancers, tumor suppressor genes are silenced via hypermethylation of their promoter regions. By inhibiting DNMTs, this compound can lead to the re-expression of these silenced genes, which are often crucial for regulating apoptosis and cell cycle control.[3][5] This epigenetic modulation by this compound can lower the threshold for apoptosis induction, making cancer cells more susceptible to the DNA damage caused by Doxorubicin.[1][2] This combined action enhances the suppression of cancer cell proliferation and potentiates programmed cell death.[1]

Synergy_Pathway Conceptual Signaling Pathway of Doxorubicin and this compound Synergy cluster_hyd Dox Doxorubicin DNA_Damage DNA Damage & Topoisomerase II Inhibition Dox->DNA_Damage Induces Hyd This compound DNMT DNA Methyltransferases (DNMTs) Hyd->DNMT Inhibits TSG_Reexpress Tumor Suppressor Gene Re-expression Hyd->TSG_Reexpress Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Hypermethylation Promoter Hypermethylation DNMT->Hypermethylation Causes TSG_Silence Tumor Suppressor Gene Silencing Hypermethylation->TSG_Silence Leads to Apoptosis_Pathway Pro-Apoptotic Signaling TSG_Reexpress->Apoptosis_Pathway Activates Apoptosis Enhanced Apoptosis & Cell Death Apoptosis_Pathway->Apoptosis Cell_Cycle_Arrest->Apoptosis_Pathway Activates

Caption: Synergistic pathway of Doxorubicin and this compound in breast cancer cells.

Quantitative Data Summary

The combination of this compound and Doxorubicin demonstrates a significant synergistic effect, evidenced by the reduction in the half-maximal inhibitory concentration (IC50) of Doxorubicin and increased apoptosis rates in various breast cancer cell lines.

Table 1: IC50 Values for Doxorubicin in Combination with this compound
Cell LineTreatmentDoxorubicin IC50 (µM)Fold Reduction in Doxorubicin IC50Reference
MCF-7 WT Doxorubicin Alone0.24-[1][2][6]
Doxorubicin + this compound (20 µM) + Disulfiram (B1670777) (0.03 µM)0.01220.0[1][2][6]
MCF-7 DoxR Doxorubicin Alone1.13-[1][2][6]
Doxorubicin + this compound (20 µM) + Disulfiram (0.03 µM)0.442.6[1][2][6]
MDA-MB-231 Liposomal Doxorubicin + this compound (Lip-DOX-HDZ)5.5 ± 0.4Not Applicable[4][5][7]
MCF-7 Liposomal Doxorubicin + this compound (Lip-DOX-HDZ)6.25 ± 0.9Not Applicable[4][5][7]

Note: Data for the triple combination with Disulfiram is included as it highlights the potentiation effect of this compound on Doxorubicin's cytotoxicity.

Table 2: Apoptosis Induction by Doxorubicin and this compound Combination
Cell LineTreatmentTotal Apoptosis (%)Reference
MCF-7 WT Doxorubicin Alone63.05[2]
Doxorubicin + this compound + Disulfiram79.5[2]
MCF-7 DoxR Doxorubicin Alone61.35[2]
Doxorubicin + this compound + Disulfiram71.6[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the synergy between this compound and Doxorubicin.

Experimental Workflow Overview

Workflow cluster_assays Endpoint Assays Start Start: Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) Seed Seed Cells into Multi-well Plates Start->Seed Incubate1 Incubate (24h) for Adherence Seed->Incubate1 Treat Drug Treatment: - Doxorubicin Alone - this compound Alone - Combination - Vehicle Control Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 MTT Cell Viability Assay (MTT) Incubate2->MTT For Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Incubate2->Apoptosis For Apoptosis Data_MTT Measure Absorbance Calculate IC50 Values MTT->Data_MTT Data_Apoptosis Flow Cytometry Analysis Quantify Apoptotic Cells Apoptosis->Data_Apoptosis Analysis Synergy Analysis (e.g., Combination Index) Data_MTT->Analysis Data_Apoptosis->Analysis

Caption: General experimental workflow for evaluating drug synergy.

Cell Culture
  • Cell Lines: MCF-7 (wild-type), Doxorubicin-resistant MCF-7 (MCF-7_DoxR), and MDA-MB-231 human breast cancer cell lines.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Breast cancer cells

    • Complete culture medium

    • Doxorubicin and this compound stock solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

  • Protocol:

    • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

    • Drug Treatment: Prepare serial dilutions of Doxorubicin, this compound, and their combination in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated and vehicle-only wells as controls.

    • Incubation: Incubate the plate for 48-72 hours at 37°C.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well or 12-well plates

    • Breast cancer cells

    • Doxorubicin and this compound at predetermined concentrations (e.g., IC50 values)

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Protocol:

    • Cell Seeding: Seed approximately 1 x 10^5 cells per well into 12-well plates and incubate for 24 hours.[1]

    • Drug Treatment: Treat the cells with Doxorubicin, this compound, the combination, or vehicle control for 24 hours.[1]

    • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle dissociation reagent like Accutase or Trypsin.[1]

    • Washing: Wash the collected cells twice with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Binding Buffer provided with the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Analysis: Analyze the stained cells immediately using a flow cytometer. The cell populations are defined as:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Conclusion

The combination of this compound and Doxorubicin presents a compelling therapeutic strategy for breast cancer. The data strongly suggest that this compound can re-sensitize resistant cells and potentiate the cytotoxic effects of Doxorubicin, primarily through epigenetic modulation and enhanced induction of apoptosis.[1][2] This synergistic interaction may allow for the use of lower, less toxic doses of Doxorubicin, potentially mitigating its adverse side effects like cardiotoxicity.[5] The protocols outlined here provide a robust framework for researchers to further investigate and validate the efficacy of this combination therapy in various preclinical models of breast cancer.

References

Application Notes and Protocols for Evaluating Hydralazine's Reno-Protective Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hydralazine, a well-established antihypertensive medication, has demonstrated promising reno-protective properties beyond its primary vasodilatory function.[1][2] Experimental evidence suggests that this compound exerts these protective effects through a multifaceted mechanism involving antioxidant, anti-inflammatory, and anti-apoptotic pathways.[1][2][3] These application notes provide a detailed experimental framework for researchers to investigate and validate the reno-protective effects of this compound in a preclinical setting. The protocols outlined below describe the induction of renal injury in a rat model and subsequent evaluation of key biomarkers and signaling pathways.

Data Presentation

The following tables provide a structured summary of the expected quantitative data from the described experimental protocols.

Table 1: Renal Function Parameters

GroupSerum Creatinine (B1669602) (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Glomerular Filtration Rate (GFR) (mL/min)Urinary Albumin-to-Creatinine Ratio (UACR)
Sham Control
Vehicle-Treated Injury
This compound-Treated Injury
Positive Control (e.g., Allopurinol)

Table 2: Markers of Oxidative Stress in Renal Tissue

GroupMalondialdehyde (MDA) (nmol/mg protein)Glutathione (GSH) (nmol/mg protein)Superoxide Dismutase (SOD) Activity (U/mg protein)Catalase (CAT) Activity (U/mg protein)
Sham Control
Vehicle-Treated Injury
This compound-Treated Injury
Positive Control (e.g., N-acetylcysteine)

Table 3: Inflammatory Cytokines in Renal Tissue

GroupTumor Necrosis Factor-alpha (TNF-α) (pg/mg protein)Interleukin-6 (IL-6) (pg/mg protein)Interleukin-1 beta (IL-1β) (pg/mg protein)
Sham Control
Vehicle-Treated Injury
This compound-Treated Injury
Positive Control (e.g., Dexamethasone)

Table 4: Apoptosis in Renal Tissue

GroupTUNEL-Positive Cells (%)Cleaved Caspase-3 (relative expression)Bax/Bcl-2 Ratio
Sham Control
Vehicle-Treated Injury
This compound-Treated Injury
Positive Control (e.g., Z-VAD-FMK)

Experimental Protocols

Animal Model: Renal Ischemia-Reperfusion (I/R) Injury in Rats

This protocol describes the induction of acute kidney injury through bilateral renal ischemia-reperfusion.[1][4]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., Isoflurane)

  • Buprenorphine for analgesia

  • Sterile surgical instruments

  • Microvascular clamps

  • Heating pad

  • Sterile saline

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before the experiment. Provide free access to food and water. Administer analgesia (buprenorphine) 24 hours prior to surgery.

  • Anesthesia and Surgical Preparation: Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature. Shave the abdominal area and disinfect with an appropriate antiseptic.

  • Laparotomy: Make a midline laparotomy to expose the abdominal cavity. Gently move the intestines to the side using sterile, moist cotton swabs to expose the renal pedicles.

  • Induction of Ischemia: Carefully dissect the renal pedicles (artery and vein) of both kidneys. Occlude the renal pedicles with microvascular clamps for a specified period (e.g., 45 minutes) to induce ischemia. Ischemia is confirmed by a change in kidney color to a darker shade.

  • Reperfusion: After the ischemic period, remove the clamps to allow reperfusion. The kidneys should regain their normal color.

  • Closure: Close the abdominal muscle and skin layers with sutures.

  • Post-Operative Care: Administer post-operative analgesia and allow the animal to recover on a heating pad. Monitor the animal closely for any signs of distress.

  • Sham Control: Sham-operated rats undergo the same surgical procedure without the clamping of the renal pedicles.

  • This compound Treatment: Administer this compound (e.g., 7.5-30 mg/kg, intragastrically) at a specified time before the induction of I/R injury.[5] The vehicle control group receives the same volume of the vehicle (e.g., saline).

  • Sample Collection: At the end of the reperfusion period (e.g., 24 hours), euthanize the animals. Collect blood samples via cardiac puncture for serum analysis and harvest the kidneys for tissue analysis.

Assessment of Renal Function

a. Serum Creatinine and Blood Urea Nitrogen (BUN) Measurement

Materials:

  • Rat serum samples

  • Commercial creatinine and BUN assay kits (colorimetric or enzymatic)

  • Microplate reader

Procedure:

  • Collect blood samples and centrifuge to obtain serum.

  • Follow the instructions provided with the commercial assay kits to measure serum creatinine and BUN levels.[6][7][8][9][10]

  • Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculate the concentrations based on the standard curve provided in the kit.

Evaluation of Oxidative Stress

a. Malondialdehyde (MDA) Assay

This assay measures lipid peroxidation in kidney tissue.

Materials:

  • Kidney tissue homogenate

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize a known weight of kidney tissue in ice-cold potassium chloride solution (1.15%).

  • Reaction Mixture: To the homogenate, add phosphoric acid and TBA reagent.

  • Incubation: Incubate the mixture in a boiling water bath for 45-60 minutes.

  • Extraction: After cooling, add n-butanol and centrifuge to separate the layers.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.[5][11][12]

  • Calculation: Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Assessment of Inflammation

a. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

Materials:

  • Kidney tissue homogenate

  • Commercial ELISA kits for rat TNF-α and IL-6

  • Microplate reader

Procedure:

  • Tissue Homogenization: Homogenize kidney tissue in a lysis buffer containing protease inhibitors.

  • ELISA Protocol: Follow the protocol provided with the commercial ELISA kits.[13][14][15][16][17] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that produces a colorimetric signal.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Determine the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.

Evaluation of Apoptosis

a. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Paraffin-embedded kidney sections

  • TUNEL assay kit

  • Fluorescence microscope

Procedure:

  • Tissue Preparation: Deparaffinize and rehydrate the kidney tissue sections.

  • Permeabilization: Treat the sections with proteinase K to permeabilize the cells.

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP.

  • Staining: Counterstain the nuclei with a fluorescent dye (e.g., DAPI).

  • Imaging: Visualize the sections under a fluorescence microscope. TUNEL-positive cells will show green or red fluorescence depending on the kit used.[18][19][20][21][22]

  • Quantification: Quantify the percentage of TUNEL-positive cells by counting the number of positive cells relative to the total number of cells in several random fields.

b. Western Blot for Cleaved Caspase-3, Bax, and Bcl-2

Materials:

  • Kidney tissue lysates

  • Primary antibodies against cleaved caspase-3, Bax, and Bcl-2

  • Secondary antibody conjugated to HRP

  • Chemiluminescence detection system

Procedure:

  • Protein Extraction and Quantification: Extract total protein from kidney tissue and determine the concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk).

    • Incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Calculate the Bax/Bcl-2 ratio.

Mandatory Visualizations

Signaling Pathways

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// Relationships "Renal Injury (e.g., I/R)" -> "Oxidative Stress"; "Renal Injury (e.g., I/R)" -> "Inflammation"; "Renal Injury (e.g., I/R)" -> "Apoptosis";

"this compound" -> "Nrf2" [label="activates"]; "Nrf2" -> "HO-1" [label="upregulates"]; "HO-1" -> "Oxidative Stress" [label="inhibits", arrowhead=tee];

"this compound" -> "NF-κB" [label="inhibits", arrowhead=tee]; "NF-κB" -> "TNF-α, IL-6" [label="upregulates"]; "TNF-α, IL-6" -> "Inflammation" [label="promotes"];

"this compound" -> "Caspase-3" [label="inhibits", arrowhead=tee]; "Caspase-3" -> "Apoptosis" [label="promotes"];

"Oxidative Stress" -> "Reno-protection" [style=invis]; "Inflammation" -> "Reno-protection" [style=invis]; "Apoptosis" -> "Reno-protection" [style=invis];

{rank=same; "Oxidative Stress"; "Inflammation"; "Apoptosis"} {rank=max; "Reno-protection"} } Caption: Signaling pathways of this compound's reno-protective effects.

Experimental Workflow

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Animal Acclimatization" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Group Allocation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "this compound/Vehicle Administration" [fillcolor="#FBBC05", fontcolor="#202124"]; "Renal I/R Injury Induction" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sample Collection" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Renal Function Assessment" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Oxidative Stress Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inflammation Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data Analysis & Interpretation" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow "Animal Acclimatization" -> "Group Allocation"; "Group Allocation" -> "this compound/Vehicle Administration"; "this compound/Vehicle Administration" -> "Renal I/R Injury Induction"; "Renal I/R Injury Induction" -> "Sample Collection"; "Sample Collection" -> "Renal Function Assessment"; "Sample Collection" -> "Oxidative Stress Analysis"; "Sample Collection" -> "Inflammation Analysis"; "Sample Collection" -> "Apoptosis Analysis"; "Renal Function Assessment" -> "Data Analysis & Interpretation"; "Oxidative Stress Analysis" -> "Data Analysis & Interpretation"; "Inflammation Analysis" -> "Data Analysis & Interpretation"; "Apoptosis Analysis" -> "Data Analysis & Interpretation"; } Caption: Experimental workflow for evaluating this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Hydralazine Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with hydralazine instability in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the accuracy and reproducibility of your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my experimental results with this compound inconsistent?

A1: Inconsistent results with this compound are often due to its inherent chemical instability in aqueous solutions, including cell culture media. This compound is susceptible to degradation, which can be influenced by several factors such as pH, temperature, light exposure, and the presence of certain media components. This degradation leads to a decrease in the effective concentration of the active compound over the course of an experiment, resulting in variability.

Q2: What are the main factors that contribute to this compound degradation in cell culture media?

A2: The primary factors contributing to this compound degradation in cell culture media are:

  • pH: this compound is most stable in acidic conditions, with maximum stability around pH 3.5.[1] Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4, which is alkaline relative to this compound's stability optimum and accelerates its degradation.[1][2]

  • Reaction with Media Components: Cell culture media are complex mixtures containing amino acids, vitamins, and other substances that can potentially react with this compound. For instance, aldehydes and ketones present in some media formulations can react with the hydrazine (B178648) group.

  • Oxidation: this compound is prone to oxidation, a process that can be catalyzed by the presence of metal ions in the media.[2]

  • Light Exposure: Exposure to light can increase the rate of this compound decomposition.[2]

Q3: How quickly does this compound degrade in cell culture media?

Q4: Can I prepare a stock solution of this compound in advance?

A4: It is highly recommended to prepare fresh this compound stock solutions for each experiment to ensure accurate and reproducible concentrations. If a stock solution must be prepared in advance, it should be dissolved in an acidic buffer (e.g., pH 3.5-5) or a suitable solvent like DMSO, aliquoted, and stored at -80°C, protected from light.[2][4] However, even under these conditions, the stability should be validated for the intended storage duration.

Q5: Are there any methods to stabilize this compound in my cell culture experiments?

A5: While completely preventing degradation is challenging, several strategies can be employed to minimize it:

  • Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.

  • pH Considerations: Although altering the pH of the cell culture medium is generally not feasible, be aware that the alkaline environment is a primary driver of instability.

  • Use of Antioxidants: While not extensively documented specifically for stabilizing this compound in culture, the addition of antioxidants like ascorbic acid or N-acetylcysteine (NAC) to the culture medium could potentially reduce oxidative degradation. However, their effectiveness and potential interference with the experimental model should be validated.

  • Minimize Exposure to Light and Metals: Protect this compound solutions and treated cultures from light. Use high-purity, metal-free reagents and plastics whenever possible.[2]

  • Frequent Media Changes: For long-term experiments, frequent replacement of the this compound-containing medium can help maintain a more consistent concentration of the active drug.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or weaker-than-expected cellular response This compound degradation in the culture medium.1. Prepare fresh this compound solutions for every experiment.2. Minimize the time between adding this compound to the medium and applying it to the cells.3. For longer incubations, consider replenishing the medium with freshly prepared this compound at set intervals.4. Empirically determine the stability of this compound in your specific cell culture medium under your experimental conditions using an appropriate analytical method (e.g., HPLC or a colorimetric assay).
Inaccurate initial concentration of this compound.1. Verify the purity and proper storage of the this compound powder.2. Ensure accurate weighing and dilution when preparing stock and working solutions.
High variability between replicate wells or plates Uneven degradation of this compound due to variations in light exposure or temperature across the plate.1. Ensure uniform incubation conditions for all plates.2. Protect plates from direct light exposure by wrapping them in foil or using light-blocking incubators.
Unexpected cytotoxicity Formation of toxic degradation products.1. Confirm the expected cellular response at different time points to identify if toxicity coincides with expected degradation.2. Test the effect of the vehicle and aged (degraded) this compound solution on cell viability as a control.
Interaction of this compound or its degradation products with media components to form toxic adducts.1. If possible, test this compound in a simpler, serum-free medium to see if the toxic effect is reduced.2. Analyze the medium for potential reactive components.

Quantitative Data Summary

Due to the limited availability of specific half-life data for this compound in cell culture media, the following table provides a summary of its stability in other relevant aqueous solutions. Researchers should use this information as a guide and are encouraged to perform their own stability studies under their specific experimental conditions.

Solvent/Medium Condition Parameter Value Reference
Aqueous SolutionpH 3.5, 25°Ct0.9 (time for 10% loss)1.56 years[1]
Aqueous SolutionAlkaline pHStabilityRapid decomposition[2]
Human Plasma37°CHalf-life~6 minutes[3]
0.9% Sodium Chloride Injection25°C, in PVC bagPotency Loss8% after 2 days
5% Dextrose Injection25°C, in PVC bagPotency Loss5% after <1 hour, >40% after 1 day

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound with minimized initial degradation.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, light-blocking microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound hydrochloride powder.

  • Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM). Ensure complete dissolution by vortexing briefly.

  • Aliquot the stock solution into sterile, light-blocking microcentrifuge tubes in volumes suitable for single-use to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -80°C.

  • Note: Immediately before use, thaw a single aliquot and dilute it to the final working concentration in pre-warmed cell culture medium. Do not store the diluted solution.

Protocol 2: Spectrophotometric Quantification of this compound (Colorimetric Method)

Objective: To provide a simple method for estimating the concentration of this compound in a solution, which can be adapted to assess its stability in cell culture media (with appropriate controls for media interference). This protocol is based on the reaction of this compound with p-dimethylaminobenzaldehyde (PDAB).

Materials:

  • This compound hydrochloride

  • p-dimethylaminobenzaldehyde (PDAB)

  • Ethanol (B145695)

  • Hydrochloric acid (HCl)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of PDAB Reagent: Prepare a solution of PDAB in a mixture of ethanol and concentrated HCl.

  • Standard Curve Preparation:

    • Prepare a series of this compound standards of known concentrations in the same base medium as your samples (e.g., fresh cell culture medium).

    • To each standard, add the PDAB reagent and incubate for a specified time at a controlled temperature to allow for color development.

  • Sample Preparation:

    • Collect samples of your this compound-containing cell culture medium at different time points.

    • If necessary, centrifuge the samples to remove cells and debris.

    • Treat the supernatant with the PDAB reagent in the same manner as the standards.

  • Measurement:

    • Measure the absorbance of the standards and samples at the wavelength of maximum absorbance for the colored product (hydrazone), which is typically around 470 nm.

    • Include a blank control consisting of the cell culture medium treated with the PDAB reagent.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in your samples by interpolating their absorbance values on the standard curve.

Note: This method is subject to interference from other components in the cell culture medium that may react with PDAB or absorb at the same wavelength. Therefore, proper controls are essential, and for more accurate and sensitive quantification, a validated HPLC method is recommended.[5][6][7][8][9]

Visualizations

Hydralazine_Degradation_Pathway This compound This compound ReactiveIntermediates Reactive Intermediates (e.g., Diazonium Salt) This compound->ReactiveIntermediates Oxidation (pH > 3.5, O2, metal ions) Phthalazine Phthalazine ReactiveIntermediates->Phthalazine Phthalazinone Phthalazinone ReactiveIntermediates->Phthalazinone Adducts Adduct Formation (e.g., with media components, cellular macromolecules) ReactiveIntermediates->Adducts

Simplified degradation pathway of this compound.

Experimental_Workflow_Hydralazine_Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStock Prepare Fresh This compound Stock Dilute Dilute in Cell Culture Medium PrepStock->Dilute TreatCells Treat Cells with This compound-Containing Medium Dilute->TreatCells Incubate Incubate (Time points: 0, 2, 4, 8, 24h) TreatCells->Incubate CollectSupernatant Collect Supernatant Incubate->CollectSupernatant Quantify Quantify this compound (HPLC or Colorimetric Assay) CollectSupernatant->Quantify AnalyzeData Analyze Data & Determine Half-life Quantify->AnalyzeData Hydralazine_Signaling_Pathways cluster_vasodilation Vasodilation cluster_apoptosis Apoptosis Induction cluster_epigenetics Epigenetic Modification This compound This compound CaRelease Inhibits Intracellular Ca2+ Release This compound->CaRelease ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS DNMT DNMT Inhibition This compound->DNMT SmoothMuscle Smooth Muscle Relaxation CaRelease->SmoothMuscle Vasodilation Vasodilation SmoothMuscle->Vasodilation MitoPotential ↓ Mitochondrial Membrane Potential ROS->MitoPotential Caspase Caspase Activation MitoPotential->Caspase Apoptosis Apoptosis Caspase->Apoptosis Demethylation DNA Demethylation DNMT->Demethylation GeneExpression Tumor Suppressor Gene Re-expression Demethylation->GeneExpression

References

Technical Support Center: Troubleshooting Reflex Tachycardia in Animal Models Treated with Hydralazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reflex tachycardia in animal models treated with hydralazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound-induced reflex tachycardia?

A1: this compound is a direct-acting vasodilator that primarily relaxes arteriolar smooth muscle.[1] This vasodilation leads to a decrease in peripheral vascular resistance and a subsequent drop in blood pressure.[1][2] This drop in blood pressure is sensed by baroreceptors located in the aortic arch and carotid sinuses.[3][4] In response, the baroreceptor reflex is activated, leading to a compensatory increase in sympathetic nervous system activity and a decrease in parasympathetic activity.[3][5] This results in an increased heart rate (tachycardia), cardiac output, and stroke volume.[2][5]

Q2: Is reflex tachycardia a consistent response to this compound in all animal models?

A2: No, the response can be variable. While tachycardia is the most common response, some studies have reported no change in heart rate or even bradycardia (a slowed heart rate), particularly in anesthetized animals or in specific experimental conditions.[6] The magnitude of the tachycardic response can also vary depending on the animal species, dose, route of administration, and the animal's physiological state (e.g., conscious vs. anesthetized, normotensive vs. hypertensive).[6]

Q3: Can anesthesia affect the tachycardic response to this compound?

A3: Yes, anesthesia can significantly alter the cardiovascular response to this compound. Anesthetics can depress the central nervous system and blunt the baroreceptor reflex, which is the primary driver of reflex tachycardia.[6] This can lead to a diminished or absent tachycardic response, and in some cases, may even unmask a bradycardic effect.[6] Therefore, it is crucial to consider the type of anesthetic used when interpreting cardiovascular data.

Q4: Are there ways to mitigate or prevent this compound-induced reflex tachycardia?

A4: Yes, the most common and effective method is the co-administration of a beta-blocker.[1][5][7][8] Beta-blockers, such as propranolol (B1214883) or metoprolol, block the effects of the sympathetic nervous system on the heart, thereby preventing or attenuating the increase in heart rate.[5] Diuretics may also be used in conjunction with this compound to counteract the fluid retention that can be caused by the activation of the renin-angiotensin-aldosterone system.[5]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Exaggerated Tachycardia - Dose of this compound is too high.- Animal is stressed or not properly acclimatized.- Inappropriate route of administration leading to rapid absorption.- Perform a dose-response study to determine the optimal dose that achieves the desired blood pressure reduction without excessive tachycardia.- Ensure animals are properly acclimatized to the experimental setup to minimize stress-induced heart rate increases.- Consider alternative routes of administration (e.g., oral gavage instead of intravenous injection) for a slower onset of action.
No Tachycardia or Bradycardia - Anesthesia is suppressing the baroreceptor reflex.- The animal model has a blunted baroreflex sensitivity.- In sino-aortic deafferented animals, a vagal cardiodepressant reflex may be unmasked, leading to bradycardia.[6][9][10]- If possible, conduct studies in conscious, freely moving animals using telemetry to avoid the confounding effects of anesthesia.- If anesthesia is necessary, choose an anesthetic with minimal impact on cardiovascular reflexes.- Assess baroreflex sensitivity in your animal model to understand its baseline responsiveness.- If using a sino-aortic deafferented model, be aware of the potential for bradycardia and consider the underlying mechanisms in your experimental design.[9]
High Variability in Heart Rate Response - Inconsistent drug administration.- Genetic differences in drug metabolism (e.g., acetylator status).[1]- Variations in the physiological state of the animals.- Ensure accurate and consistent dosing for all animals.- If possible, use animals from a genetically homogenous background.- Standardize experimental conditions, including housing, diet, and handling, to minimize physiological variability.
Tachycardia is Masking the Therapeutic Effect of Another Drug - The increase in heart rate is a confounding factor in the experimental model.- Co-administer a beta-blocker (e.g., propranolol) to control the heart rate. Ensure the chosen beta-blocker does not interfere with the primary outcome of the study.[5][8]

Data Presentation

Table 1: Reported Dosages of this compound and Effects on Heart Rate in Different Animal Models

Animal ModelRoute of AdministrationDose RangeObserved Effect on Heart RateCitation(s)
Rat Intravenous (IV)1 mg/kgIncrease[11]
Oral (PO)0.75 - 7.5 mg/kg/dayIncrease (starting dose)[2][12]
Mouse Intravenous (IV)0.1 - 5.0 mg/kgDose-dependent decrease in blood pressure; heart rate effects not explicitly detailed.[13]
Intraperitoneal (IP)5 and 10 mg/kgNo significant change in heart rate in a sepsis model.[14]
Dog Intravenous (IV)0.1 - 1 mg/kgIncrease[15]
Oral (PO)0.5 - 3 mg/kg, q12hIncrease[16][17][18]
Oral (PO)~1 mg/kg/hr until effectIncrease from 146.2 to 187.8 beats/min[19]
Rabbit Oral (PO)6 - 14 mg/kg/dayTachycardia is a purported side effect.

Note: The observed effects on heart rate can be highly variable and depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Measurement of Cardiovascular Parameters in Conscious Rats via Tail-Cuff Method

This protocol is suitable for non-invasive, repeated measurements of blood pressure and heart rate in conscious rats.

Materials:

  • Rat restrainer

  • Tail-cuff system with a pneumatic pulse sensor and an occlusion cuff

  • Heating pad or lamp

  • This compound solution for administration

  • Vehicle control solution

Procedure:

  • Acclimatization: Acclimate the rats to the restrainer and the tail-cuff procedure for several days before the experiment to minimize stress.

  • Animal Preparation: Place the rat in the restrainer. To ensure adequate blood flow to the tail for signal detection, warm the tail using a heating pad or lamp.

  • Baseline Measurement: Place the occlusion cuff and the sensor on the rat's tail. Record stable baseline measurements of systolic blood pressure, diastolic blood pressure, and heart rate for at least 15-20 minutes.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-Dose Monitoring: Record blood pressure and heart rate continuously or at frequent intervals (e.g., every 5-10 minutes) for a predetermined duration to capture the onset, peak, and duration of the cardiovascular response.

  • Data Analysis: Calculate the change in heart rate and blood pressure from the baseline for each animal.

Protocol 2: Invasive Blood Pressure and Heart Rate Monitoring in Anesthetized Rats

This protocol allows for continuous and direct measurement of arterial blood pressure and heart rate.

Materials:

  • Anesthetic (e.g., urethane, pentobarbital)

  • Surgical instruments for cannulation

  • Intra-arterial catheter (e.g., PE-50 tubing)

  • Pressure transducer

  • Data acquisition system

  • Heparinized saline

  • This compound solution for intravenous administration

  • Vehicle control solution

Procedure:

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent.

  • Surgical Preparation: Surgically expose the carotid or femoral artery.

  • Arterial Cannulation: Carefully insert a heparinized saline-filled catheter into the artery and secure it in place.[20][21]

  • Connection to Transducer: Connect the arterial catheter to a pressure transducer linked to a data acquisition system.[20][21]

  • Stabilization: Allow the animal to stabilize for a period to obtain a steady baseline recording of blood pressure and heart rate.

  • Drug Administration: Administer this compound or vehicle control intravenously through a cannulated vein (e.g., jugular or femoral vein).[20]

  • Continuous Monitoring: Continuously record the arterial pressure waveform and heart rate throughout the experiment.

  • Data Analysis: Analyze the recorded data to determine the changes in mean arterial pressure and heart rate in response to this compound administration.

Mandatory Visualization

Hydralazine_Reflex_Tachycardia_Pathway cluster_Vascular Vascular Smooth Muscle cluster_Neural Nervous System cluster_Cardiac Heart This compound This compound Vasodilation Arteriolar Vasodilation This compound->Vasodilation Inhibits Ca2+ release PVR Decreased Peripheral Vascular Resistance Vasodilation->PVR BP Decreased Blood Pressure PVR->BP Baroreceptors Baroreceptors (Aortic Arch & Carotid Sinus) BP->Baroreceptors Decreased Stretch NTS Nucleus Tractus Solitarius (Medulla) Baroreceptors->NTS Decreased Firing Rate SNS Increased Sympathetic Nervous System Activity NTS->SNS PNS Decreased Parasympathetic Nervous System Activity NTS->PNS Heart Sinoatrial Node SNS->Heart PNS->Heart Tachycardia Increased Heart Rate (Reflex Tachycardia) Heart->Tachycardia

Caption: Signaling pathway of this compound-induced reflex tachycardia.

Troubleshooting_Workflow Start Experiment: this compound Administration ObserveHR Observe Heart Rate Response Start->ObserveHR Expected Expected Tachycardia ObserveHR->Expected Yes Unexpected Unexpected Response (No Tachycardia/Bradycardia/High Variability) ObserveHR->Unexpected No Proceed Proceed with Experiment Expected->Proceed CheckDose Verify Dose & Administration Route Unexpected->CheckDose CheckAnesthesia Review Anesthetic Protocol Unexpected->CheckAnesthesia CheckModel Assess Animal Model Characteristics (Strain, Baroreflex Sensitivity) Unexpected->CheckModel ConsiderBetaBlocker Consider Co-administration of a Beta-Blocker Unexpected->ConsiderBetaBlocker Modify Modify Protocol CheckDose->Modify CheckAnesthesia->Modify CheckModel->Modify ConsiderBetaBlocker->Modify

Caption: Troubleshooting workflow for unexpected heart rate responses.

References

Technical Support Center: Optimizing Hydralazine Dosage In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Hydralazine dosage for in vitro experiments while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in vitro?

A recommended starting point for concentration range-finding experiments is between 10 µM and 500 µM.[1] However, the optimal non-toxic working concentration is highly cell-type dependent. For instance, in human lens epithelial cells, 20 µM of this compound was found to be non-toxic and even promoted cell growth, whereas concentrations up to 100 µM have been used in other cell lines with minimal cytotoxic effects.[2][3][4] It is crucial to perform a dose-response experiment for your specific cell line.

Q2: How does this compound induce cytotoxicity at higher concentrations?

This compound-induced cytotoxicity can occur through several mechanisms:

  • Induction of Apoptosis: At high concentrations, this compound can trigger the intrinsic pathway of apoptosis. This involves the activation of Bak, loss of mitochondrial membrane potential, and subsequent caspase activation.[5][6][7]

  • Oxidative Stress: this compound treatment can lead to the accumulation of reactive oxygen species (ROS).[5][7] In some cellular models, this oxidative stress is a key driver of cytotoxicity.[8]

  • Cell Cycle Arrest: The drug can cause a dose-related suppression of cell growth by slowing down cell progression through the S phase of the cell cycle.[9] At very high concentrations, progression through all phases of the cell cycle can be inhibited.[9]

  • Metabolic Activation: In hepatocytes, the cytotoxicity of this compound can be increased by its metabolism via cytochrome P450 enzymes into toxic metabolites.[8][10]

Q3: My cell viability assay results are inconsistent or unexpected after this compound treatment. What could be the cause?

This compound has been reported to interfere with tetrazolium-based cell proliferation assays, such as the MTS assay. In a cell-free system and in cell culture, this compound can increase the absorbance reading, which can be misinterpreted as an increase in cell viability, even when cell numbers are decreasing.[1]

Troubleshooting Tip: If you are using an MTS or similar tetrazolium-based assay and observe unexpected increases in viability, consider the following:

  • Use an alternative viability assay: Trypan blue exclusion, LDH release assay, or a non-tetrazolium-based colorimetric assay can provide more reliable results.

  • Modify your MTS protocol: A modified MTS assay has been developed where the this compound-containing medium is removed and replaced with fresh medium before adding the MTS reagent. This can help to avoid direct interference of the compound with the assay chemistry.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High levels of cell death even at low this compound concentrations. The specific cell line is highly sensitive to this compound.Perform a dose-response curve starting from a very low concentration (e.g., 1 µM) to determine the IC50 value for your cell line.
The cells are in an exponential growth phase, which has been shown to be more susceptible to this compound cytotoxicity.[9]Standardize the cell seeding density and ensure cells are at a consistent confluency at the start of each experiment.
Inconsistent results between replicate experiments. This compound solution instability.Prepare fresh this compound solutions for each experiment. Protect the solution from light.
Variability in cell health or passage number.Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). Interference of this compound with the MTT assay chemistry.[1]Use a non-enzymatic-based assay like the LDH release assay or trypan blue exclusion to confirm the results.
Different mechanisms of cell death are being measured. (MTT measures metabolic activity, while LDH measures membrane integrity).Consider using multiple assays to get a more complete picture of this compound's cytotoxic effects.

Quantitative Data Summary

The following tables summarize the cytotoxic concentrations of this compound observed in various in vitro studies.

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineAssayIncubation TimeIC50 Value
Rat HepatocytesCytotoxicity2 hours8 mM
bEnd.3MTT24 hours200 µM
K562MTT72 hours81 µM
MCF-7MTTNot Specified165.1 µM

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Observed Cytotoxic Effects of this compound at Various Concentrations

Cell LineConcentrationIncubation TimeObserved Effect
bEnd.350 µM24 hours2.36 ± 0.4% cytotoxicity (LDH release)
bEnd.3100 µM24 hours17.77 ± 4.9% cytotoxicity (LDH release)
THP-1100 µM24 hoursDecreased cell numbers (Trypan blue & microscopy)
THP-1500 µM24 hoursDecreased cell numbers (Trypan blue & microscopy)
HuT 78 & Raji50 µM72 hoursMaximal inhibition of cell viability

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using the MTT Assay

This protocol is adapted from studies on bEnd.3 cells.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well in complete culture medium.

  • Cell Adhesion: Allow cells to adhere and grow for 48 hours.

  • This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 25 µM to 300 µM.[2] Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Determining this compound Cytotoxicity using the LDH Release Assay

This protocol provides an alternative to tetrazolium-based assays to avoid potential chemical interference.[2]

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Maximum LDH Release Control: In a set of control wells, add a lysis solution to induce maximum LDH release.

  • Sample Collection: After the 24-hour incubation with this compound, carefully collect the supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to the reaction mixture provided in the kit and incubate for the recommended time (e.g., 10 minutes).

  • Stop Reaction: Add the stop solution provided in the kit.

  • Fluorescence Measurement: Record the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Subtract the background fluorescence (from wells without cells). Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100

Visualizations

Hydralazine_Cytotoxicity_Pathway cluster_Mitochondria Mitochondrial Apoptosis Pathway This compound High Concentration This compound Bak Bak activation This compound->Bak triggers MMP_loss Loss of Mitochondrial Membrane Potential Bak->MMP_loss ROS ROS Accumulation MMP_loss->ROS Caspase9 Caspase-9 Activation MMP_loss->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow_Cytotoxicity start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere (48h) seed_cells->adhere treat Treat with this compound (various concentrations) adhere->treat incubate Incubate (24h) treat->incubate assay Perform Cytotoxicity Assay incubate->assay mtt MTT Assay assay->mtt Metabolic Activity ldh LDH Release Assay assay->ldh Membrane Integrity measure_absorbance Measure Absorbance (570nm) mtt->measure_absorbance measure_fluorescence Measure Fluorescence (Ex: 560nm, Em: 590nm) ldh->measure_fluorescence analyze Analyze Data (% Viability or % Cytotoxicity) measure_absorbance->analyze measure_fluorescence->analyze end End analyze->end Troubleshooting_Logic start Inconsistent Viability Results with this compound check_assay Are you using a tetrazolium-based assay (e.g., MTT, MTS)? start->check_assay interference Potential for chemical interference by this compound. check_assay->interference Yes other_factors Consider other factors: - Cell line sensitivity - Drug solution stability - Cell passage number check_assay->other_factors No yes Yes no No solution1 Modify MTS protocol: Replace medium before adding reagent. interference->solution1 solution2 Use an alternative assay: - LDH Release - Trypan Blue Exclusion interference->solution2

References

How to prevent Hydralazine-induced fluid retention in rodent studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing and managing hydralazine-induced fluid retention in rodent studies.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause fluid retention in rodents?

A1: this compound is a direct-acting vasodilator that relaxes arterial smooth muscle, leading to a decrease in blood pressure.[1] This hypotensive effect triggers a compensatory neurohormonal response, primarily the activation of the Renin-Angiotensin-Aldosterone System (RAAS).[2][3] The activation of RAAS leads to increased sodium and water reabsorption in the kidneys, resulting in fluid retention and edema.[2][4]

Q2: What are the common signs of fluid retention in rodents?

A2: Common signs of fluid retention in rodents include a sudden increase in body weight, decreased urine output, and the development of peripheral edema, which can be observed as swelling in the paws and subcutaneous tissues. In some cases, pitting edema (an indentation that remains after applying pressure to the swollen area) may be present.

Q3: How can I prevent this compound-induced fluid retention in my rodent study?

A3: The most effective method to prevent this compound-induced fluid retention is the co-administration of a diuretic.[4][5] Diuretics counteract the sodium and water retaining effects of this compound by promoting their excretion. Thiazide diuretics, such as hydrochlorothiazide, and loop diuretics, like furosemide (B1674285), have been successfully used in combination with this compound in rodent studies.[6][7][8]

Q4: Will co-administering a diuretic interfere with the primary effects of this compound or my experimental outcomes?

A4: Co-administration of a diuretic is a standard approach to mitigate the side effects of this compound and is often necessary for long-term studies.[5] However, it is crucial to consider potential interactions. Diuretics can potentiate the hypotensive effect of this compound.[9] Therefore, it is essential to carefully monitor blood pressure and adjust dosages accordingly. The choice of diuretic and the experimental design should be carefully considered to minimize any potential confounding effects on your specific research question.

Troubleshooting Guides

Issue 1: Significant Body Weight Gain Observed After this compound Administration
  • Potential Cause: This is a classic sign of this compound-induced fluid retention.

  • Troubleshooting Steps:

    • Confirm Fluid Retention:

      • Monitor daily body weight. A rapid increase of more than a few grams that cannot be attributed to normal growth is indicative of fluid retention.

      • Measure 24-hour urine output using metabolic cages. A significant decrease in urine volume after this compound administration suggests fluid retention.

      • Assess for physical signs of edema, such as paw swelling.

    • Implement Countermeasures:

      • Introduce a diuretic to the treatment regimen. Hydrochlorothiazide or furosemide are common choices.

      • Start with a low dose of the diuretic and titrate upwards as needed, while closely monitoring the animal's hydration status and blood pressure.

    • Refine Dosing:

      • Consider if the dose of this compound can be lowered while still achieving the desired therapeutic effect, as fluid retention is often dose-dependent.[1]

Issue 2: Inconsistent or Unexpected Results with Diuretic Co-administration
  • Potential Cause: The type of diuretic, dosage, or timing of administration may not be optimal for your specific rodent model and experimental conditions.

  • Troubleshooting Steps:

    • Evaluate Diuretic Choice:

      • Thiazide Diuretics (e.g., Hydrochlorothiazide): Generally have a longer duration of action and are effective for mild to moderate fluid retention. They are often used in chronic hypertension models.[10]

      • Loop Diuretics (e.g., Furosemide): More potent with a shorter duration of action, making them suitable for more significant fluid retention or in cases where a rapid diuretic effect is needed.[10][11]

    • Optimize Dosing and Timing:

      • Ensure the diuretic dose is sufficient to counteract the fluid-retaining effects of this compound without causing dehydration.

      • Administer the diuretic concurrently with or shortly before this compound to proactively manage fluid balance. For once-daily dosing, administering both drugs at the same time is usually effective.

    • Assess for Drug Interactions:

      • Be aware that some diuretics can alter the pharmacokinetics of other drugs. For instance, furosemide can increase the renal clearance of this compound in rats, potentially reducing its hypotensive effect at lower doses.[7]

Issue 3: Difficulty in Accurately Measuring Fluid Balance
  • Potential Cause: Improper use of metabolic cages or inaccurate measurement techniques can lead to unreliable data.

  • Troubleshooting Steps:

    • Acclimatize Animals: House rodents in the metabolic cages for a few days before the experiment to minimize stress-induced variations in urine output and water intake.[12]

    • Ensure Proper Cage Function: Regularly check that the funnels and collection tubes are clean and free of debris to ensure accurate urine collection.

    • Standardize Measurement Procedures:

      • Measure water and food intake and urine output at the same time each day.

      • For urine volume, use a graduated cylinder for accurate measurement.

      • Urine specific gravity can be measured using a refractometer to assess urine concentration.

Data Presentation

Table 1: Effect of this compound and Diuretic Co-administration on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDoseRouteDurationChange in MAP (mmHg)
This compound15 mg/kg/dayp.o.2 weeks↓ 47
This compound + Hydrochlorothiazide15 mg/kg/day + 25 mg/L in drinking waterp.o.2 weeks↓ 54
Captopril100 mg/kg/dayp.o.2 weeks↓ 38

Data adapted from Kline & Mercer, 1987.

Table 2: Impact of this compound on Body Composition in Rabbits

Treatment GroupBody Fat (%)Body Water (%)
Control21.8 ± 1.055.4 ± 0.6
This compound15.7 ± 1.159.8 ± 0.8

Data adapted from a study on obese rabbits, suggesting a shift towards increased body water with this compound treatment.[13]

Experimental Protocols

Protocol 1: Co-administration of this compound and Hydrochlorothiazide in Rats
  • Animal Model: Spontaneously Hypertensive Rats (SHR) or other suitable hypertensive rodent model.

  • Acclimatization: Acclimate rats to individual housing in metabolic cages for at least 3 days prior to the experiment.

  • Baseline Measurements: Record baseline body weight, 24-hour food and water intake, and 24-hour urine volume for 2-3 consecutive days.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., drinking water).

    • Group 2: this compound (e.g., 15 mg/kg/day administered via oral gavage).

    • Group 3: this compound (same dose as Group 2) + Hydrochlorothiazide (e.g., 25 mg/L in drinking water).

  • Administration: Administer treatments daily for the desired study duration (e.g., 2-4 weeks). Prepare fresh this compound solutions daily.

  • Monitoring:

    • Measure body weight, food and water intake, and urine volume daily.

    • Measure blood pressure at regular intervals (e.g., weekly) using a validated method such as tail-cuff plethysmography or radiotelemetry.

    • At the end of the study, collect blood for electrolyte analysis (Na+, K+, Cl-).

  • Data Analysis: Compare the changes in body weight, urine output, and blood pressure between the treatment groups.

Protocol 2: Assessment of Fluid Retention
  • Urine Collection: House rodents in metabolic cages for 24-hour urine collection. Ensure the collection funnel is clean and positioned correctly to separate urine and feces.[14]

  • Urine Volume Measurement: At the end of the 24-hour period, carefully remove the urine collection tube and measure the volume using a graduated cylinder.

  • Urine Specific Gravity: Use a calibrated refractometer to measure the specific gravity of the collected urine. A higher specific gravity can indicate more concentrated urine and potential dehydration or anti-diuresis.

  • Body Weight: Weigh the animals at the beginning and end of the 24-hour collection period. A significant increase in body weight accompanied by a decrease in urine output is a strong indicator of fluid retention.

  • Physical Examination: Visually inspect and palpate the paws and subcutaneous areas for signs of swelling or edema.

Mandatory Visualizations

Hydralazine_Fluid_Retention_Pathway cluster_Vascular Vasculature cluster_Kidney Kidney cluster_RAAS Renin-Angiotensin-Aldosterone System This compound This compound Vasodilation Arterial Vasodilation This compound->Vasodilation Inhibits Ca2+ release in smooth muscle BP Decreased Blood Pressure Vasodilation->BP Renin_Release Renin Release (from Juxtaglomerular Cells) BP->Renin_Release Compensatory Response Angiotensin_I Angiotensin I Renin_Release->Angiotensin_I Converts Na_H2O_Reabsorption Increased Sodium & Water Reabsorption Fluid_Retention Fluid Retention & Edema Na_H2O_Reabsorption->Fluid_Retention Angiotensinogen Angiotensinogen (from Liver) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (in Lungs) Aldosterone Aldosterone Release (from Adrenal Cortex) Angiotensin_II->Aldosterone Aldosterone->Na_H2O_Reabsorption

Caption: Signaling pathway of this compound-induced fluid retention.

Experimental_Workflow start Start of Experiment acclimatization Acclimatize Rodents to Metabolic Cages (≥ 3 days) start->acclimatization baseline Baseline Measurements (Body Weight, Urine Output, Blood Pressure) acclimatization->baseline grouping Randomize into Treatment Groups baseline->grouping control Control Group (Vehicle) grouping->control Group 1 This compound This compound Group grouping->this compound Group 2 combo This compound + Diuretic Group grouping->combo Group 3 treatment Daily Dosing & Monitoring (Body Weight, Urine Output) control->treatment This compound->treatment combo->treatment bp_monitoring Periodic Blood Pressure Monitoring treatment->bp_monitoring bp_monitoring->treatment Continue for study duration end End of Study: Terminal Blood Collection (Electrolytes) bp_monitoring->end

Caption: Experimental workflow for assessing fluid retention.

Troubleshooting_Logic start Observation: Increased Body Weight is_fluid_retention Is it Fluid Retention? (↓ Urine Output, Edema) start->is_fluid_retention coadminister_diuretic Co-administer Diuretic (e.g., Hydrochlorothiazide) is_fluid_retention->coadminister_diuretic Yes other_causes Investigate Other Causes (e.g., food consumption) is_fluid_retention->other_causes No monitor_bp Monitor Blood Pressure & Hydration Status coadminister_diuretic->monitor_bp adjust_dose Adjust this compound/ Diuretic Dose monitor_bp->adjust_dose issue_resolved Issue Resolved adjust_dose->issue_resolved other_causes->issue_resolved

Caption: Troubleshooting logic for increased body weight.

References

Technical Support Center: Mitigating Hydralazine Side Effects in Long-Duration Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the side effects of hydralazine in long-duration experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed during long-term this compound administration in animal models?

A1: Based on preclinical studies, the most frequently observed side effects include reflex tachycardia (an increase in heart rate), hypotension (low blood pressure), and signs related to vitamin B6 deficiency, such as peripheral neuritis.[1][2][3] More severe, though less common, is the development of a drug-induced lupus (DIL)-like syndrome.[4][5]

Q2: What is the mechanism behind this compound-induced peripheral neuritis and how can it be mitigated?

A2: this compound can interfere with vitamin B6 (pyridoxine) metabolism, leading to a deficiency that can manifest as peripheral neuritis (numbness, tingling, or weakness).[6][7] This can be mitigated by co-administration of pyridoxine (B80251). A general experimental protocol is provided below.

Q3: How can reflex tachycardia and fluid retention be managed in an experimental setting?

A3: Co-administration of a beta-blocker (e.g., propranolol) can help manage reflex tachycardia, while a diuretic (e.g., hydrochlorothiazide) can address fluid retention.[8][9][10] Detailed experimental protocols for co-administration are outlined in the "Experimental Protocols" section.

Q4: What is drug-induced lupus (DIL) and what are the risk factors in animal models?

A4: this compound can induce an autoimmune response that mimics systemic lupus erythematosus (SLE).[5] Risk factors include high doses and the acetylator phenotype of the animal model, with slow acetylators being more susceptible.[4][10]

Q5: How does acetylator status affect this compound's side effects and efficacy?

A5: Acetylator status, determined by the activity of the N-acetyltransferase 2 (NAT2) enzyme, significantly impacts this compound metabolism. Slow acetylators have higher plasma concentrations of this compound, leading to a more pronounced hypotensive effect but also an increased risk of toxicity, including DIL.[1][11] Fast acetylators metabolize the drug more quickly, which may result in a weaker or shorter-lived response and may require higher doses to achieve the desired effect.[1][2]

Troubleshooting Guides

Observed Issue Potential Cause(s) Recommended Action(s)
High variability in hypotensive response within the same experimental group. Genetic polymorphism in the N-acetyltransferase 2 (NAT2) enzyme, leading to "slow" and "fast" acetylators.[1]1. If feasible, genotype the animals for NAT2 status to stratify the groups. 2. For fast acetylators, a higher dose of this compound may be required.[1] 3. Ensure consistent administration protocols, including timing relative to feeding, as food can affect bioavailability.[1]
Animals exhibit signs of peripheral neuropathy (e.g., altered gait, reduced grip strength). This compound-induced vitamin B6 deficiency.[6][7]1. Supplement the diet or drinking water with pyridoxine (Vitamin B6). Refer to the Vitamin B6 Supplementation Protocol. 2. Monitor for improvement in neurological signs.
Progressive and significant weight loss or signs of distress in animals on long-term this compound. Could be a symptom of drug-induced lupus (DIL) or other systemic toxicity.[12]1. Monitor for other signs of DIL, such as skin lesions or changes in complete blood count (CBC). 2. Consider reducing the this compound dose or discontinuing treatment in the affected animals. 3. Consult with a veterinarian to rule out other causes of illness.
Elevated antinuclear antibody (ANA) titers without clinical signs of lupus. This compound can induce autoantibodies without overt disease.[4]1. Continue to monitor the animals closely for any clinical signs of DIL. 2. A positive ANA titer alone may not necessitate discontinuation of this compound, but it warrants increased vigilance.[13]

Quantitative Data from Preclinical Studies

Table 1: Dose-Response of this compound on Blood Pressure in Rodents

Animal ModelThis compound DoseRoute of AdministrationChange in Blood PressureReference
Normotensive Rats0.1 - 5.0 mg/kgIntravenousDose-dependent decrease, with a maximum reduction of 50% at 2.5 mg/kg.[14]
Spontaneously Hypertensive Rats (SHR)1 mg/kgOralSignificant decrease in blood pressure.[11]

Table 2: Incidence of this compound-Induced Lupus-Like Syndrome in Mice

Mouse StrainThis compound AdministrationDurationIncidence of Positive Antinuclear Antibodies (ANA)Reference
BALB/c, C57/BL/6, A/JAXOral8 monthsSignificantly increased frequency of ANA.[15]

Experimental Protocols

Protocol 1: Vitamin B6 (Pyridoxine) Supplementation for Prevention of Peripheral Neuropathy in Rats
  • Objective: To prevent the development of this compound-induced peripheral neuropathy.

  • Materials:

    • This compound

    • Pyridoxine hydrochloride (Vitamin B6)

    • Animal model (e.g., Sprague-Dawley rats)

  • Procedure:

    • Based on studies of pyridoxine deficiency, a diet supplemented with 10-30 parts per million of pyridoxine has been shown to correct neuropathy.[16]

    • Alternatively, pyridoxine can be added to the drinking water.

    • The exact dose of this compound and pyridoxine should be optimized for the specific experimental design.

  • Monitoring:

    • Regularly assess neurological function using methods such as walking-track analysis, grip strength tests, and sensory testing (e.g., von Frey filaments).[16]

    • Monitor for any signs of ataxia or gait abnormalities.

Protocol 2: Co-administration of a Beta-Blocker and Diuretic in Rodents
  • Objective: To manage reflex tachycardia and fluid retention associated with long-term this compound administration.

  • Materials:

  • Procedure:

    • In a study involving SHR, a combination of this compound and hydrochlorothiazide was administered at a concentration of 4 mg/day each.[17]

    • The drugs can be administered in the drinking water or via oral gavage.

    • The specific doses should be determined based on the animal model and experimental goals.

  • Monitoring:

    • Monitor blood pressure and heart rate regularly using telemetry or tail-cuff methods.[1]

    • Observe for signs of edema or changes in body weight that may indicate fluid retention.[12]

Protocol 3: Monitoring for Cardiotoxicity in Rats
  • Objective: To assess for potential cardiac side effects of this compound.

  • Materials:

    • This compound

    • Animal model (e.g., Wistar rats)

    • Equipment for electrocardiogram (ECG) monitoring and blood collection.

  • Procedure:

    • Administer this compound at the desired dose and duration.

    • At selected time points, perform ECG recordings to assess for any arrhythmias or signs of myocardial ischemia.

    • Collect blood samples to measure cardiac troponin I (cTnI) levels, a sensitive marker of myocardial injury.[18]

  • Data Analysis:

    • Analyze ECG tracings for changes in heart rate, rhythm, and ST-segment abnormalities.

    • Compare cTnI levels between this compound-treated and control groups. An increase in cTnI is indicative of myocardial damage.[18]

Signaling Pathways and Experimental Workflows

This compound-Induced Drug-Induced Lupus (DIL) Signaling Pathway

This compound is thought to contribute to DIL by inhibiting the extracellular signal-regulated kinase (ERK) pathway, which leads to decreased DNA methyltransferase activity.[19] This can result in DNA hypomethylation and the expression of genes that trigger an autoimmune response. Additionally, high concentrations of this compound may decrease the production of the anti-inflammatory cytokine IL-10.[20]

cluster_0 This compound cluster_1 T-Cell cluster_2 Cytokine Modulation This compound This compound PKCdelta PKCδ This compound->PKCdelta inhibits IL10 IL-10 Production This compound->IL10 decreases ERK ERK Pathway PKCdelta->ERK activates DNMT1 DNMT1 ERK->DNMT1 maintains expression DNA_hypomethylation DNA Hypomethylation DNMT1->DNA_hypomethylation prevents Autoimmunity Autoimmunity (Drug-Induced Lupus) DNA_hypomethylation->Autoimmunity leads to IL10->Autoimmunity suppresses

Caption: Proposed signaling pathway for this compound-induced lupus.
This compound Activation of the Nrf2 Antioxidant Pathway

This compound has been shown to activate the Nrf2 signaling pathway, which plays a key role in the cellular antioxidant response.[21][22] This involves the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) and upregulates the expression of various antioxidant genes.[23][24]

cluster_0 This compound cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 disrupts Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocates to ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of

Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Experimental Workflow for Troubleshooting Inconsistent In Vivo Results

Start Inconsistent In Vivo This compound Response Check_Dose Verify Dosing and Formulation Start->Check_Dose Check_Admin Standardize Administration Protocol Check_Dose->Check_Admin Assess_Animals Assess Animal Health and Homogeneity Check_Admin->Assess_Animals Consider_PK Investigate Pharmacokinetics (PK) Assess_Animals->Consider_PK Genotype Genotype for Acetylator Status (NAT2) Consider_PK->Genotype PK variability still high Refine_Protocol Refine Experimental Protocol Consider_PK->Refine_Protocol PK consistent Stratify Stratify or Adjust Dose Based on Genotype Genotype->Stratify Stratify->Refine_Protocol

Caption: Logical workflow for troubleshooting inconsistent in vivo results.

References

Technical Support Center: Addressing Variability in Experimental Results with Different Hydralazine Batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results arising from different batches of Hydralazine.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the hypotensive effect of this compound between different batches in our animal studies. What are the potential causes?

A1: Variability in the hypotensive effect of this compound across different batches can stem from several factors:

  • Chemical Stability and Degradation: this compound is known to be unstable and can degrade over time, especially when exposed to light and non-optimal storage temperatures.[1][2] Degradation can lead to the formation of insoluble polymeric products and other by-products like phthalazine (B143731) and phthalazinone, reducing the concentration of the active compound.[2] Different batches may have varying levels of these degradation products depending on their manufacturing date, handling, and storage conditions.

  • Purity and Impurities: The manufacturing process may result in varying levels of impurities between batches.[3] These impurities could potentially interfere with the biological activity of this compound or have their own pharmacological effects.

  • Metabolic Differences in Animals: A primary reason for varied responses to this compound is the genetic polymorphism in the N-acetyltransferase 2 (NAT2) enzyme.[4] Animals, similar to humans, can be classified as "slow acetylators" or "fast acetylators."[4] Fast acetylators metabolize this compound more rapidly, leading to lower plasma concentrations and a reduced hypotensive effect from the same dose.[4] While this is not a batch-specific issue, it can amplify minor differences between batches.

Q2: Our in vitro experiments using different this compound batches are showing inconsistent results in cell viability and signaling pathway activation. Why might this be happening?

A2: Inconsistent in vitro results can be attributed to:

  • Batch-Specific Purity and Degradation: As with in vivo studies, the purity and degradation status of the this compound batch are critical. Degradation products may have cytotoxic effects or interfere with the signaling pathways being investigated.[2]

  • Solvent and Solution Stability: this compound stability can be pH-dependent.[5][6] Ensure that the solvent used for dissolving this compound and the final concentration in your cell culture media result in a stable solution. It is advisable to prepare fresh solutions for each experiment.[4]

  • Off-Target Effects: Impurities or degradation products in a particular batch might have off-target effects, leading to unexpected biological responses.

Q3: How can we validate a new batch of this compound before starting a large-scale experiment?

A3: To ensure consistency, it is crucial to validate each new batch of this compound. We recommend the following steps:

  • Certificate of Analysis (CoA) Review: Always request and carefully review the CoA from the supplier for each batch. Pay close to attention to the purity, impurity profile, and date of manufacture.

  • Analytical Chemistry Validation: Perform in-house analytical tests to confirm the identity and purity of the compound. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.[7][8]

  • Pilot In Vitro/In Vivo Study: Conduct a small-scale pilot study to compare the biological activity of the new batch with a previously validated batch. This could involve a dose-response curve in a key cell line or measuring the hypotensive response in a small group of animals.

Troubleshooting Guides

Issue 1: Inconsistent Hypotensive Response in Animal Models

Symptoms:

  • High variability in blood pressure reduction between animals treated with the same dose from the same batch.

  • Significant differences in the mean arterial pressure reduction between different batches of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Genetic Variation in Metabolism (NAT2 Polymorphism) If feasible, genotype your animals for NAT2 status to categorize them as fast or slow acetylators. Analyze the data separately for each group.[4]
Inconsistent Drug Administration Standardize the route and timing of drug administration. For oral administration, be mindful of the effect of food on bioavailability and standardize feeding schedules.[4]
Improper Drug Preparation/Storage Always prepare fresh dosing solutions for each experiment and protect them from light.[1][4] Store powdered this compound according to the manufacturer's instructions, typically below 25°C and protected from light.[1]
Batch-to-Batch Variability in Purity Perform analytical validation (e.g., HPLC) on each new batch to confirm its purity against the CoA.[7][8]
Issue 2: Discrepancies in In Vitro Assay Results

Symptoms:

  • Variable IC50 values in cell viability assays.

  • Inconsistent activation or inhibition of signaling pathways.

  • Unexpected cytotoxicity at concentrations previously determined to be non-toxic.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
This compound Degradation in Solution Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. The stability of this compound in solution can be pH-dependent; ensure the pH of your final culture medium is appropriate.[5][6]
Presence of Impurities or Degradants If you suspect impurities, consider purifying the compound or using a batch from a different, reputable supplier. Compare the HPLC profiles of different batches.
Variability in Cell Culture Conditions Ensure consistency in cell passage number, seeding density, and other culture parameters, as these can influence cellular response to drug treatment.

Experimental Protocols

Protocol 1: HPLC Method for this compound Purity Assessment

This protocol is a general guideline and may need optimization for your specific equipment and reagents.

Objective: To determine the purity of a this compound hydrochloride batch.

Materials:

  • This compound hydrochloride standard and sample

  • HPLC grade acetonitrile (B52724) and water

  • Potassium dihydrogen orthophosphate

  • Orthophosphoric acid

  • Inertsil ODS C18 column (or equivalent)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.01M potassium dihydrogen orthophosphate buffer and acetonitrile (e.g., 60:40, v/v). Adjust the pH to 4.8 with orthophosphoric acid.[5]

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound hydrochloride standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 10 µg/mL).

  • Sample Solution Preparation: Prepare the sample solution using the same procedure as the standard solution.

  • Chromatographic Conditions:

    • Column: Inertsil ODS C18 (or equivalent)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 217 nm[5]

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system. Compare the peak area of the main peak in the sample chromatogram to that of the standard to determine the purity. Analyze for the presence of any impurity peaks.

Signaling Pathways and Workflows

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PHD [label="Prolyl Hydroxylase\nDomain (PHD) Enzymes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HIF1a [label="HIF-1α\n(Hypoxia-Inducible Factor 1α)", fillcolor="#FBBC05", fontcolor="#202124"]; VEGF [label="VEGF\n(Vascular Endothelial\nGrowth Factor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Release [label="Inhibition of Ca2+\nrelease from\nSarcoplasmic Reticulum", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vascular_Smooth_Muscle [label="Vascular Smooth\nMuscle Relaxation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vasodilation [label="Vasodilation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> PHD [label="inhibits"]; PHD -> HIF1a [label="inhibits degradation of"]; HIF1a -> VEGF [label="promotes transcription of"]; VEGF -> Angiogenesis [label="stimulates"]; this compound -> Ca_Release; Ca_Release -> Vascular_Smooth_Muscle [label="leads to"]; Vascular_Smooth_Muscle -> Vasodilation [label="results in"]; } dot Caption: Simplified signaling pathways of this compound.[9][10]

// Nodes Start [label="Receive New this compound Batch", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CoA [label="Review Certificate of Analysis (CoA)", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="Perform In-House HPLC Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Compare [label="Compare Purity with CoA", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pilot [label="Conduct Pilot In Vitro / In Vivo Study", fillcolor="#FBBC05", fontcolor="#202124"]; Compare_Activity [label="Compare with Previous Batch Activity", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pass [label="Batch Approved for Use", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Reject Batch / Contact Supplier", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> CoA; CoA -> HPLC; HPLC -> Compare; Compare -> Pilot [label="Purity Matches"]; Compare -> Fail [label="Purity Mismatch"]; Pilot -> Compare_Activity; Compare_Activity -> Pass [label="Activity Matches"]; Compare_Activity -> Fail [label="Activity Mismatch"]; } dot Caption: Recommended workflow for validating a new batch of this compound.

References

Best practices for long-term storage of Hydralazine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the long-term storage of Hydralazine stock solutions, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound Hydrochloride stock solutions for research?

A1: For research purposes, particularly for in vitro assays, aqueous-based solvents are preferred for this compound Hydrochloride. The hydrochloride salt form is readily soluble in water.[1][2] It is important to note that this compound Hydrochloride is generally considered insoluble in Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[1][3] If an organic solvent is necessary, ethanol has been used for preparing stock solutions for analytical methods.[4] Always use fresh, high-quality solvents to avoid degradation.

Q2: What is the optimal pH for aqueous this compound solutions to ensure maximum stability?

A2: this compound exhibits maximum stability in aqueous solutions at a pH of approximately 3.5.[5] The stability decreases as the pH becomes more alkaline. When preparing aqueous stocks, it is advisable to use a buffer system that maintains this acidic pH.

Q3: How should I store my this compound stock solutions for long-term use?

A3: For aqueous solutions, it is recommended to store them protected from light.[5][6] Refrigeration of aqueous this compound solutions is generally not recommended as it can lead to precipitation or crystallization.[5] If long-term storage is required, it is best to prepare fresh solutions. For ethanol-based stock solutions, storage at -20°C or -80°C in small, single-use aliquots is a common practice for many research compounds to minimize freeze-thaw cycles, though specific long-term stability data in ethanol is not extensively documented.

Q4: Can I use dextrose-containing solutions to dilute my this compound stock?

A4: No, it is not recommended to use dextrose (glucose) solutions for diluting this compound. Contact with glucose can cause a rapid breakdown of this compound.[7] Saline solutions (0.9% sodium chloride) and lactated Ringer's solution are compatible diluents.

Q5: My this compound solution has changed color. Is it still usable?

A5: this compound solutions can undergo color changes, often to yellow or pink, especially upon contact with metals or in certain infusion solutions.[5] While some color change within 8 to 12 hours in certain preparations may not indicate a significant loss of potency, it is generally recommended to discard discolored solutions as a precautionary measure.[5] To minimize this, avoid contact with metal parts, such as needles with metal filters, during preparation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation in aqueous solution upon refrigeration. Low temperature can cause crystallization of this compound Hydrochloride.Store aqueous solutions at controlled room temperature. If precipitation occurs, gently warm the solution to see if it redissolves. However, it is best to prepare fresh solutions.
Cloudiness or precipitation when diluting a stock solution. The concentration may have exceeded the solubility limit in the final buffer, or there might be a pH shift.Ensure the final concentration is within the solubility limits for the specific solvent and pH. Check the pH of your final working solution; this compound is more soluble at a lower pH.
Inconsistent experimental results. The stock solution may have degraded due to improper storage (e.g., exposure to light, wrong pH, or repeated freeze-thaw cycles).Prepare fresh stock solutions regularly. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always protect solutions from light.
Solution discoloration (yellowing or pinkish tint). Reaction with metal ions or degradation in incompatible solutions.Prepare solutions in glass or polypropylene (B1209903) containers. Avoid using metal spatulas or filter needles with metal components. Do not use dextrose-containing diluents.

Quantitative Data Summary

The following table summarizes the stability of this compound Hydrochloride in various aqueous solutions.

Solvent/Solution Concentration Storage Temperature Stability Data
0.9% Sodium Chloride0.35 mg/mLRoom Temperature10% decomposition in 12.3 weeks under fluorescent light and 14.4 weeks in the dark (in glass bottles).[5]
0.9% Sodium Chloride0.2 mg/mL25°C8% loss in potency after 2 days.[7]
5% Dextrose0.2 mg/mL25°C5% loss in potency in less than 1 hour; over 40% loss after 1 day.[7]
Aqueous Solution (pH 3.5)Not specified25°CEstimated time for 10% loss of potency is 1.56 years.
Flavored/Nonflavored Oral Solution (0.1% and 1%)0.1% and 1%5°CRetained 93% or more of initial potency by day 29.[8]

Experimental Protocols

Protocol for the Preparation of an Aqueous this compound Hydrochloride Stock Solution (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL aqueous stock solution of this compound Hydrochloride for use in experimental assays.

Materials:

  • This compound Hydrochloride powder

  • Sterile, deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Sterile 15 mL conical tube

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated pH meter

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh out the desired amount of this compound Hydrochloride powder in a sterile conical tube. For a 10 mL final volume of a 10 mg/mL solution, weigh 100 mg.

  • Add approximately 8 mL of sterile, deionized water to the conical tube.

  • Vortex the solution until the powder is completely dissolved.

  • Measure the pH of the solution using a calibrated pH meter.

  • Adjust the pH to approximately 3.5 using 0.1 M HCl or 0.1 M NaOH as needed. Add the acid or base dropwise while monitoring the pH.

  • Once the target pH is reached, add sterile, deionized water to bring the final volume to 10 mL.

  • Vortex the solution to ensure it is thoroughly mixed.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the stock solution into sterile, light-protected (amber) 1.5 mL microcentrifuge tubes in volumes appropriate for single use.

  • Store the aliquots at controlled room temperature, protected from light. It is recommended to use the solution within a short period and to prepare fresh stocks for critical experiments.

Visualizations

Hydralazine_Signaling_Pathway cluster_cell This compound This compound IP3_Receptor IP3 Receptor This compound->IP3_Receptor Inhibits K_Channel K⁺ Channels This compound->K_Channel Opens Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell SR Sarcoplasmic Reticulum (SR) Calcium Ca²⁺ Release SR->Calcium Contraction Muscle Contraction Calcium->Contraction Relaxation Muscle Relaxation (Vasodilation) Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Hyperpolarization->Relaxation

Caption: this compound's mechanism of action in vascular smooth muscle cells.

This diagram illustrates the primary signaling pathways through which this compound induces vasodilation. It inhibits the release of calcium from the sarcoplasmic reticulum and promotes the opening of potassium channels, leading to muscle relaxation.

References

Technical Support Center: Optimizing Hydralazine Treatment for DNA Demethylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing hydralazine for DNA demethylation experiments. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces DNA demethylation?

A1: this compound induces DNA demethylation indirectly. It does not directly inhibit the enzymatic activity of DNA methyltransferases (DNMTs). Instead, it inhibits the extracellular signal-regulated kinase (ERK) signaling pathway.[1] This inhibition leads to a decrease in the mRNA expression of DNMT1 and DNMT3a, resulting in reduced DNMT enzyme levels and subsequent passive DNA demethylation during cell division.[1]

Q2: What is a typical concentration range for this compound treatment in cell culture?

A2: The effective concentration of this compound can vary significantly depending on the cell line. In vitro studies have reported effective concentrations ranging from 10 µM to 600 µM.[2][3] For example, in MCF-7 breast cancer cells, concentrations around 10 µM have been shown to decrease DNMT activity, while in leukemic T cells, concentrations up to 600 µM have been used to induce apoptosis following demethylation.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: How long should I treat my cells with this compound to observe DNA demethylation?

A3: The duration of this compound treatment required to observe DNA demethylation is dependent on the cell line's doubling time and the specific gene being investigated. Demethylation is a passive process that typically requires cell division for the methylation marks to be lost. Significant demethylation can be observed anywhere from 24 hours to several days of treatment. For instance, a slight decrease in DNMT1 protein expression in Jurkat cells was seen at 24 hours, with a near-complete loss after 48 hours.[2] Time-course experiments are recommended to optimize the treatment duration for your experimental system.

Q4: Can this compound cause cytotoxicity?

A4: Yes, at higher concentrations and with prolonged exposure, this compound can induce cytotoxicity and apoptosis.[2] The cytotoxic effects are often cell-line dependent. For example, leukemic T cells undergo apoptosis at concentrations of 200-600 µM after 24-48 hours, while normal peripheral blood lymphocytes are more resistant.[2] It is essential to perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the optimal concentration that maximizes demethylation while minimizing cell death.

Q5: Is this compound's effect on DNA methylation global or gene-specific?

A5: Studies in cancer patients have shown that this compound can induce the expression of specific tumor suppressor genes without causing global DNA demethylation.[2] This suggests a degree of specificity in its demethylating effect.

Troubleshooting Guide

Issue 1: No observable DNA demethylation after this compound treatment.

  • Question: I have treated my cells with this compound, but I do not see any change in the methylation status of my gene of interest. What could be the reason?

  • Answer:

    • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response experiment with a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM) to identify the optimal dose.

    • Insufficient Treatment Duration: DNA demethylation is a passive process that often requires cell division. The treatment duration may be too short. Consider extending the treatment time, ensuring it aligns with the cell doubling time. A time-course experiment (e.g., 24h, 48h, 72h, 96h) is advisable.

    • Cell Line Resistance: Some cell lines may be more resistant to the effects of this compound. This could be due to differences in drug metabolism or the regulation of the ERK pathway.

    • Inactive Compound: Ensure the this compound solution is freshly prepared and properly stored, as the compound's stability can affect its activity.

Issue 2: High levels of cell death observed after treatment.

  • Question: My cells are showing significant toxicity and are dying after this compound treatment. How can I mitigate this?

  • Answer:

    • Concentration is Too High: High concentrations of this compound can induce apoptosis.[2] Perform a cytotoxicity assay to determine the IC50 value for your cell line and choose a concentration well below this value that still provides a demethylating effect.

    • Prolonged Exposure: Continuous exposure to a high concentration of the drug can be toxic. You might consider a shorter treatment duration or a dose-reduction strategy after an initial treatment period.

    • Cell Culture Conditions: Ensure optimal cell culture conditions, as stressed cells may be more susceptible to drug-induced toxicity.

Issue 3: Inconsistent results between experiments.

  • Question: I am getting variable results in my DNA demethylation experiments with this compound. What could be causing this inconsistency?

  • Answer:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.

    • Confluency at Treatment: The confluency of the cells at the time of treatment can influence the outcome. Standardize the cell seeding density to ensure consistent confluency at the start of each experiment.

    • Preparation of this compound Stock: Prepare a large batch of concentrated this compound stock solution, aliquot it, and store it at -20°C or -80°C to ensure consistency across experiments. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Effective this compound Concentrations and Durations in Various Cell Lines

Cell LineConcentrationTreatment DurationObserved EffectReference
Jurkat (Leukemic T cells)80 - 600 µM24 - 48 hoursDecrease in DNMT1 expression, induction of apoptosis.[2]
MCF-7 (Breast Cancer)10 µM4 days30% decrease in DNMT activity.[3]
T24 (Bladder Cancer)Not specified5 daysTime-dependent demethylation of the p16 gene.[4]
HL-1 (Cardiomyocytes)10 - 30 µMNot specifiedSignificant decrease in DNMT1 protein levels.[5]
Cervical Cancer Cells50 - 150 mg/day (in vivo)10 daysGene-specific demethylation and re-expression.[6][7]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Preparation: Prepare a stock solution of this compound hydrochloride in sterile water or DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200, 400, 600 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound solutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of DMSO or solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Analysis of DNA Demethylation

  • Cell Treatment: Seed cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and treat with the predetermined optimal concentration of this compound for the desired duration.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercially available kit according to the manufacturer's instructions.

  • Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Methylation-Specific PCR (MSP):

    • Design two pairs of primers for your gene of interest: one pair specific for the methylated sequence and another for the unmethylated sequence.

    • Perform PCR using the bisulfite-converted DNA as a template with both primer sets.

    • Analyze the PCR products on an agarose (B213101) gel. The presence of a band with the methylated primers indicates methylation, while a band with the unmethylated primers indicates a lack of methylation.

  • Quantitative Analysis (Optional): For a more quantitative analysis, techniques such as pyrosequencing, high-resolution melting (HRM) analysis, or sequencing of cloned PCR products can be employed.

Mandatory Visualizations

Hydralazine_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound ERK_Pathway ERK Pathway This compound->ERK_Pathway DNMT_Expression DNMT1 & DNMT3a mRNA Expression ERK_Pathway->DNMT_Expression DNMT_Protein DNMT1 & DNMT3a Proteins DNMT_Expression->DNMT_Protein DNA_Demethylation DNA Demethylation DNMT_Protein->DNA_Demethylation

Caption: this compound's mechanism of inducing DNA demethylation.

Experimental_Workflow Start Start Dose_Response 1. Determine Optimal Concentration (MTT Assay) Start->Dose_Response Cell_Treatment 2. Treat Cells with Optimal this compound Dose Dose_Response->Cell_Treatment Time_Course 3. Perform Time-Course (e.g., 24, 48, 72h) Cell_Treatment->Time_Course DNA_Extraction 4. Genomic DNA Extraction Time_Course->DNA_Extraction Bisulfite_Conversion 5. Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion Methylation_Analysis 6. Methylation Analysis (e.g., MSP, Sequencing) Bisulfite_Conversion->Methylation_Analysis End End Methylation_Analysis->End

Caption: Experimental workflow for optimizing this compound treatment.

References

Troubleshooting unexpected hypotensive effects of Hydralazine in normotensive animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected hypotensive effects of Hydralazine in normotensive animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing a more significant drop in blood pressure than anticipated in our normotensive animals after administering this compound. What are the potential causes?

A1: An exaggerated hypotensive response to this compound in normotensive animals can be attributed to several factors:

  • Dose: The administered dose may be too high for the specific animal model and strain. The hypotensive effect of this compound is dose-dependent.[1][2]

  • Animal Strain and Genetics: Different animal strains can exhibit varied sensitivities to this compound.

  • Anesthesia: The type of anesthetic used can influence the cardiovascular response to this compound. For instance, pentobarbital (B6593769) anesthesia has been shown to alter the heart rate response to this compound in rats.[3]

  • Interaction with Other Agents: Concomitant administration of other drugs, such as diuretics or beta-blockers, can potentiate the hypotensive effect of this compound.[4]

  • Route of Administration: Intravenous (IV) administration leads to a more rapid and pronounced hypotensive effect compared to oral (PO) or intraperitoneal (IP) routes.[5]

Q2: Is it normal to observe variability in the hypotensive response to this compound among individual animals of the same species and strain?

A2: Yes, some inter-individual variability is expected. This can be due to:

  • Physiological State: Factors such as hydration status and stress levels can impact an animal's response to vasodilators. Dehydrated animals may experience a more profound drop in blood pressure.[6]

  • Metabolism: While less characterized in many animal models compared to humans, differences in drug metabolism can lead to varied plasma concentrations and, consequently, different magnitudes of effect.

Q3: We have occasionally observed bradycardia (a slowed heart rate) following this compound administration, which is contrary to the expected reflex tachycardia. Why might this be happening?

A3: While reflex tachycardia is the more common response to this compound-induced hypotension, paradoxical bradycardia has been reported in rats.[3][7][8][9][10] This is thought to be due to the activation of a cardiac mechanoreceptor reflex that counteracts the baroreflex-mediated tachycardia.[3][8][11] The likelihood of observing bradycardia can be influenced by the animal's physiological state and the presence of anesthesia.[3] In sino-aortic deafferented rats, this compound consistently produces hypotension and bradycardia.[7][10]

Q4: How does food intake affect the bioavailability and hypotensive effect of orally administered this compound?

A4: Food can influence the bioavailability of oral this compound, but the effect can vary between species. In dogs, concurrent administration of food has been shown to decrease the bioavailability of this compound.[12] Therefore, for oral dosing studies, it is crucial to standardize feeding schedules to ensure consistent absorption.

Troubleshooting Guides

Issue 1: Excessive Hypotension

Symptoms:

  • A drop in mean arterial pressure (MAP) significantly greater than the intended target.

  • Signs of distress in the animal, such as lethargy or collapse.[13]

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incorrect Dose Calculation Double-check all dose calculations, including animal body weight and drug concentration.
High Dose for the Animal Model Review the literature for established dose-response curves for your specific animal model and strain. If unavailable, perform a dose-ranging study starting with a lower dose.
Rapid IV Injection Rate For IV administration, ensure a slow and controlled injection rate. A rapid bolus can cause a precipitous drop in blood pressure.[6][14]
Drug Formulation Issues Ensure the this compound hydrochloride is fully dissolved and the solution is fresh. Do not use discolored solutions.[14][15][16]
Anesthetic Interaction Be aware of the potential for your chosen anesthetic to potentiate hypotension. Consider using a different anesthetic agent if the issue persists.
Issue 2: Inconsistent Hypotensive Response Across a Cohort

Symptoms:

  • High variability in blood pressure reduction between animals receiving the same dose.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inconsistent Administration Technique Ensure standardized administration procedures for all animals, including injection site and volume.
Variability in Animal Health Status Acclimatize animals to the experimental environment to minimize stress. Ensure all animals are healthy and well-hydrated before the experiment.
Food-Drug Interaction (Oral Dosing) For oral gavage studies, standardize the fasting period before dosing to minimize variability in drug absorption.[12]
Issue 3: Unexpected Bradycardia

Symptoms:

  • A decrease in heart rate following this compound administration, instead of the expected tachycardia.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Activation of Cardiopulmonary Reflexes This paradoxical effect can occur, particularly in anesthetized animals.[3] Document the response and consider if the experimental model (e.g., anesthesia) is influencing the outcome.
Sino-aortic Denervation (if applicable) In surgically modified animals with sino-aortic deafferentation, bradycardia is the expected response.[7][10]

Quantitative Data Summary

Table 1: Dose-Response of this compound on Blood Pressure in Normotensive Rodents

Animal ModelRoute of AdministrationDose (mg/kg)Change in Blood PressureReference
Conscious RatsN/A2.641.76% decrease in Mean Arterial Pressure (MAP)[15]
CDF1 MiceIV0.110% decrease in Mean Arterial Pressure (MAP)[1]
CDF1 MiceIV2.550% decrease in Mean Arterial Pressure (MAP)[1]
WKY Rats (treated for 2 weeks)Oral (in drinking water)80 mg/liter22 mmHg decrease in Systolic Blood Pressure (SBP)[17]

Table 2: Dose-Response of this compound on Blood Pressure in Normotensive Dogs

Animal ModelRoute of AdministrationDose (mg/kg)Change in Blood PressureReference
Conscious DogsIV (cumulative)0.1, 0.2, 0.4, 0.8Dose-dependent decrease in Mean Aortic Blood Pressure[18]
Dogs with Induced Heart FailureOral~2.68Mean Arterial Pressure decreased from 111.5 to 83.8 mmHg[19][20]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection
  • Reconstitution: Reconstitute a 20 mg vial of this compound hydrochloride with 1 mL of Water for Injection to obtain a 20 mg/mL solution.[6][21]

  • Dilution for IV Injection: Further dilute the reconstituted solution with 0.9% sodium chloride to the desired final concentration. For example, to make a 1 mg/mL solution, add 1 mL of the 20 mg/mL solution to 19 mL of 0.9% sodium chloride.[6]

  • Stability: Use the prepared solution immediately. Do not use if the solution is discolored.[14][16] this compound can discolor upon contact with metal.[14][16]

Protocol 2: Intravenous Administration and Blood Pressure Monitoring in Rats
  • Animal Preparation: Anesthetize the rat (e.g., with urethane/ketamine/xylazine or pentobarbital sodium).[22] Cannulate the carotid artery for direct blood pressure measurement and the femoral vein for drug administration.[22]

  • Baseline Measurement: Allow the animal to stabilize for 10-20 minutes and record baseline blood pressure and heart rate.[22]

  • This compound Administration: Administer the prepared this compound solution intravenously at a slow, consistent rate.

  • Post-Dose Monitoring: Continuously monitor and record blood pressure and heart rate. The onset of the hypotensive effect after IV administration is typically within 5-20 minutes.[5] Monitor for at least 60-120 minutes to capture the peak effect and initial recovery phase.

Visualizations

Hydralazine_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell This compound This compound IP3 Inositol Triphosphate (IP3) This compound->IP3 Inhibits K_channel K⁺ Channels This compound->K_channel Opens NO_Synthase Nitric Oxide Synthase (NOS) This compound->NO_Synthase Stimulates PLC Phospholipase C PLC->IP3 Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Acts on Ca_release Ca²⁺ Release SR->Ca_release Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates Contraction Contraction MLCK->Contraction Phosphorylates Myosin Relaxation Relaxation (Vasodilation) Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Relaxation NO Nitric Oxide (NO) NO_Synthase->NO Guanylate_Cyclase Guanylate Cyclase NO->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP Produces cGMP->Relaxation Experimental_Workflow cluster_Preparation Preparation cluster_Procedure Experimental Procedure cluster_Analysis Data Analysis Animal_Acclimatization Animal Acclimatization (≥ 1 week) Baseline_Measurement Record Baseline Blood Pressure & Heart Rate Animal_Acclimatization->Baseline_Measurement Drug_Preparation Prepare Fresh This compound Solution Hydralazine_Administration Administer this compound (Specify Route: IV, IP, PO) Drug_Preparation->Hydralazine_Administration Baseline_Measurement->Hydralazine_Administration Post_Dose_Monitoring Monitor Blood Pressure & Heart Rate (e.g., 5, 15, 30, 60, 90, 120 min) Hydralazine_Administration->Post_Dose_Monitoring Calculate_Change Calculate Change from Baseline Post_Dose_Monitoring->Calculate_Change Statistical_Analysis Perform Statistical Analysis Calculate_Change->Statistical_Analysis Troubleshooting_Logic Start Unexpected Hypotensive Effect Observed Check_Dose Verify Dose Calculation & Animal Weight Start->Check_Dose Check_Route Review Route & Rate of Administration Start->Check_Route Check_Anesthesia Consider Anesthetic Interaction Start->Check_Anesthesia Check_Health Assess Animal Health & Hydration Start->Check_Health Perform_Dose_Ranging Conduct Dose-Ranging Study Check_Dose->Perform_Dose_Ranging Modify_Protocol Modify Protocol (e.g., slower infusion, different anesthetic) Check_Route->Modify_Protocol Check_Anesthesia->Modify_Protocol Review_Protocol Review Experimental Protocol for Consistency Check_Health->Review_Protocol Resolved Issue Resolved Review_Protocol->Resolved Perform_Dose_Ranging->Resolved Modify_Protocol->Resolved

References

Technical Support Center: Refinement of Hydralazine Administration Methods for Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments with Hydralazine. Our goal is to help you achieve more consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a direct-acting vasodilator that primarily relaxes arterial smooth muscle.[1][2] Its exact mechanism is complex and not fully elucidated, but it is known to involve several pathways:

  • Inhibition of Intracellular Calcium Release: It is thought to inhibit the inositol (B14025) trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum in arterial smooth muscle cells.[1][3] This reduction in intracellular calcium interferes with the contractile state of the muscle.[4]

  • Modulation of Signaling Pathways: this compound can increase cyclic guanosine (B1672433) monophosphate (cGMP) levels, leading to smooth muscle relaxation.[4][5] It has also been shown to inhibit prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[6] This can induce the expression of downstream targets like vascular endothelial growth factor (VEGF).[6]

  • Endothelium-Dependent Effects: At clinically relevant concentrations, its vasodilatory effects are partly dependent on an intact endothelium.[7][8]

Q2: We are observing significant variability in the hypotensive effect of this compound between individual animals of the same strain. What could be the cause?

A primary reason for varied responses to this compound is genetic polymorphism in the N-acetyltransferase 2 (NAT2) enzyme.[9] Animals, similar to humans, can be classified as "slow acetylators" or "fast acetylators."[9]

  • Slow acetylators metabolize this compound at a slower rate, leading to higher plasma concentrations and a more pronounced hypotensive effect from a given dose.[9]

  • Fast acetylators metabolize the drug more rapidly, resulting in lower plasma concentrations and a potentially weaker or shorter-lived response.[9]

This metabolic difference is a key contributor to inconsistent in vivo results.[9]

Q3: How should I prepare and store this compound solutions for my experiments?

This compound stability is a critical factor for consistent results. Here are some key considerations:

  • Fresh Preparation: It is highly recommended to prepare fresh dosing solutions for each experiment.[9]

  • Solvent and Stability: this compound hydrochloride can be dissolved in sterile saline (0.9% sodium chloride).[10] It is more stable in solutions with a pH of 3.5 and undergoes more rapid decomposition as the pH becomes alkaline. In 5% dextrose, it degrades much faster, with a 5% potency loss in less than an hour.[10]

  • Light Sensitivity: Protect solutions from light, as exposure can increase the rate of decomposition.[11][12]

  • Temperature: Storing solutions at 5°C appears to be the most favorable condition for short-term storage, retaining over 90% of the initial potency for up to 29 days in some preparations.[13]

  • Avoid Metal Contact: this compound can react with metals, leading to discoloration. Minimize contact with metal parts during preparation and administration.[11][14]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Dose-Response Curves Genetic variability in drug metabolism (NAT2 acetylator status).Inconsistent drug formulation or stability.[9]Variability in administration technique.Animal stress or underlying health issues.[9]If feasible, genotype animals for NAT2 polymorphisms to stratify them into fast and slow acetylator groups.[9]Prepare fresh, standardized dosing solutions for each experiment and protect them from light.[9][12]Ensure consistent route and timing of administration. For oral dosing, standardize feeding schedules.[9]Allow animals to acclimatize and handle them gently to minimize stress.[9]
Lack of Expected Hypotensive Response Rapid metabolism of the drug (fast acetylator phenotype).[9]Inadequate dose.Degraded this compound solution.Consider increasing the dose, especially in known or suspected fast acetylators.Verify dose calculations and ensure the integrity of the drug solution. Always use freshly prepared solutions.[9]Confirm the administration route was successful (e.g., proper IV or IP injection).
Unexpected Off-Target Effects or Toxicity Dose is too high, leading to excessive vasodilation and reflex tachycardia.[1]Drug-induced lupus-like syndrome (more common with long-term administration).[15][16]Hepatotoxicity (rare but reported).[17]Perform a dose-response study to determine the optimal therapeutic window for your model.Monitor animals for signs of distress, including excessive heart rate.For long-term studies, be aware of the potential for autoimmune-like side effects.
Precipitation or Discoloration of Solution Reaction with metals.Storage at inappropriate temperatures (e.g., refrigeration of intact vials).[11]Use of incompatible infusion solutions (e.g., dextrose).[10]Avoid contact with metal components.[11]Store intact vials at controlled room temperature.[11]Prepare solutions in 0.9% sodium chloride.[10] Discard any discolored solutions.[14]

Data Presentation: Dosing and Administration

In Vivo Dosing in Animal Models
Animal Model Dose Route of Administration Frequency Reference
Mice (C3Hf/Sed) 0.25, 1, 2, and 10 mg/kgIntraperitoneal (IP)Single dose[18]
Mice (CDF1) 0.1 to 5.0 mg/kgIntravenous (IV)Single dose[19]
Mice (ApoE-/-) 24 mg/kg/dayIn drinking waterContinuous[20][21]
Mice (C57BL/6J) 5 and 10 mg/kgIntraperitoneal (IP)Single dose[22]
Rats (Pregnant) EC50 of 3.6 ± 0.3 μM (in isolated arteries)N/A (ex vivo)N/A[7]
Human Clinical Dosing (for reference)
Indication Dose Route of Administration Frequency Reference
Hypertensive Crisis 10-20 mgIVEvery 4-6 hours as needed[23]
Chronic Hypertension (Oral) Initial: 10 mgOral4 times daily[23]
Heart Failure (with Isosorbide Dinitrate) Initial: 10-25 mgOral3-4 times daily[15][24]

Experimental Protocols

Protocol for Intravenous (IV) Administration in Mice
  • Animal Model: Use an appropriate mouse strain for your research question (e.g., C57BL/6J for general studies, ApoE-/- for atherosclerosis models).

  • Acclimatization: Allow mice to acclimatize to the housing and experimental conditions for at least one week prior to the experiment.

  • Drug Preparation:

    • Prepare this compound hydrochloride in sterile 0.9% sodium chloride.[9][10]

    • Ensure the solution is fresh and protected from light.[9][12] A common concentration for IV injection is 1 mg/mL.

  • Administration:

    • Gently restrain the mouse.

    • Administer the calculated dose via the tail vein. The onset of action following IV administration is typically within 5-20 minutes.[25]

  • Monitoring:

    • Monitor blood pressure using a validated method (e.g., tail-cuff plethysmography or radiotelemetry).

    • Observe the animal for any adverse effects such as excessive heart rate or distress. The hypotensive effect typically lasts for 2-4 hours.[14]

Protocol for In Vitro Vascular Ring Experiments
  • Tissue Preparation:

    • Isolate arteries (e.g., aorta or mesenteric resistance arteries) from the experimental animal.

    • Carefully clean the arteries of surrounding connective tissue.

    • Cut the artery into rings of appropriate size (e.g., 2-3 mm).

  • Mounting:

    • Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.

  • Equilibration and Pre-constriction:

    • Allow the rings to equilibrate under a resting tension for at least 30-60 minutes.

    • Pre-constrict the rings with an agent like phenylephrine (B352888) to achieve a stable contraction.

  • This compound Administration:

    • Add this compound in a cumulative concentration-dependent manner to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Calculate the percentage of relaxation relative to the pre-constriction tension.

    • Determine the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

Visualizations

Hydralazine_Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Hydralazine_EC This compound PHD PHD Enzymes Hydralazine_EC->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Inhibits Degradation VEGF VEGF HIF1a->VEGF Induces Relaxation Relaxation (Vasodilation) VEGF->Relaxation Promotes Hydralazine_SMC This compound IP3 IP3 Hydralazine_SMC->IP3 Inhibits cGMP ↑ cGMP Hydralazine_SMC->cGMP SR Sarcoplasmic Reticulum Ca2 Intracellular Ca²⁺ SR->Ca2 IP3->SR Stimulates Ca²⁺ Release Contraction Muscle Contraction Ca2->Contraction cGMP->Relaxation

Caption: this compound's dual mechanism on endothelial and smooth muscle cells.

Hydralazine_Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Prep Review Drug Preparation & Storage Start->Check_Prep Prep_OK Preparation Consistent Check_Prep->Prep_OK Yes Prep_Issue Solution unstable? Fresh prep? Light protected? Check_Prep->Prep_Issue No Check_Admin Verify Administration Protocol Admin_OK Administration Consistent Check_Admin->Admin_OK Yes Admin_Issue Dose correct? Route consistent? Timing standardized? Check_Admin->Admin_Issue No Check_Model Assess Animal Model Factors Model_OK Model Consistent Check_Model->Model_OK Yes Model_Issue Consider NAT2 Genotyping Minimize Animal Stress Check_Model->Model_Issue No Prep_OK->Check_Admin Admin_OK->Check_Model Prep_Issue->Check_Prep Admin_Issue->Check_Admin Model_Issue->Check_Model

References

Technical Support Center: Managing Drug-Induced Lupus-Like Phenomena in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for preclinical studies on drug-induced lupus erythematosus (DILE).

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds used to induce lupus-like phenomena in preclinical models?

A: The most frequently used drugs are procainamide (B1213733) and hydralazine, as they have a high incidence of inducing DILE in humans.[1][2] Other compounds include quinidine, isoniazid, and minocycline.[1][3][4] Additionally, pristane, a mineral oil, is widely used to induce a lupus-like syndrome with a strong Type I Interferon signature, serving as a valuable, albeit non-drug-specific, induced model.[5][6][7]

Q2: What is the typical timeframe for the development of DILE in animal models?

A: The onset of DILE is a prolonged process. It typically requires several months of continuous drug administration before clinical symptoms and significant autoantibody titers are observed.[2][4] In mice, studies have shown that the most marked results, such as the increased frequency of antinuclear antibodies (ANA), occur after approximately 8 months of treatment.[4] This long latency period is a key feature that distinguishes DILE from acute drug hypersensitivity reactions.[3][8]

Q3: What are the hallmark serological and clinical signs to monitor in these models?

A: The primary serological marker for classic DILE is the presence of antinuclear antibodies (ANA), particularly those targeting histones (anti-histone antibodies).[3][9] Unlike spontaneous lupus models, antibodies against double-stranded DNA (anti-dsDNA) are rare.[3][10] Clinically, models may exhibit symptoms such as arthralgia (joint pain), myalgia (muscle pain), fever, and serositis (inflammation of linings around the lungs or heart).[1][2][11] Severe organ involvement, like nephritis or central nervous system disease, is less common compared to spontaneous lupus models like the MRL/lpr strain.[1]

Q4: How do drug-induced lupus models differ from spontaneous models (e.g., MRL/lpr, NZB/W F1)?

A: The key difference lies in the trigger. DILE models develop autoimmunity due to exposure to an external compound, whereas spontaneous models have a strong genetic predisposition.[5][12] This makes DILE models particularly useful for studying how environmental triggers can break immune tolerance.[13] Clinically, DILE models often present a milder phenotype with rare severe nephritis, while spontaneous models typically develop fatal immune complex-mediated glomerulonephritis.[1][6][12] Furthermore, the autoantibody profile is distinct; DILE is characterized by anti-histone antibodies, whereas spontaneous models generate a broader range of autoantibodies, including high titers of anti-dsDNA antibodies.[3]

Experimental Protocols & Methodologies

Protocol 1: Induction of Lupus with Procainamide or this compound

This protocol provides a general framework. Doses and strains must be optimized for specific experimental goals.

  • Animal Selection: Use inbred mouse strains such as BALB/c, C57BL/6, or A/JAX.[4] Age-match animals at the start of the study (e.g., 6-8 weeks old). Both male and female mice can be used, though some studies report sex-specific differences in response.[4]

  • Drug Preparation:

    • Procainamide/Hydralazine: Dissolve the drug in the drinking water. The concentration should be calculated based on average daily water consumption to achieve the target dose. Alternatively, drugs can be mixed into powdered chow.

    • Initial Dose: Start with a dose range reported in the literature and perform a pilot study to determine the optimal dose that induces autoimmunity without excessive toxicity.

  • Administration: Provide the drug-containing water or chow ad libitum. Ensure fresh preparations are provided regularly (e.g., twice weekly) to maintain drug stability.

  • Monitoring:

    • Weekly: Monitor body weight, general health, and clinical signs (e.g., ruffled fur, lethargy).

    • Monthly: Collect blood samples (e.g., via tail vein or retro-orbital sinus) to monitor autoantibody levels (ANA, anti-histone).

  • Study Duration: Continue administration for up to 8-12 months to allow for the development of the lupus-like phenotype.[4]

  • Endpoint Analysis: At the study endpoint, collect terminal blood samples and harvest organs (kidneys, spleen, lungs) for histopathological analysis and immunological studies (e.g., flow cytometry of splenocytes, cytokine analysis).

Protocol 2: Key Readout Assays

  • Antinuclear Antibody (ANA) ELISA:

    • Coat 96-well plates with a commercial preparation of nuclear antigens.

    • Block the plates to prevent non-specific binding.

    • Add serially diluted mouse serum samples to the wells.

    • Incubate, then wash the plates.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

    • Incubate, then wash again.

    • Add a substrate solution to develop a colorimetric reaction.

    • Stop the reaction and read the absorbance on a plate reader. Titer is determined as the highest dilution giving a positive signal above the background.

  • Histopathology:

    • Harvest organs (especially kidneys) and fix them in 10% neutral buffered formalin.

    • Process the tissues and embed them in paraffin.

    • Section the tissues (e.g., 4-5 µm thickness) and mount them on slides.

    • Stain with Hematoxylin and Eosin (H&E) to assess general morphology and inflammation.

    • For kidneys, use Periodic acid-Schiff (PAS) stain to evaluate the glomeruli for immune complex deposition and signs of nephritis.

  • Cytokine Profiling:

    • Collect serum or plasma from blood samples.

    • Use a multiplex bead-based immunoassay (e.g., Luminex) or a panel of specific ELISAs to quantify levels of key cytokines.

    • Relevant cytokines in lupus models include Type I IFNs, IL-6, IL-10, and TNF-α.[14][15]

Data Presentation: Summary Tables

Table 1: Comparison of Common Preclinical Models for Inducing Lupus

FeatureProcainamide/Hydralazine-InducedPristane-InducedSpontaneous (e.g., MRL/lpr)
Induction Method Chronic oral administration of the drug[4]Single intraperitoneal injection[5]Genetic predisposition[12]
Time to Onset Long (months to a year)[2]Relatively rapid (weeks to months)[5]Predictable, age-dependent onset[16]
Key Pathology Arthralgia, serositis, mild nephritis[1]Glomerulonephritis, arthritis[5][6]Severe glomerulonephritis, lymphoproliferation[12]
Primary Autoantibody Anti-histone[3]Anti-RNP, anti-DNA, anti-histone[6]Anti-dsDNA[12]
Immunology T-cell autoreactivity, B-cell activation[3][17]Strong Type I Interferon signature[6][7]B and T cell hyperactivity, defective clearance of immune complexes[12]

Table 2: Key Serological and Clinical Readouts in DILE Models

ReadoutParameterMethodExpected Finding in DILE
Serology Antinuclear Antibodies (ANA)ELISA / ImmunofluorescencePositive, often in a homogenous pattern[10]
Anti-histone AntibodiesELISAPositive (hallmark of classic DILE)[3][9]
Anti-dsDNA AntibodiesELISATypically negative or low titer[3]
Serum Complement (C3/C4)ImmunoassayGenerally normal levels[3]
Hematology Complete Blood Count (CBC)Automated CounterMild leukopenia or anemia may occur, but less common than in SLE[18]
Clinical Chemistry Urine ProteinDipstick / Albumin AssayProteinuria may develop but is often mild[19]
Histopathology Kidney TissueH&E, PAS StainingMild to moderate glomerulonephritis, immune complex deposition[1][5]
Skin TissueH&E StainingInterface dermatitis, perivascular mononuclear infiltrate[1][20]

Visualizations: Pathways and Workflows

experimental_workflow General Experimental Workflow for DILE Studies cluster_setup Phase 1: Study Setup cluster_induction Phase 2: Induction cluster_analysis Phase 3: Endpoint Analysis A Animal Selection (e.g., BALB/c, 6-8 weeks old) B Acclimatization & Baseline Measurements (Weight, Serum) A->B C Randomization into Groups (Vehicle vs. Drug) B->C D Chronic Drug Administration (e.g., in drinking water for 6-12 months) C->D E Regular Monitoring (Weekly: Weight, Health) (Monthly: Serum Collection) D->E F Terminal Bleed & Organ Harvest (Kidneys, Spleen, etc.) E->F G Serological Analysis (ANA, Anti-Histone ELISA) F->G H Histopathology (Kidney H&E, PAS) F->H I Immunological Assays (Cytokine Profiling, Flow Cytometry) F->I J Data Interpretation & Statistical Analysis G->J H->J I->J

Caption: A typical experimental workflow for preclinical drug-induced lupus studies.

pathogenesis_DILE Proposed Pathogenesis of Drug-Induced Lupus cluster_Tcell T-Cell Activation cluster_Bcell B-Cell Response Drug Lupus-Inducing Drug (e.g., Procainamide, this compound) Metabolite Reactive Metabolites Drug->Metabolite Hypomethylation T-Cell DNA Hypomethylation Drug->Hypomethylation Thymus Disruption of Central T-Cell Tolerance (Thymus) Metabolite->Thymus LFA1 LFA-1 Overexpression Hypomethylation->LFA1 AutoreactiveT Autoreactive CD4+ T-Cells Thymus->AutoreactiveT LFA1->AutoreactiveT AutoreactiveB Autoreactive B-Cells AutoreactiveT->AutoreactiveB T-Cell Help PlasmaCell Plasma Cell Differentiation AutoreactiveB->PlasmaCell Autoantibodies Anti-Histone Autoantibody Production PlasmaCell->Autoantibodies ImmuneComplex Immune Complex Formation Autoantibodies->ImmuneComplex Symptoms Clinical Symptoms (Arthritis, Serositis) ImmuneComplex->Symptoms Deposition & Inflammation

Caption: Key mechanisms in DILE pathogenesis, including metabolic activation and T-cell dysregulation.

Troubleshooting Guide

Table 3: Troubleshooting Common Experimental Issues in DILE Models

ProblemPossible Cause(s)Recommended Solution(s)
High mortality or toxicity in the drug-treated group 1. Drug dose is too high.2. Contaminated water or chow.3. Underlying health issues in the animal colony.1. Perform a dose-response study to find the maximum tolerated dose.2. Ensure fresh, sterile preparations of drug solutions/food. Check water quality.3. Use specific-pathogen-free (SPF) animals and monitor for infections.
Lack of significant autoantibody response after prolonged treatment 1. Animal strain is resistant to induction.2. Insufficient duration of drug exposure.3. Drug instability or insufficient dose.4. Assay sensitivity is too low.1. Confirm the selected strain (e.g., BALB/c, A/J) is appropriate. Genetic factors are critical.[4]2. Extend the study duration; DILE development is slow (8+ months).[4]3. Verify drug concentration and stability in water/chow. Consider increasing the dose.4. Validate the ELISA with positive controls from spontaneous lupus models (e.g., MRL/lpr serum).
High variability in results between animals in the same group 1. Inconsistent drug intake (water/food consumption varies).2. Subtle differences in the gut microbiome or metabolism.3. Environmental stressors affecting the immune system.1. Consider alternative administration routes like oral gavage for precise dosing, though this is labor-intensive and adds stress.2. House animals from the same group in mixed cages to normalize microbiome effects.3. Maintain consistent housing conditions (light cycle, temperature, noise).
Positive ANA but no clinical signs of disease 1. This is a common feature of DILE; autoantibody production often precedes clinical symptoms.[21]2. The clinical signs are subtle and may be missed.1. Continue monitoring; clinical disease may develop later.2. Implement a more detailed clinical scoring system to track subtle signs like joint swelling or changes in activity.
Unexpected development of anti-dsDNA antibodies 1. The inducing agent may not be a "classic" DILE drug (e.g., some anti-TNF-α agents can induce anti-dsDNA).[3]2. Potential contamination of reagents in the anti-dsDNA assay.1. Review the literature for the specific agent being tested. The autoantibody profile can be drug-dependent.2. Run appropriate controls to rule out assay artifact.

References

Technical Support Center: Optimizing Hydralazine and Beta-Blocker Co-Administration in Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving the co-administration of hydralazine and beta-blockers.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for co-administering this compound and beta-blockers in a research setting?

A1: The co-administration of this compound and a beta-blocker is based on their complementary pharmacological actions. This compound is a direct-acting vasodilator that primarily relaxes arterial smooth muscle, leading to a decrease in peripheral resistance and blood pressure.[1][2][3][4] This vasodilation, however, can trigger a compensatory reflex tachycardia (increased heart rate) and activation of the renin-angiotensin-aldosterone system.[2][5] Beta-blockers, by blocking the action of catecholamines like adrenaline on beta-adrenergic receptors, effectively counteract this reflex tachycardia.[2][6][7] This combination allows for more effective blood pressure control while minimizing the primary side effect of this compound.[2][7][8]

Q2: What are the known pharmacokinetic interactions between this compound and beta-blockers?

A2: this compound can increase the bioavailability of certain beta-blockers, particularly those that undergo extensive first-pass metabolism in the liver, such as metoprolol (B1676517) and propranolol (B1214883).[9][10][11] The proposed mechanism is a reduction in hepatic blood flow caused by this compound, which in turn decreases the biotransformation of the co-administered beta-blocker.[10][12] This can lead to higher than expected plasma concentrations of the beta-blocker, potentially requiring a dosage adjustment.[10][12] Beta-blockers that are primarily excreted by the kidneys, such as atenolol (B1665814) and nadolol, are less likely to be affected by this interaction.[9][10][12]

Q3: We are observing significant variability in the hypotensive response to this compound in our animal models. What could be the cause?

A3: A primary cause for variable responses to this compound is the genetic polymorphism in the N-acetyltransferase 2 (NAT2) enzyme.[13] Individuals and animal strains can be categorized as "slow acetylators" or "fast acetylators."[13] Slow acetylators metabolize this compound more slowly, leading to higher plasma concentrations and a more pronounced hypotensive effect from a given dose.[8][13] Conversely, fast acetylators metabolize the drug more rapidly, resulting in lower plasma concentrations and a potentially weaker response.[13] To mitigate this, it is crucial to either use a genetically homogenous animal cohort or genotype the animals for their NAT2 status.[13]

Q4: What are the key considerations when designing an in vivo experiment to evaluate the synergy between this compound and a beta-blocker?

A4: When designing such an experiment, several factors should be considered:

  • Animal Model: Select an appropriate animal model that mimics the human condition of interest (e.g., spontaneously hypertensive rats for hypertension studies).

  • Dosage and Administration Route: Conduct dose-escalation studies to determine the optimal doses for both drugs. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent.[13]

  • Timing of Administration: Standardize the timing of drug administration in relation to the animals' light/dark cycle and feeding schedule, as food can affect the bioavailability of some drugs.[13]

  • Monitoring Parameters: Continuously monitor cardiovascular parameters such as blood pressure and heart rate using methods like radiotelemetry for accurate and stress-free measurements.

  • Control Groups: Include appropriate control groups: a vehicle control, this compound alone, and the beta-blocker alone, to accurately assess the synergistic effect of the combination.

Q5: What is this compound-induced lupus-like syndrome, and how can we monitor for it in our long-term animal studies?

A5: this compound-induced lupus-like syndrome is an autoimmune condition that can occur with prolonged administration of this compound.[14][15][16] Symptoms can include arthritis, fever, and pleurisy.[14][17] In research animals, you can monitor for this by observing for signs of inflammation, such as joint swelling and reduced mobility. Serologically, the development of anti-histone antibodies is a key indicator, and antinuclear antibodies (ANAs) are also commonly present.[16][17] Regular blood sampling for these autoantibodies is recommended in long-term studies. The incidence is dose-dependent, with higher doses and longer duration of treatment increasing the risk.[14][15]

Troubleshooting Guides

Observed Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Inconsistent hypotensive effect of this compound. Genetic polymorphism in N-acetyltransferase 2 (NAT2) leading to "fast" and "slow" acetylators.[8][13]1. Genotype the animal models for NAT2 status to stratify the groups. 2. If genotyping is not feasible, use a larger sample size to account for variability. 3. Consider using a different vasodilator if consistency is critical and genotyping is not an option.
Exaggerated bradycardia or hypotension with co-administration. Pharmacokinetic interaction where this compound increases the bioavailability of the beta-blocker (especially those with high first-pass metabolism like metoprolol or propranolol).[9][10][11]1. Reduce the dose of the beta-blocker when co-administered with this compound. 2. Monitor plasma concentrations of the beta-blocker to confirm the interaction. 3. Consider using a beta-blocker that is renally cleared (e.g., atenolol) and less prone to this interaction.[10][12]
Lack of expected hypotensive response. Rapid metabolism in "fast acetylators."[13] Incorrect dosage or formulation issue.[13] Degradation of the this compound compound.[13]1. Increase the dose of this compound for known fast acetylators. 2. Verify the correct preparation and concentration of the dosing solution. 3. Prepare this compound solutions fresh and protect them from light to prevent degradation.[13]
Signs of toxicity or adverse events (e.g., lethargy, anorexia). Dose of one or both drugs is too high. Accumulation of active metabolites. Development of this compound-induced lupus-like syndrome in chronic studies.[14][15]1. Perform dose-escalation studies to determine the maximum tolerated dose (MTD) for each drug and the combination.[13] 2. Closely monitor animals for clinical signs of toxicity. 3. In long-term studies, periodically screen for autoantibodies (ANA, anti-histone antibodies).[16][17]
Reflex tachycardia is not adequately controlled. The dose of the beta-blocker is insufficient. The chosen beta-blocker has low potency or a short half-life.1. Increase the dose of the beta-blocker. 2. Ensure the dosing frequency of the beta-blocker is appropriate for its pharmacokinetic profile. 3. Consider using a more potent or longer-acting beta-blocker.

Data Presentation: Dosage and Efficacy

Table 1: Example Dosages from Preclinical and Clinical Studies

Drug Combination Species/Study Type This compound Dosage Beta-Blocker Dosage Key Findings Reference
This compound + PropranololHuman (Healthy Volunteers)25, 50, or 100 mg (single oral dose)1 mg/kg (single oral dose)This compound increased peak plasma concentrations and AUC of propranolol.[11]
This compound + MetoprololHuman (Healthy Volunteers)Not specifiedNot specifiedThis compound significantly increased the AUC and Cmax of metoprolol.[9]
This compound + OxprenololHuman (Hypertensive Patients)Not specifiedNot specifiedThe combination effectively controlled blood pressure in 31 out of 37 patients.[8]
This compoundDog (Induced Heart Failure)~1 mg/kg orally, hourly until effectN/AIncreased cardiac index and stroke volume index; decreased mean arterial pressure.[18]
This compoundMouse (ApoE-deficient)24 mg/kg/day in drinking waterN/AUsed to study effects on abdominal aortic aneurysm.[19]

Note: Dosages are highly dependent on the animal model, disease state, and specific experimental goals. The values in this table are for illustrative purposes and should be adapted based on pilot studies.

Experimental Protocols

Protocol 1: Evaluation of Cardiovascular Effects of this compound and Beta-Blocker Co-Administration in a Hypertensive Rat Model
  • Animal Model: Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.

  • Acclimatization: Allow animals to acclimate for at least one week with ad libitum access to food and water.

  • Blood Pressure Monitoring: Implant radiotelemetry devices for continuous and conscious blood pressure and heart rate monitoring. Allow a one-week recovery period after surgery.

  • Drug Preparation:

    • This compound hydrochloride: Dissolve in sterile saline to the desired concentration. Prepare fresh daily and protect from light.

    • Beta-blocker (e.g., metoprolol): Dissolve in sterile saline.

  • Experimental Groups (n=8-10 per group):

    • Group 1: Vehicle (saline)

    • Group 2: this compound (e.g., 10 mg/kg, oral gavage)

    • Group 3: Metoprolol (e.g., 20 mg/kg, oral gavage)

    • Group 4: this compound (10 mg/kg) + Metoprolol (20 mg/kg)

  • Administration: Administer the respective treatments via oral gavage at a consistent time each day.

  • Data Collection: Record mean arterial pressure (MAP) and heart rate (HR) continuously. Collect data at baseline (before dosing) and for at least 24 hours post-dosing.

  • Data Analysis: Calculate the change in MAP and HR from baseline for each group. Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare the effects of the different treatments.

Visualizations

Signaling Pathways and Mechanisms

Signaling_Pathways cluster_this compound This compound Mechanism cluster_BetaBlocker Beta-Blocker Mechanism cluster_Interaction Compensatory & Combined Effects This compound This compound Arterial_Smooth_Muscle Arterial Smooth Muscle Cells This compound->Arterial_Smooth_Muscle Acts on Ca_Release_Inhibition Inhibition of Ca2+ release from SR Arterial_Smooth_Muscle->Ca_Release_Inhibition Vasodilation Arterial Vasodilation Ca_Release_Inhibition->Vasodilation Peripheral_Resistance Decreased Peripheral Resistance Vasodilation->Peripheral_Resistance Blood_Pressure_Decrease Decreased Blood Pressure Peripheral_Resistance->Blood_Pressure_Decrease Reflex_Tachycardia Reflex Tachycardia Blood_Pressure_Decrease->Reflex_Tachycardia Induces Beta_Blocker Beta-Blocker Beta_Receptors β1-Adrenergic Receptors (Heart) Beta_Blocker->Beta_Receptors Blocks Beta_Blocker->Reflex_Tachycardia Prevents Heart_Rate_Decrease Decreased Heart Rate Beta_Receptors->Heart_Rate_Decrease Catecholamines Catecholamines (e.g., Adrenaline) Catecholamines->Beta_Receptors Stimulates Cardiac_Output_Decrease Decreased Cardiac Output Heart_Rate_Decrease->Cardiac_Output_Decrease

Caption: Combined mechanism of this compound and Beta-Blockers.

Experimental Workflow

Experimental_Workflow start Start: Hypertensive Animal Model Selection acclimatization Acclimatization & Baseline Measurements start->acclimatization surgery Radiotelemetry Implantation (Optional) acclimatization->surgery recovery Surgical Recovery surgery->recovery grouping Randomization into Treatment Groups recovery->grouping dosing Drug Administration (Vehicle, this compound, Beta-Blocker, Combination) grouping->dosing monitoring Continuous Cardiovascular Monitoring (Blood Pressure, Heart Rate) dosing->monitoring data_analysis Data Analysis & Statistical Comparison monitoring->data_analysis end End: Evaluate Synergy & Side Effects data_analysis->end

Caption: Workflow for in vivo co-administration studies.

Troubleshooting Logic

Troubleshooting_Logic rect_node rect_node start Inconsistent Results? check_variability High Inter-Animal Variability? start->check_variability check_efficacy Low Efficacy? check_variability->check_efficacy No genotype Genotype for NAT2 Status check_variability->genotype Yes check_toxicity Adverse Events? check_efficacy->check_toxicity No check_dose Review Dosage & Formulation check_efficacy->check_dose Yes check_pk Pharmacokinetic Interaction Suspected? check_toxicity->check_pk Yes adjust_groups Stratify Groups or Increase Sample Size genotype->adjust_groups increase_dose Increase Dose for 'Fast Acetylators' check_dose->increase_dose reduce_dose Reduce Beta-Blocker Dose check_pk->reduce_dose Yes monitor_ae Monitor for Lupus Markers (Chronic Studies) check_pk->monitor_ae No

Caption: Troubleshooting decision tree for experiments.

References

Technical Support Center: Translating Hydralazine's Epigenetic Effects from Bench to Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in translating the in vitro epigenetic effects of Hydralazine to in vivo models.

Frequently Asked Questions (FAQs)

Q1: We observe potent DNA demethylation and gene reactivation with this compound in vitro, but the effects are minimal or absent in our animal models. What are the potential reasons for this discrepancy?

A1: This is a common challenge. Several factors can contribute to this disparity:

  • Pharmacokinetics and Metabolism: this compound undergoes extensive first-pass metabolism in the liver, primarily through acetylation.[1] The rate of this process is determined by the N-acetyltransferase 2 (NAT2) genotype, leading to "fast" and "slow" acetylator phenotypes.[2] This genetic variability can significantly alter the bioavailability and plasma concentrations of this compound, making it difficult to achieve the effective concentrations observed in vitro.[2]

  • Dose Equivalence: Direct translation of an effective in vitro concentration to an in vivo dose is not straightforward. The complex processes of absorption, distribution, metabolism, and excretion (ADME) in a living organism determine the actual concentration of the drug at the target tissue, which may be substantially lower than predicted from in vitro studies.

  • Off-Target Effects and Toxicity: The doses required to replicate in vitro epigenetic effects in vivo may approach or exceed toxic levels, leading to adverse effects such as hypotension, tachycardia, and even a lupus-like syndrome.[3][4] These toxicities can limit the maximum tolerable dose, preventing the achievement of therapeutically effective concentrations for epigenetic modulation.

  • Cellular Microenvironment: In vitro experiments are conducted in a controlled environment with homogenous cell populations. In contrast, the in vivo microenvironment is far more complex, with intricate cell-cell interactions, signaling gradients, and tissue-specific differences in drug accessibility and metabolism.

Q2: What is the proposed mechanism of this compound's epigenetic action, and how does this impact experimental design?

A2: The precise mechanism of this compound's epigenetic effect is still under investigation, with two main proposed pathways. Understanding these can help refine experimental design and interpretation of results.

  • Direct DNMT Inhibition: Some studies suggest that this compound can directly interact with the active site of DNA methyltransferase (DNMT), inhibiting its enzymatic activity.[5] Modeling studies have shown that this compound can fit into the catalytic pocket of DNMT1.[4]

  • Indirect Inhibition via Signaling Pathways: Other research indicates that this compound may not directly inhibit DNMT enzymatic activity in vitro.[6] Instead, it is proposed to inhibit the extracellular signal-regulated kinase (ERK) pathway, which in turn leads to decreased expression of DNMT1 and DNMT3a.[6]

Your experimental design should consider both possibilities. For instance, when analyzing results, it is beneficial to measure not only changes in DNA methylation but also the expression levels of DNMTs and the activation status of the ERK pathway.

Q3: We are observing high inter-individual variability in the response to this compound in our animal cohort. How can we mitigate this?

A3: High variability is often linked to the aforementioned differences in drug metabolism.

  • Genotyping: If feasible, genotyping your animal models for the N-acetyltransferase (Nat) enzyme, the equivalent of human NAT2, can help you stratify your animals into fast and slow acetylator groups. This will allow for a more accurate assessment of dose-response relationships within each subgroup.

  • Standardized Administration: Ensure consistent drug formulation and administration routes. For oral administration, be mindful of the potential impact of food on bioavailability.[1]

  • Homogenous Cohorts: Use animals of the same age, sex, and health status to minimize physiological variations that could influence drug metabolism and response.

Troubleshooting Guides

Problem 1: Inconsistent or No Demethylation Observed in vivo
Potential Cause Troubleshooting Step
Insufficient Dose Gradually increase the dose while closely monitoring for signs of toxicity (e.g., excessive drop in blood pressure, lethargy). Refer to the dose ranges in the quantitative data table below.
Rapid Metabolism Consider using a different animal model with a known slower acetylation phenotype, or genotype your current animals to identify and potentially exclude "fast acetylators" from certain analyses.
Poor Bioavailability If using oral administration, try alternative routes such as intraperitoneal (IP) injection to bypass first-pass metabolism. Ensure proper solubilization of this compound in the vehicle.
Timing of Analysis The demethylation effects of this compound may be time-dependent. Conduct a time-course experiment to identify the optimal time point for observing epigenetic changes after the last dose.
Problem 2: Significant Toxicity or Adverse Effects in Animal Models
Potential Cause Troubleshooting Step
Dose Too High Reduce the dose or the frequency of administration. A lower, more frequent dosing schedule may maintain therapeutic levels while minimizing peak-dose toxicity.
Cardiovascular Effects Monitor blood pressure and heart rate. If significant hypotension or tachycardia is observed, the dose is likely too high for epigenetic studies without confounding cardiovascular effects.[3]
Induction of Autoimmunity Be aware of the potential for this compound to induce a lupus-like syndrome, especially with chronic administration.[4] Monitor for relevant biomarkers if this is a concern for your study.

Quantitative Data Summary

Table 1: In Vitro Concentrations of this compound for Epigenetic Effects

Cell LineConcentration RangeDuration of TreatmentObserved Epigenetic EffectReference(s)
Jurkat (Leukemic T cells)200 - 600 µM24 - 48 hoursInduction of apoptosis, decrease in DNMT1 expression.[7]
MCF-7, T24, MDA-231 (Cancer cell lines)10 µM5 daysPromoter demethylation and re-expression of tumor suppressor genes.[4]
Lymphoma cell lines (HuT 78, Raji, etc.)10 - 50 µM48 - 72 hoursInhibition of cell viability.[8][9]
Prostate Cancer cell lines (DU145, PC-3)20 - 40 µM3 daysDecreased DNMT expression, demethylation of gene promoters.[10]

Table 2: In Vivo Dosages of this compound in Preclinical and Clinical Studies

ModelDosage RangeRoute of AdministrationObserved EffectReference(s)
Mice (Metastasis model)Not specified, administered daily for one monthIntraperitonealStrong antimetastatic effect.[11]
Human (Cervical Cancer)50 - 150 mg/dayOralDemethylation and re-expression of tumor suppressor genes.[5]
Human (Advanced Solid Cancers)Up to 400 mg/dayOralTolerated, with some therapeutic responses observed.[12]
Rats80 mg/kg (single dose)OralClastogenic effect in the liver.[13]

Experimental Protocols

Key Experiment 1: In Vitro Treatment of Cancer Cell Lines with this compound

Objective: To assess the effect of this compound on DNA methylation and gene expression in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound hydrochloride (soluble in water or culture medium)

  • 96-well and 6-well plates

  • MTT reagent for viability assay

  • Reagents for DNA and RNA extraction

  • Reagents for bisulfite sequencing and qRT-PCR

Procedure:

  • Cell Seeding: Seed cells in 96-well plates for viability assays and 6-well plates for molecular analyses at a density that allows for logarithmic growth during the treatment period.

  • This compound Preparation: Prepare a stock solution of this compound hydrochloride in sterile water or culture medium. Further dilute to working concentrations (e.g., 1, 5, 10, 20, 50 µM) in complete culture medium.

  • Treatment: The following day, replace the medium with fresh medium containing the different concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 5 days). Change the medium with fresh this compound every 48 hours.

  • Cell Viability Assay: At the end of the treatment period, perform an MTT assay on the cells in the 96-well plates to determine the effect of this compound on cell viability.

  • Molecular Analysis: Harvest the cells from the 6-well plates.

    • Extract DNA for bisulfite sequencing to analyze the methylation status of specific gene promoters.

    • Extract RNA for qRT-PCR to measure the expression levels of target genes and DNMTs (DNMT1, DNMT3a).

Key Experiment 2: Assessment of this compound-Induced Demethylation in a Mouse Xenograft Model

Objective: To determine if this compound can induce demethylation of a target gene in a tumor xenograft.

Materials:

  • Immunocompromised mice (e.g., BALB/c nu/nu)

  • Cancer cells for xenograft implantation

  • This compound solution for injection

  • Calipers for tumor measurement

  • Reagents for DNA extraction from tumor tissue

  • Reagents for methylation-specific PCR (MSP) or bisulfite sequencing

Procedure:

  • Xenograft Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into a control group (vehicle) and a treatment group. Administer this compound (e.g., via intraperitoneal injection) daily for a specified period (e.g., 21 days).

  • Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the general health of the mice.

  • Tissue Harvest: At the end of the treatment period, euthanize the mice and excise the tumors.

  • DNA Analysis:

    • Extract genomic DNA from a portion of the tumor tissue.

    • Perform MSP or bisulfite sequencing to assess the methylation status of the target gene promoter.

    • Compare the methylation levels between the control and this compound-treated groups.

Visualizations

Hydralazine_Epigenetic_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hydralazine_ext This compound Hydralazine_int This compound Hydralazine_ext->Hydralazine_int Enters Cell ERK_pathway ERK Signaling Pathway Hydralazine_int->ERK_pathway Inhibits (?) DNMT_active Active DNMT1 Hydralazine_int->DNMT_active Direct Inhibition (?) DNMT_mRNA DNMT1/3a mRNA ERK_pathway->DNMT_mRNA Promotes Transcription DNMT_protein DNMT1/3a Protein DNMT_mRNA->DNMT_protein Translation DNMT_protein->DNMT_active Translocates DNA_methylation DNA Methylation DNMT_active->DNA_methylation Catalyzes Gene_silencing Tumor Suppressor Gene Silencing DNA_methylation->Gene_silencing Leads to Gene_expression Gene Re-expression DNA_methylation->Gene_expression Inhibition of methylation leads to

Caption: Proposed signaling pathways of this compound's epigenetic effects.

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments iv_start Cell Culture iv_treat This compound Treatment (Dose-Response & Time-Course) iv_start->iv_treat iv_viability Assess Cell Viability (e.g., MTT Assay) iv_treat->iv_viability iv_molecular Molecular Analysis iv_treat->iv_molecular iv_dna DNA Methylation Analysis (Bisulfite Sequencing, MSP) iv_molecular->iv_dna iv_rna Gene Expression Analysis (qRT-PCR) iv_molecular->iv_rna inv_start Animal Model (e.g., Xenograft) iv_rna->inv_start Inform In Vivo Gene Targets inv_treat This compound Administration (Dose Escalation) inv_start->inv_treat inv_monitor Monitor Tumor Growth & Animal Health inv_treat->inv_monitor inv_harvest Harvest Tissues inv_monitor->inv_harvest inv_analysis Analyze DNA Methylation & Gene Expression inv_harvest->inv_analysis inv_analysis->iv_dna Correlate with In Vitro Data

Caption: General experimental workflow for studying this compound's epigenetic effects.

References

Validation & Comparative

A Comparative In Vitro Analysis of the Vasodilatory Effects of Hydralazine and Dihydralazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro vasodilatory properties of Hydralazine and its analogue, Dithis compound. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of their respective performance based on available experimental data.

Introduction

This compound is a direct-acting smooth muscle relaxant used clinically as a vasodilator to treat hypertension. Its structural analogue, Dithis compound, has also been used for similar indications. While both compounds are known to elicit vasodilation, the extent and mechanisms of their effects, particularly in direct in vitro comparisons, are not extensively documented in publicly available literature. This guide summarizes the existing in vitro data for both molecules, highlighting their mechanisms of action and providing context through established experimental protocols.

Quantitative Comparison of Vasodilatory Effects

Direct comparative studies on the in vitro vasodilatory potency and efficacy of this compound and Dithis compound are scarce. However, data from individual studies on this compound provide a baseline for its activity.

Table 1: In Vitro Vasodilatory Effects of this compound

ParameterValueExperimental ConditionsSource
EC50 16 ± 2 µMPhenylephrine-precontracted isolated rabbit pulmonary artery (endothelium-denuded)[1]
EC50 20 ± 1 µMPhenylephrine-precontracted isolated rabbit aorta (endothelium-denuded)[1]
EC50 3.6 ± 0.3 µMPhenylephrine-precontracted isolated mesenteric resistance arteries from pregnant rats
pD2 (-log EC50) 5.38 ± 0.06K+ (20 mM)-induced contraction in isolated porcine coronary arteries[2]
Emax 85.9 ± 3.6%Relaxation of K+ (20 mM)-induced contraction in isolated porcine coronary arteries[2]
IC50 1.4 x 10⁻⁷ MInhibition of norepinephrine-induced contraction in isolated rabbit renal artery[3]

Note on Dithis compound: There is a notable lack of publicly available in vitro quantitative data (EC50, Emax) for the vasodilatory effects of Dithis compound from standardized vasodilation assays. Therefore, a direct quantitative comparison with this compound is not currently feasible.

Mechanisms of Action

Both this compound and Dithis compound are understood to be direct-acting vasodilators, primarily targeting vascular smooth muscle cells. However, the precise molecular mechanisms are complex and appear to involve multiple signaling pathways.

This compound

The vasodilatory effect of this compound is multifaceted and can be both endothelium-dependent and -independent.[4] Key proposed mechanisms include:

  • Inhibition of Intracellular Calcium Release: A primary mechanism is the inhibition of inositol (B14025) trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells.[1] This reduction in intracellular calcium availability impairs the contractile process.

  • Opening of Potassium Channels: Some studies suggest that this compound opens high-conductance Ca2+-activated K+ channels (BKCa), leading to hyperpolarization of the smooth muscle cell membrane and subsequent relaxation.[2]

  • Involvement of the NO/cGMP Pathway: There is evidence that this compound may increase the bioavailability of nitric oxide (NO) from the endothelium, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels in smooth muscle cells and vasodilation.[4][5] However, some studies have shown its effects to be independent of the endothelium.[1]

  • Prostacyclin Pathway: In certain vascular beds, such as mesenteric resistance arteries of pregnant rats, the vasodilatory effect of this compound has been shown to be mediated by the prostacyclin (PGI2) pathway.

Dithis compound

Detailed in vitro mechanistic studies on Dithis compound are limited. However, it is generally considered to share a similar mechanism of action with this compound, involving:

  • Inhibition of Calcium Influx: It is proposed to inhibit the influx of calcium ions into vascular smooth muscle cells.

  • Stimulation of Nitric Oxide Release: Dithis compound may also stimulate the release of nitric oxide from endothelial cells.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound-induced vasodilation.

Hydralazine_Mechanism cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Hydralazine_in This compound IP3R IP3 Receptor Hydralazine_in->IP3R Inhibits K_channel K⁺ Channel (BKCa) Hydralazine_in->K_channel Opens Ca_release Contraction Contraction Relaxation Relaxation IP3R->Relaxation Promotes SR Sarcoplasmic Reticulum SR->Ca_release IP3-induced Ca_release->Contraction Leads to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Causes Hyperpolarization->Relaxation Leads to

This compound's direct action on vascular smooth muscle.

Hydralazine_Endothelium_Mechanism cluster_Endothelial_Cell Endothelial Cell cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Hydralazine_endo This compound NO_Synthase eNOS Hydralazine_endo->NO_Synthase Stimulates? NO Nitric Oxide (NO) NO_Synthase->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Increases Relaxation_s Relaxation cGMP->Relaxation_s Leads to

Endothelium-dependent action of this compound.

Experimental Protocols

The following is a generalized protocol for an in vitro vasodilation assay using isolated aortic rings, a common method for evaluating the effects of compounds like this compound and Dithis compound.

1. Tissue Preparation:

  • A laboratory animal (e.g., rabbit, rat) is euthanized according to ethical guidelines.

  • The thoracic aorta is carefully excised and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

  • Adhering connective and adipose tissues are removed.

  • The aorta is cut into rings of approximately 2-4 mm in width. For studies investigating endothelium-dependent effects, care is taken not to damage the endothelial layer. For endothelium-denuded studies, the endothelium is removed by gently rubbing the intimal surface.

2. Experimental Setup:

  • Aortic rings are mounted in an organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

  • One end of the ring is fixed, and the other is attached to a force transducer to record changes in isometric tension.

  • The rings are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

3. Vasoconstriction and Vasodilation Assessment:

  • The viability of the rings is tested by inducing a contraction with a vasoconstrictor agent, such as phenylephrine (B352888) or potassium chloride.

  • For endothelium-intact rings, the presence of a functional endothelium is confirmed by observing relaxation in response to an endothelium-dependent vasodilator (e.g., acetylcholine).

  • After washing and allowing the tension to return to baseline, the rings are pre-contracted again with a vasoconstrictor.

  • Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound or Dithis compound) are added to the organ bath.

  • The resulting relaxation is recorded as a percentage of the pre-contraction tension.

4. Data Analysis:

  • Concentration-response curves are plotted, and the EC50 (the concentration of the drug that produces 50% of the maximal response) and Emax (the maximal relaxation) are calculated to determine the potency and efficacy of the vasodilator.

Experimental_Workflow A Aorta Excision and Cleaning B Cut into Rings (2-4 mm) A->B C Mount in Organ Bath B->C D Equilibration C->D E Pre-contraction (e.g., Phenylephrine) D->E F Cumulative Addition of This compound/Dithis compound E->F G Record Relaxation F->G H Data Analysis (EC50, Emax) G->H

Typical workflow for in vitro vasodilation assay.

Conclusion

Based on the available in vitro data, this compound is a vasodilator with a complex mechanism of action that includes inhibition of intracellular calcium release, opening of potassium channels, and potential involvement of the nitric oxide and prostacyclin pathways. Quantitative data on its potency and efficacy are available from various studies. In contrast, while Dithis compound is presumed to act through similar mechanisms, there is a significant lack of direct comparative in vitro studies and quantitative data to definitively assess its vasodilatory profile against this compound. Further research is warranted to elucidate the specific in vitro vasodilatory effects of Dithis compound and to enable a direct and comprehensive comparison with this compound.

References

A Comparative Analysis of Hydralazine and 5-Azacytidine as DNA Demethylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the DNA demethylating activities of hydralazine and 5-azacytidine (B1684299). This analysis is supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.

The epigenetic modification of DNA through methylation plays a crucial role in gene regulation and is frequently dysregulated in various diseases, including cancer. This has led to the development of therapies targeting DNA methylation, with 5-azacytidine being a well-established agent and this compound emerging as a repurposed drug with demethylating properties. This guide offers a side-by-side validation of their performance, drawing on published scientific literature.

Quantitative Comparison of Demethylating Activity

The following tables summarize the quantitative data on the DNA demethylating effects of this compound and 5-azacytidine (or its derivative, 5-aza-2'-deoxycytidine/decitabine).

Parameter This compound 5-Azacytidine/Derivatives Cell Line/System Reference
IC50 (µM) 29.950.49 (Decitabine)Hut78 (Cutaneous T-cell Lymphoma)[1]
Gene-Specific Demethylation (p16 promoter) ~25% reduction from ~80% methylation at 20 µM~75% reduction from ~80% methylation at 1 µM (5-Aza-CdR)T24 (Bladder Cancer)[2]
Gene-Specific Demethylation (MAGE-A1) ~15% reduction from ~90% methylation at 20 µM~60% reduction from ~90% methylation at 1 µM (5-Aza-CdR)T24 (Bladder Cancer)[2]
Global Demethylation (LINE-1 elements) ~10% reduction from ~70% methylation at 20 µM~30% reduction from ~70% methylation at 1 µM (5-Aza-CdR)T24 (Bladder Cancer)[2]
Gene Reactivation (% of informative cases) 75%Not directly compared in the same studyCervical Cancer Patients[3]

Note: 5-aza-2'-deoxycytidine (5-Aza-CdR) and decitabine (B1684300) are deoxyribose analogs of 5-azacytidine and are often used to study DNA-specific effects.

Mechanisms of Action: A Visualized Comparison

The two agents employ distinct mechanisms to achieve DNA demethylation. 5-Azacytidine, a nucleoside analog, is incorporated into DNA, where it traps DNA methyltransferase 1 (DNMT1), leading to its degradation. This compound, a non-nucleoside inhibitor, is believed to act by inhibiting the ERK signaling pathway, which in turn reduces the expression of DNMT1 and DNMT3a.

G cluster_0 5-Azacytidine Pathway cluster_1 This compound Pathway Aza 5-Azacytidine Aza_DNA Incorporation into DNA Aza->Aza_DNA DNMT1_trap DNMT1 Trapping Aza_DNA->DNMT1_trap Proteasome Proteasomal Degradation DNMT1_trap->Proteasome DNMT1_deg DNMT1 Degradation Proteasome->DNMT1_deg Hypomethylation_Aza DNA Hypomethylation DNMT1_deg->Hypomethylation_Aza Gene_Reactivation_Aza Gene Reactivation Hypomethylation_Aza->Gene_Reactivation_Aza Hyd This compound ERK ERK Pathway Inhibition Hyd->ERK DNMT_exp Reduced DNMT1/DNMT3a Expression ERK->DNMT_exp DNMT_level Decreased DNMT Levels DNMT_exp->DNMT_level Hypomethylation_Hyd DNA Hypomethylation DNMT_level->Hypomethylation_Hyd Gene_Reactivation_Hyd Gene Reactivation Hypomethylation_Hyd->Gene_Reactivation_Hyd

Caption: Mechanisms of DNA demethylation by 5-Azacytidine and this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Cell Culture and Drug Treatment
  • Cell Lines: Hut78, T24, HT29, and PC3 cells are commonly used models for studying DNA methylation in cancer.

  • Culture Conditions: Cells are maintained in RPMI-1640 or other appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Exposure: For demethylation studies, cells are typically treated with varying concentrations of this compound (e.g., 20 µM) or 5-aza-2'-deoxycytidine (e.g., 1 µM) for a specified duration (e.g., 24 hours to 6 days), with media and drug replenished as needed.

DNA Methylation Analysis

A common workflow for analyzing DNA methylation is as follows:

G DNA_Extraction Genomic DNA Extraction Bisulfite_Conversion Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion PCR_Amplification PCR Amplification Bisulfite_Conversion->PCR_Amplification Analysis Methylation Analysis PCR_Amplification->Analysis MSP Methylation-Specific PCR (MSP) Analysis->MSP Pyrosequencing Pyrosequencing Analysis->Pyrosequencing Global_Assay Global Methylation Assay Analysis->Global_Assay

Caption: General workflow for DNA methylation analysis.

a. Bisulfite Conversion:

This is a critical first step for many methylation analysis methods.[4]

  • Isolate genomic DNA using a commercially available kit.

  • Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a kit such as the EZ DNA Methylation-Gold™ Kit (Zymo Research). This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Purify the bisulfite-converted DNA according to the manufacturer's protocol.

b. Methylation-Specific PCR (MSP):

MSP is a qualitative or semi-quantitative method to assess the methylation status of specific CpG sites.[5]

  • Design two pairs of PCR primers for the target gene promoter: one pair specific for the methylated sequence (M primers) and another for the unmethylated sequence (U primers) after bisulfite conversion.

  • Perform two separate PCR reactions for each DNA sample, one with the M primers and one with the U primers.

  • Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a PCR product in the "M" reaction indicates methylation, while a product in the "U" reaction indicates an unmethylated status.

c. Pyrosequencing:

Pyrosequencing provides a quantitative measure of methylation at individual CpG sites.[6][7][8]

  • Perform PCR on bisulfite-converted DNA using a biotinylated primer to amplify the region of interest.

  • The biotinylated PCR product is captured on streptavidin-coated beads.

  • The non-biotinylated strand is removed, and a sequencing primer is annealed to the single-stranded template.

  • The pyrosequencing reaction is performed, where nucleotides are sequentially added. The incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.

  • The methylation percentage at each CpG site is calculated from the ratio of cytosine (methylated) to thymine (B56734) (unmethylated) signals.

d. Global DNA Methylation Assay:

This assay measures the overall level of DNA methylation in a sample.

  • Global DNA methylation can be quantified using ELISA-based kits, such as the Global DNA Methylation ELISA Kit (Cell Biolabs) or by analyzing the methylation of repetitive elements like LINE-1.[9][10]

  • For ELISA-based methods, denatured DNA is bound to a 96-well plate.

  • A primary antibody specific for 5-methylcytosine (B146107) is added, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • A colorimetric substrate is added, and the absorbance is measured. The intensity of the signal is proportional to the amount of methylated DNA.

Conclusion

Both this compound and 5-azacytidine demonstrate DNA demethylating activity, but they operate through different mechanisms and exhibit distinct potency. 5-Azacytidine and its derivatives are potent, direct inhibitors of DNA methylation, leading to significant gene-specific and global demethylation.[2] However, their use can be associated with greater toxicity. This compound, a non-nucleoside inhibitor, shows a more modest demethylating effect and is generally better tolerated.[3][11] The choice between these agents will depend on the specific research or therapeutic context, balancing the need for potent demethylation with the potential for adverse effects. The experimental protocols and mechanistic insights provided in this guide offer a foundation for further investigation and development in the field of epigenetic therapy.

References

A Comparative Analysis of Hydralazine Versus Other PHD Inhibitors on HIF-1α Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasodilator drug Hydralazine with other well-characterized prolyl hydroxylase domain (PHD) inhibitors, focusing on their respective impacts on the activity of Hypoxia-Inducible Factor-1α (HIF-1α). This document summarizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to support research and development in this area.

Introduction to PHD Inhibition and HIF-1α Stabilization

Under normal oxygen conditions (normoxia), the α-subunit of the transcription factor HIF-1 is targeted for degradation. This process is initiated by the hydroxylation of specific proline residues by PHD enzymes. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and ubiquitinate HIF-1α, marking it for proteasomal degradation. During hypoxia (low oxygen), PHD activity is diminished, leading to the stabilization of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a multitude of genes involved in angiogenesis, erythropoiesis, and cellular metabolism.

PHD inhibitors are a class of drugs that can mimic a hypoxic state by inhibiting the activity of PHD enzymes, leading to the stabilization of HIF-1α even under normoxic conditions. While several specific PHD inhibitors have been developed for therapeutic purposes, the well-established antihypertensive drug this compound has also been identified as an inhibitor of PHD activity.[1][2] This guide compares the effects of this compound on HIF-1α activity with those of other prominent PHD inhibitors.

Data Presentation: Quantitative Comparison of PHD Inhibitors

The following table summarizes the available quantitative and qualitative data for this compound and other selected PHD inhibitors. It is important to note that while IC50 values for the inhibition of PHD isoforms are available for many specific inhibitors, a precise IC50 value for this compound's direct inhibition of PHD enzymes from biochemical assays is not prominently available in the current literature. The table, therefore, includes effective concentrations from cell-based assays for this compound.

Inhibitor Target Reported IC50/EC50 Values Key Cellular Effects on HIF-1α Pathway References
This compound PHD EnzymesEffective concentration for HIF-1α induction in cells: ~100 µMInduces rapid and transient expression of HIF-1α and its downstream target genes (e.g., VEGF).[1][3] Promotes angiogenesis.[2][1][3][4]
Roxadustat (FG-4592) Pan-PHD InhibitorPHD2 IC50: ~591 nM (fluorescence polarization assay)Potently stabilizes HIF-1α, leading to increased expression of erythropoietin (EPO) and other HIF target genes.[5][5][6]
Vadadustat (AKB-6548) Pan-PHD InhibitorLow nanomolar inhibitory constant (Ki) values for PHD1, PHD2, and PHD3. HIF-1α stabilization EC50 in Hep3B cells: 44 µM (6h), 67 µM (24h).Time- and concentration-dependent stabilization of HIF-1α and HIF-2α.[7] Increases EPO secretion.[8][7][8]
Daprodustat (GSK1278863) Pan-PHD InhibitorLow nanomolar IC50 values against PHD1, PHD2, and PHD3 in vitro.Stabilizes HIFα in cell lines, resulting in increased EPO production.[9][9][10]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PHD inhibitors on HIF-1α activity are provided below.

Western Blotting for HIF-1α Stabilization

This method is used to qualitatively and semi-quantitatively assess the increase in HIF-1α protein levels in response to PHD inhibitor treatment.

a. Cell Culture and Treatment:

  • Culture chosen cells (e.g., HeLa, Hep3B, HUVEC) to 70-80% confluency.

  • Treat cells with varying concentrations of the PHD inhibitor (e.g., this compound, Roxadustat) or vehicle control (e.g., DMSO) for a specified duration (typically 4-24 hours). A positive control, such as treatment with cobalt chloride (CoCl2) at 100-150 µM, can be used to mimic hypoxia and induce HIF-1α.[11]

b. Cell Lysis:

  • Following treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

c. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

d. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

f. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software and normalize the HIF-1α signal to a loading control protein (e.g., β-actin or GAPDH).

Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1 by quantifying the expression of a reporter gene (luciferase) under the control of HREs.

a. Plasmid Transfection:

  • Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing multiple HREs and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

b. Cell Treatment:

  • 24 hours post-transfection, seed the cells into a 96-well plate.

  • Treat the cells with the PHD inhibitors at various concentrations or vehicle control for an optimized incubation period (e.g., 6-24 hours).

c. Cell Lysis and Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.

d. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the fold change in HRE-driven luciferase expression in inhibitor-treated cells compared to vehicle-treated cells.

Quantitative Real-Time PCR (qPCR) for HIF-1α Target Gene Expression

This method quantifies the mRNA levels of HIF-1α target genes (e.g., VEGF, GLUT1, EPO) to assess the downstream effects of HIF-1α activation.

a. Cell Treatment and RNA Extraction:

  • Treat cells with PHD inhibitors as described for the Western blot protocol.

  • After the treatment period, lyse the cells and extract total RNA using a suitable RNA isolation kit.

b. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

c. qPCR:

  • Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry.

  • Use primers specific for the HIF-1α target genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

d. Data Analysis:

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the mRNA expression of target genes in inhibitor-treated cells compared to vehicle-treated cells.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PHD_HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibitor Hypoxia or PHD Inhibitor HIF-1α_normoxia HIF-1α PHD PHD Enzymes HIF-1α_normoxia->PHD O2, 2-OG OH-HIF-1α Hydroxylated HIF-1α PHD->OH-HIF-1α Hydroxylation VHL VHL Complex OH-HIF-1α->VHL Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination HIF-1α_hypoxia HIF-1α (Stabilized) HIF-1 Complex HIF-1 Complex HIF-1α_hypoxia->HIF-1 Complex PHD_inhibited PHD Enzymes This compound This compound & Other PHD Inhibitors This compound->PHD_inhibited Inhibition HIF-1β HIF-1β HIF-1β->HIF-1 Complex Nucleus Nucleus HIF-1 Complex->Nucleus Translocation HRE HRE HIF-1 Complex->HRE Binding Target Gene Expression Target Gene Expression HRE->Target Gene Expression Transcription

Caption: PHD-HIF-1α signaling pathway under normoxia and in the presence of hypoxia or PHD inhibitors.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Cell_Culture Cell Culture (e.g., HeLa, Hep3B) Treatment Treat with PHD Inhibitor (e.g., this compound) or Vehicle Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis HRE_Assay HRE Reporter Assay (HIF-1 Transcriptional Activity) qPCR qPCR (Target Gene mRNA) Western_Blot Western Blot (HIF-1α Protein) Lysis->Western_Blot

Caption: General experimental workflow for assessing the effects of PHD inhibitors on HIF-1α activity.

References

A Comparative Analysis of Hydralazine and Labetalol in Managing Hypertensive Crises of Pregnancy: A Review of Clinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing research reveals a significant gap in preclinical studies directly comparing the efficacy and mechanisms of hydralazine and labetalol (B1674207) in pregnant hypertensive animal models. The available body of evidence is exclusively derived from human clinical trials. Therefore, this guide provides a comparative analysis based on clinical data in pregnant women, addressing the urgent need for information for researchers, scientists, and drug development professionals, while highlighting the critical need for preclinical animal studies.

This guide synthesizes findings from multiple human clinical trials to offer an objective comparison of this compound and labetalol, two frontline drugs for the management of severe hypertension in pregnancy. We present a summary of quantitative data, details of clinical trial protocols, and a conceptual representation of the drugs' mechanisms of action.

Efficacy and Safety: A Tabular Comparison of Clinical Outcomes

The following tables summarize the quantitative data from various clinical studies, providing a clear comparison of the performance of this compound and labetalol in controlling severe hypertension in pregnant women.

Table 1: Blood Pressure Control

ParameterThis compoundLabetalolKey FindingsCitations
Success in Achieving Target Blood Pressure 91.7% of patients achieved target BP.75% of patients achieved the target blood pressure.This compound showed a higher success rate in achieving the target blood pressure.[1]
Time to Achieve Target Blood Pressure Average of 45.80 ± 25.17 minutes.Average of 72.67 ± 41.80 minutes.This compound acted more rapidly in lowering blood pressure.[1]
Number of Doses Required Average of 1.72 ± 0.904 doses.Average of 3.72 ± 1.782 doses.Fewer doses of this compound were needed to achieve blood pressure control.[1]
Mean Arterial Pressure (MAP) Reduction 25.05 ± 10.15 mmHg reduction.29.10 ± 7.21 mmHg reduction.Labetalol demonstrated a statistically significant greater reduction in MAP.[2]
Systolic Blood Pressure Reduction Final SBP: 115.8 ± 17.1 mmHg.Final SBP: 105.5 ± 11.3 mmHg.Labetalhol resulted in a significantly lower systolic blood pressure.[3]
Diastolic Blood Pressure Reduction Statistically significant reduction (p=0.03).Statistically significant reduction (p=0.03).Both drugs were effective in reducing diastolic blood pressure.[3]

Table 2: Maternal and Neonatal Adverse Events

Adverse EventThis compoundLabetalolKey FindingsCitations
Maternal Headache Significantly more frequent.Less frequent.Headache is a more common side effect of this compound.[4]
Maternal Palpitations and Tachycardia Occurred significantly more often.Less frequent.This compound is more likely to cause palpitations and an increased heart rate.[5]
Maternal Hypotension Significantly reduced incidence.Labetalol is associated with a lower risk of maternal hypotension.[6]
Neonatal Hypotension and Bradycardia Less frequent.Significantly more frequent.Labetalol use was associated with a higher incidence of low blood pressure and slow heart rate in newborns.[5]
Neonatal Cord pH < 7.20 Higher number of infants.Lower number of infants.A higher number of infants in the this compound group had a lower cord pH, which can indicate fetal distress.[7]
Neonatal Blood Glucose at 6 hours Normal levels observed.Lower blood glucose levels observed.Labetalol was associated with lower blood sugar levels in newborns at 6 hours of age.[7]

Experimental Protocols in Human Clinical Trials

The methodologies employed in the cited human studies provide a framework for understanding how the comparative data was generated. While animal-specific protocols are unavailable, these clinical trial designs offer valuable insights for future preclinical research.

A common study design was a randomized controlled trial .[5] In these trials, pregnant women diagnosed with severe hypertension (typically defined as a systolic blood pressure of ≥160 mmHg or a diastolic blood pressure of ≥110 mmHg) were randomly assigned to receive either intravenous this compound or intravenous labetalol.[3][5][8]

Drug Administration:

  • This compound: Typically administered as an initial intravenous bolus of 5 mg, with repeated doses every 20-30 minutes if the target blood pressure was not achieved.[5]

  • Labetalol: Commonly administered as an initial intravenous bolus of 20 mg, with escalating doses (e.g., 40 mg, 80 mg) at intervals if the initial dose was ineffective.[5]

Monitoring:

Maternal blood pressure and heart rate were monitored closely, often at 5-10 minute intervals initially. Fetal heart rate and well-being were also continuously assessed.

Conceptual Experimental Workflow

The following diagram illustrates a typical experimental workflow for a clinical trial comparing intravenous this compound and labetalol for severe hypertension in pregnancy.

G cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Treatment Groups cluster_3 Data Collection & Analysis start Pregnant women with severe hypertension (SBP ≥160 mmHg or DBP ≥110 mmHg) rand Random assignment start->rand This compound Intravenous this compound rand->this compound Group A labetalol Intravenous Labetalol rand->labetalol Group B monitoring Continuous monitoring of maternal BP, HR, and fetal status This compound->monitoring labetalol->monitoring outcomes Assessment of primary and secondary outcomes monitoring->outcomes analysis Statistical analysis of efficacy and safety data outcomes->analysis

Caption: A flowchart of a randomized controlled trial comparing this compound and Labetalol.

Signaling Pathways: A Mechanistic Overview

Understanding the mechanisms of action of this compound and labetalol is crucial for interpreting their clinical effects. The following diagrams illustrate the generally accepted signaling pathways for each drug in the context of vasodilation and blood pressure reduction. It is important to note that these pathways are not derived from specific comparative animal studies in pregnancy-induced hypertension.

This compound's Vasodilatory Pathway

This compound is a direct-acting smooth muscle relaxant. Its precise mechanism is not fully elucidated but is thought to involve the inhibition of inositol (B14025) trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.

G cluster_0 This compound's Proposed Mechanism This compound This compound ip3r IP3 Receptor This compound->ip3r Inhibits ca_release Ca²⁺ Release ip3r->ca_release Mediates vasodilation Vasodilation ip3r->vasodilation Leads to sr Sarcoplasmic Reticulum sr->ca_release vasoconstriction Vasoconstriction ca_release->vasoconstriction

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Labetalol's Dual Action Pathway

Labetalol is a unique antihypertensive agent that acts as both a selective alpha-1 adrenergic antagonist and a non-selective beta-adrenergic antagonist. This dual mechanism contributes to its blood pressure-lowering effects.

G cluster_0 Labetalol's Dual Mechanism labetalol Labetalol alpha1 α1-Adrenergic Receptor labetalol->alpha1 Blocks beta β-Adrenergic Receptor labetalol->beta Blocks vasoconstriction Vasoconstriction alpha1->vasoconstriction vasodilation Vasodilation alpha1->vasodilation Leads to cardiac_output Cardiac Output beta->cardiac_output Reduces renin Renin Release beta->renin Reduces

Caption: Dual signaling pathways of Labetalol's antihypertensive action.

References

Hydralazine's Anti-Cancer Efficacy in Xenograft Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydralazine, a long-established antihypertensive medication, is garnering significant attention for its potential as an anti-cancer agent. This guide provides a comprehensive comparison of this compound's performance against other alternatives in xenograft mouse models, supported by experimental data. We delve into its mechanisms of action, present quantitative data from preclinical studies, and provide detailed experimental protocols to aid in the design and interpretation of future research.

Mechanisms of Action: A Dual Approach to Cancer Therapy

This compound exhibits a multi-pronged attack on cancer cells through two primary mechanisms:

  • DNA Demethylation: this compound acts as a DNA methyltransferase (DNMT) inhibitor. By reducing the expression of DNMT1, DNMT3a, and DNMT3b, it leads to the demethylation of promoter regions of tumor suppressor genes.[1][2][3] This epigenetic modification results in the re-expression of these silenced genes, thereby inhibiting cancer cell growth, inducing apoptosis, and reducing invasiveness.[2][3]

  • Inhibition of 2-aminoethanethiol dioxygenase (ADO): this compound blocks the activity of ADO, an enzyme crucial for the survival of tumor cells in low-oxygen (hypoxic) environments.[4][5] This inhibition leads to the stabilization of Regulator of G-protein Signaling (RGS) proteins, which in turn disrupts cancer cell signaling pathways and can induce cellular senescence, a state of permanent growth arrest.[4][5]

These mechanisms contribute to this compound's anti-cancer effects across a range of malignancies, including prostate, breast, glioblastoma, and pancreatic cancers.

Comparative Efficacy in Xenograft Mouse Models

This compound has been evaluated in various xenograft mouse models, both as a monotherapy and in combination with other anti-cancer agents. The following sections summarize the key findings and present the available quantitative data.

Prostate Cancer

In prostate cancer models, this compound has shown significant anti-tumor activity, particularly in castration-resistant prostate cancer (CRPC).

Alternative/Comparative Agents: Enzalutamide, Bicalutamide (B1683754) (Androgen Receptor Antagonists)

While direct in-vivo comparative data from xenograft models is limited in the provided search results, in-vitro studies have demonstrated synergistic effects when this compound is combined with androgen receptor antagonists. For instance, the combination of this compound and Enzalutamide has been shown to be more effective in reducing the viability and proliferation of prostate cancer cells than either agent alone.[6][7][8] One study noted that the combination of 5-Aza-CdR (another DNMT inhibitor) with the anti-androgen bicalutamide repressed tumor growth in xenograft mice, suggesting a similar potential for this compound.[2]

Experimental Protocol: Prostate Cancer Xenograft Model (DU145 cells)

A representative protocol for establishing a prostate cancer xenograft model using DU145 cells is as follows:

  • Cell Culture: DU145 human prostate cancer cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics.

  • Animal Model: Male immunodeficient mice (e.g., nude mice) aged 6-8 weeks are used.

  • Tumor Cell Inoculation: A suspension of 2 x 10^5 DU145 cells in a sterile medium is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups. This compound can be administered via intraperitoneal injection or oral gavage at a specified dose and schedule.

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, or after a predetermined period. Tumor weight and volume are recorded, and tissues may be collected for further analysis.[6]

Quantitative Data Summary

While specific tumor growth inhibition data from this compound xenograft studies in prostate cancer is not available in the provided search results, in-vitro data strongly supports its efficacy.

Cell LineTreatmentEffectCitation
DU145This compoundDose and time-dependent growth inhibition, increased apoptosis, decreased invasiveness[2][3]
LNCaP, PC-3, C4-2This compound + EnzalutamideSynergistic inhibition of cell growth[6][7][8]
Breast Cancer

This compound, particularly in combination with other agents, has shown promise in preclinical models of breast cancer.

Alternative/Comparative Agents: All-trans retinoic acid (ATRA)

A study investigating the combination of this compound and ATRA in MDA-MB-231 breast cancer cells found that the combination significantly inhibited cancer cell proliferation.[1][9][10] Interestingly, this compound alone was found to potentially stimulate the growth of these cells, highlighting the importance of combination therapy in this context.[1][9][10]

Experimental Protocol: Breast Cancer Xenograft Model (MDA-MB-231 cells)

A general protocol for a breast cancer xenograft model is as follows:

  • Cell Culture: MDA-MB-231 human breast cancer cells are maintained in an appropriate culture medium.

  • Animal Model: Female immunodeficient mice are used.

  • Tumor Cell Inoculation: MDA-MB-231 cells are injected into the mammary fat pad of the mice.

  • Tumor Growth Monitoring: Tumor growth is monitored as described for the prostate cancer model.

  • Treatment Administration: Treatment with this compound and/or ATRA is initiated when tumors are established.

  • Endpoint: The study is terminated based on tumor size in the control group or a set timeframe.

Quantitative Data Summary

The available data is primarily from in-vitro studies.

Cell LineTreatmentEffectCitation
MDA-MB-231This compound + ATRASignificant reduction in cell survival and proliferation[1][9][10]
MDA-MB-231This compound alonePotential stimulation of cancer cell growth[1][9][10]
Glioblastoma

This compound's ability to induce senescence in glioblastoma cells makes it a promising candidate for this aggressive brain cancer.

Experimental Protocol: Glioblastoma Xenograft Model (U-87 MG cells)

A typical protocol for an orthotopic glioblastoma xenograft model is as follows:

  • Cell Culture: U-87 MG human glioblastoma cells are cultured.

  • Animal Model: Immunodeficient mice are used.

  • Intracranial Injection: A stereotactic apparatus is used to inject U-87 MG cells into the brain of the mice.

  • Tumor Growth Monitoring: Tumor growth is monitored using imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

  • Treatment Administration: this compound is administered systemically.

  • Endpoint: The study endpoint is typically determined by the onset of neurological symptoms or based on survival analysis.

Quantitative Data Summary

In-vitro studies have shown that a single treatment with this compound can induce robust senescence in cultured glioblastoma cells.[4]

Cell LineTreatmentEffectCitation
U-87 MGThis compoundInduces cellular senescence[4]
Pancreatic Cancer

This compound has been investigated for its ability to enhance the efficacy of hypoxia-activated prodrugs in pancreatic cancer.

Alternative/Comparative Agents: TH-302 (a hypoxia-activated prodrug)

Studies in MIA Pa-Ca-2 pancreatic cancer xenograft models have shown that this compound can induce a "vascular steal" effect, leading to increased tumor hypoxia.[11] This increased hypoxia enhances the efficacy of hypoxia-activated prodrugs like TH-302.[11]

Experimental Protocol: Pancreatic Cancer Xenograft Model (MIA PaCa-2 cells)

A protocol for a subcutaneous pancreatic cancer xenograft model is as follows:

  • Cell Culture: MIA PaCa-2 human pancreatic cancer cells are grown in culture.

  • Animal Model: Immunodeficient mice are used.

  • Tumor Cell Inoculation: MIA PaCa-2 cells are injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly.

  • Treatment Administration: Once tumors are established, mice are treated with this compound, TH-302, or a combination of both.

  • Endpoint: The study concludes based on tumor growth in the control group.

Quantitative Data Summary

Signaling Pathway Visualizations

To better understand the molecular mechanisms of this compound, the following diagrams illustrate the key signaling pathways involved.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K SRC SRC EGFR->SRC This compound This compound DNMTs DNMTs (DNMT1, 3a, 3b) This compound->DNMTs Inhibits Tumor_Suppressor Tumor Suppressor Gene Re-expression DNMTs->Tumor_Suppressor Methylates (Inhibits) Tumor_Suppressor->EGFR Leads to decreased EGFR phosphorylation Proliferation Cell Proliferation Cell Cycle Arrest Tumor_Suppressor->Proliferation Inhibits Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Promotes RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Apoptosis Inhibits JNK JNK SRC->JNK c_Jun c-Jun JNK->c_Jun Invasion Decreased Motility and Invasion c_Jun->Invasion

Caption: EGFR Signaling Pathway and this compound's Influence.

ADO_RGS_Signaling_Pathway cluster_outside Cellular Environment cluster_inside Tumor Cell Hypoxia Hypoxia (Low Oxygen) ADO ADO (2-aminoethanethiol dioxygenase) Hypoxia->ADO Activates This compound This compound This compound->ADO Inhibits RGS RGS Proteins (Regulator of G-protein Signaling) ADO->RGS Degrades Tumor_Survival Tumor Cell Survival RGS->Tumor_Survival Inhibits Senescence Cellular Senescence RGS->Senescence Promotes (when stabilized)

Caption: this compound's Inhibition of the ADO-RGS Pathway.

Conclusion

The repurposing of this compound as an anti-cancer therapeutic holds considerable promise, particularly in combination with other targeted therapies. Its ability to modulate the epigenetic landscape and disrupt tumor cell survival mechanisms in hypoxic environments provides a strong rationale for its further investigation. While the available data from xenograft mouse models is encouraging, more comprehensive in-vivo studies with detailed quantitative analysis are needed to fully elucidate its efficacy and optimal therapeutic combinations. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the clinical translation of this compound for the treatment of cancer.

References

A Comparative Analysis of Hydralazine and Sodium Nitroprusside on Vascular Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely used vasodilators, Hydralazine and Sodium Nitroprusside, with a specific focus on their effects on vascular reactivity. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

At a Glance: Key Differences in Vascular Effects

FeatureThis compoundSodium Nitroprusside
Primary Site of Action ArteriolesArterioles and Venules
Mechanism of Action Complex and not fully elucidated; involves inhibition of IP3-induced calcium release from the sarcoplasmic reticulum, potential opening of K+ channels, and possible increase in nitric oxide bioavailability.[1][2][3]Prodrug that releases nitric oxide (NO), which activates guanylate cyclase, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.[4][5]
Effect on Peripheral Resistance Significant reduction.[6]Significant reduction.[4]
Effect on Cardiac Output Increases.[6][7]Decreases or no significant change.[6]
Effect on Heart Rate Increases (reflex tachycardia).[6][7]Increases.[6]
Onset of Action Slower.[7]Rapid (within 1-2 minutes).[8]
Duration of Action Longer.Short (dissipates in 1-2 minutes).[4]

Delving into the Mechanisms: Signaling Pathways

The vasodilatory effects of this compound and Sodium Nitroprusside are initiated by distinct signaling cascades within vascular smooth muscle cells.

This compound's Multifaceted Approach

The precise mechanism of this compound is still under investigation, but it is understood to involve multiple pathways that ultimately lead to the relaxation of arterial smooth muscle.[1] One of the primary proposed mechanisms is the inhibition of inositol (B14025) triphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum.[1][3] By preventing this calcium release, less calcium is available to bind with calmodulin, which in turn reduces the activation of myosin light chain kinase and subsequent muscle contraction.[1] There is also evidence to suggest that this compound may cause hyperpolarization of smooth muscle cells, possibly through the opening of potassium channels, and may also increase the bioavailability of nitric oxide.[1]

Hydralazine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound K_channel K+ Channel This compound->K_channel Opens IP3 Inositol Triphosphate (IP3) This compound->IP3 Inhibits Relaxation Muscle Relaxation K_channel->Relaxation Hyperpolarization SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca2+ release Contraction Muscle Contraction Ca2 Ca2+ SR->Ca2 Ca2->Contraction

Sodium Nitroprusside's NO-cGMP Pathway

Sodium Nitroprusside acts as a prodrug that spontaneously releases nitric oxide (NO) in the bloodstream.[4][5] NO then diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[5] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This leads to a decrease in intracellular calcium concentration by promoting its sequestration into the sarcoplasmic reticulum and by opening calcium-activated potassium channels.[5] The reduction in intracellular calcium leads to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[5]

Sodium_Nitroprusside_Signaling_Pathway cluster_bloodstream Bloodstream cluster_cytosol Vascular Smooth Muscle Cell SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca2_decrease Decreased Intracellular Ca2+ PKG->Ca2_decrease Promotes Relaxation Muscle Relaxation (Vasodilation) Ca2_decrease->Relaxation

Head-to-Head: Comparative Hemodynamic Effects

A study comparing incremental doses of intravenous Sodium Nitroprusside (0.0125-0.50 µg/kg/min) and bolus injections of this compound (0.05-0.3 mg/kg) in hypertensive subjects revealed distinct hemodynamic profiles, even when blood pressure was reduced to a similar extent.[6]

ParameterSodium NitroprussideThis compound
Mean Arterial Pressure Similar reductionSimilar reduction
Cardiac Output Significant reduction (9%)[6]Significant increase (42%)[6]
Stroke Volume Significant reduction (16%)[6]Significant increase (20%)[6]
Heart Rate Increase (11%)[6]Increase (19%)[6]
Total Peripheral Resistance No significant change[6]Significant reduction (39%)[6]
Plasma Norepinephrine (B1679862) Consistently higher levels for the same fall in blood pressure[6]Gradual increase[6]

These differences highlight that while both drugs are effective vasodilators, their systemic effects on cardiac function and sympathetic activation differ significantly.[6][9]

Experimental Protocols: A Methodological Overview

The following outlines a general experimental workflow for comparing the effects of this compound and Sodium Nitroprusside on vascular reactivity in an animal model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Animal Model Selection (e.g., Sprague-Dawley Rats) B Vessel Isolation (e.g., Carotid Artery, Aorta) A->B C Tissue Mounting in Organ Bath B->C D Equilibration Period C->D E Induction of Contraction (e.g., Norepinephrine) D->E F Cumulative Addition of This compound or SNP E->F G Measurement of Isometric Tension F->G H Dose-Response Curve Generation G->H I Statistical Analysis (e.g., ANOVA, t-test) H->I

Detailed Experimental Protocol: In Vitro Vascular Reactivity

1. Tissue Preparation:

  • Human common palmar digital arteries and dorsal metacarpal veins are obtained at autopsy.[10]

  • The tissues are cut into helical strips and suspended in organ baths containing a physiological salt solution (e.g., Krebs-Ringer solution), maintained at 37°C, and aerated with a 95% O2 / 5% CO2 mixture.[10][11]

2. Experimental Procedure:

  • The tissue strips are progressively stretched to an optimal tension.[12]

  • The tissues are pre-contracted with a vasoconstrictor agent like norepinephrine to establish a stable baseline contraction.[12]

  • Cumulative concentration-response curves are generated by adding increasing concentrations of either this compound or Sodium Nitroprusside to the organ bath.[12]

  • The relaxation response is measured as a percentage of the pre-contraction induced by norepinephrine.

3. Data Analysis:

  • The dose-response curves for each drug in both arterial and venous tissues are plotted.

  • Statistical analysis is performed to compare the potency and efficacy of the two drugs in inducing vasodilation.

This protocol allows for a direct comparison of the vasodilatory effects of this compound and Sodium Nitroprusside on isolated human vascular tissues, providing valuable insights into their differential actions on arteries and veins.[10]

Conclusion

This compound and Sodium Nitroprusside are both potent vasodilators, but they exhibit distinct mechanisms of action and hemodynamic profiles. Sodium Nitroprusside acts as a balanced arteriolar and venous dilator through the well-defined NO-cGMP pathway, leading to a reduction in both preload and afterload.[8][13] In contrast, this compound is a preferential arteriolar dilator with a more complex and less understood mechanism of action, resulting in a significant decrease in peripheral resistance and a reflex increase in cardiac output.[1][6] The choice between these two agents in a clinical or research setting should be guided by a thorough understanding of their differential effects on vascular reactivity and overall cardiovascular hemodynamics.

References

Hydralazine Shows Promise in Murine Models of Chronic Kidney Disease, Offering a Potential Alternative to Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison of Hydralazine's efficacy in treating chronic kidney disease (CKD) in murine models. This guide provides a detailed analysis of preclinical data, comparing this compound to established treatments like angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs). The findings suggest that this compound, particularly at low doses, effectively mitigates key markers of CKD, often through a mechanism independent of its well-known blood pressure-lowering effects.

This compound, a long-standing medication for hypertension, is demonstrating reno-protective properties in various mouse models of CKD, including those induced by a high-fat diet (obesity-related CKD) and ischemia-reperfusion injury (AKI-to-CKD progression).[1][2][3][4][5] Studies indicate that its therapeutic benefits are linked to its ability to demethylate DNA, which can suppress renal fibrosis, a hallmark of CKD progression.[1][3][6]

Comparative Efficacy of this compound

This guide summarizes key quantitative data from multiple preclinical studies, offering a direct comparison of this compound with other reno-protective agents. The data consistently shows that low-dose this compound significantly ameliorates albuminuria and glomerulosclerosis.[2][4][7][8][9] Notably, in a model of AKI-to-CKD progression, low-dose this compound was found to be more effective than the ACE inhibitor Ramipril in inducing the expression of the anti-fibrotic protein RASAL1 and attenuating renal fibrosis.[3]

Key Findings:
  • Reduced Albuminuria: In a mouse model of obesity-related CKD, low-dose this compound markedly reduced high-fat diet-induced albuminuria to levels observed in control animals.[2][4][8]

  • Ameliorated Glomerulosclerosis: The same studies demonstrated a significant reduction in glomerulosclerosis in mice treated with low-dose this compound.[2][4][7][8][9]

  • Anti-Fibrotic Effects: Low-dose this compound has been shown to attenuate renal interstitial fibrosis in a murine model of AKI-to-CKD progression.[3]

  • Blood Pressure Independent Mechanism: The reno-protective effects of low-dose this compound were observed to be independent of changes in blood pressure, suggesting a direct effect on the kidney.[2][4][8]

Data Presentation

The following tables summarize the quantitative data from key studies, providing a clear comparison of this compound's performance against other treatments.

Table 1: Efficacy of Low-Dose this compound in a High-Fat Diet (HFD)-Induced Murine Model of CKD

ParameterControl (Chow)HFDHFD + this compound (25 mg/L in drinking water)
Albumin-to-Creatinine Ratio (μg/mg)~25~75 (p<0.01 vs. Chow)~30 (p<0.01 vs. HFD)
Glomerulosclerosis Index (%)~5~20 (p<0.01 vs. Chow)~8 (p<0.01 vs. HFD)

Data synthesized from studies by Loh et al.[2][4][8]

Table 2: Comparative Efficacy of Low-Dose this compound and Ramipril in an Ischemia-Reperfusion Injury (IRI)-Induced Murine Model of CKD

ParameterShamIRIIRI + this compound (5 mg/kg/d)IRI + Ramipril (10 mg/kg/d)
RASAL1 Promoter Methylation (%)~10~80~20~75
Tubulointerstitial Fibrosis (%)<5~40~15~35

Data synthesized from a study by Tampe et al.[3]

Table 3: Efficacy of Angiotensin II Receptor Blocker (Losartan) in an IRI-Induced Murine Model of CKD

ParameterShamIRIIRI + Losartan (10 mg/kg/day)
Albuminuria (μ g/24h )<50>200<100
Glomerulosclerosis (%)<5~30~10

Data synthesized from a study by Cheng et al.[1]

Experimental Protocols

Detailed methodologies for the key experimental models cited are provided below to facilitate reproducibility and further investigation.

High-Fat Diet (HFD)-Induced CKD Model
  • Animal Model: Male C57BL/6 mice, 8 weeks of age.[2][4][8]

  • Diet: Mice are fed a high-fat diet (e.g., 45% or 60% kcal from fat) for a period of 24 weeks to induce obesity and features of metabolic syndrome, leading to CKD.[2][4][8][10] Control mice are fed a standard chow diet.

  • This compound Administration: Low-dose this compound is administered in the drinking water at a concentration of 25 mg/L throughout the 24-week study period.[2][4][8]

  • Outcome Measures: At the end of the study period, urine is collected to measure the albumin-to-creatinine ratio. Kidneys are harvested for histological analysis to assess glomerulosclerosis and other structural changes.[2][4][8]

Ischemia-Reperfusion Injury (IRI)-Induced AKI-to-CKD Model
  • Animal Model: Male C57BL/6 mice.[3]

  • Surgical Procedure:

    • Mice are anesthetized, and a flank incision is made to expose the left kidney.

    • The renal pedicle is clamped for a defined period (e.g., 21-24 minutes) to induce ischemia.[3][4] Body temperature is maintained at 37°C.[3]

    • The clamp is then removed to allow reperfusion.

    • In some models, a contralateral nephrectomy (removal of the right kidney) is performed 14 days after the initial IRI to create a more robust model of CKD progression.[4]

  • This compound Administration: Low-dose this compound (5 mg/kg/day) or Ramipril (10 mg/kg/day) is administered via intraperitoneal injection.[3] Treatment can be initiated before or after the IRI, depending on the study design.[3]

  • Outcome Measures: Kidneys are harvested at a specified time point (e.g., 42 days) after IRI for analysis of gene expression (e.g., RASAL1), protein levels, and histological assessment of tubulointerstitial fibrosis.[3]

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathways of this compound's action and a typical experimental workflow.

Hydralazine_DNA_Demethylation_Pathway cluster_CKD Chronic Kidney Disease cluster_this compound This compound Action Renal_Fibroblasts Renal Fibroblasts Fibrosis Renal Fibrosis Renal_Fibroblasts->Fibrosis RASAL1_Gene RASAL1 Gene (Hypermethylated) RASAL1_Gene->Renal_Fibroblasts Suppressed Expression This compound Low-Dose This compound TET3_Induction Induces TET3 (Hydroxylase) This compound->TET3_Induction DNA_Demethylation RASAL1 Promoter Demethylation TET3_Induction->DNA_Demethylation RASAL1_Expression RASAL1 Protein Expression DNA_Demethylation->RASAL1_Expression RASAL1_Expression->Renal_Fibroblasts Inhibits Activation Experimental_Workflow_CKD_Model Start Start: Select Animal Model (e.g., C57BL/6 Mice) Induce_CKD Induce Chronic Kidney Disease (e.g., High-Fat Diet or IRI) Start->Induce_CKD Treatment_Groups Divide into Treatment Groups: - Control - CKD Model - this compound - Comparator Drug Induce_CKD->Treatment_Groups Treatment_Period Administer Treatment (e.g., 24 weeks) Treatment_Groups->Treatment_Period Data_Collection Collect Samples: - Urine - Blood - Kidney Tissue Treatment_Period->Data_Collection Analysis Analyze Outcomes: - Albuminuria - Glomerulosclerosis - Fibrosis Markers - Gene Expression Data_Collection->Analysis End End: Compare Efficacy Analysis->End

References

Unveiling the Transcriptional Landscapes: A Comparative Analysis of Hydralazine and Valproic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct molecular impacts of therapeutic compounds is paramount. This guide provides a detailed comparison of the gene expression profiles in cells treated with Hydralazine and Valproic Acid, supported by experimental data and detailed methodologies.

This compound, a well-known antihypertensive agent, has been repurposed as a DNA methyltransferase (DNMT) inhibitor. Valproic Acid, a long-standing treatment for epilepsy and bipolar disorder, is a known histone deacetylase (HDAC) inhibitor. Both drugs exert their effects by modifying the epigenetic landscape of cells, leading to widespread changes in gene expression. This guide delves into the specifics of these changes, offering a comparative overview of their transcriptional consequences.

Quantitative Gene Expression Analysis

The following table summarizes the impact of this compound and Valproic Acid on gene expression across various cell lines, as reported in several key studies.

DrugCell LineDosageTreatment DurationAnalysis MethodUpregulated GenesDownregulated GenesReference
This compound SW480 (colon cancer)Not SpecifiedNot SpecifiedMicroarray153Not Specified[1]
DU145 & PC-3 (prostate cancer)20-40 µMNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
MCF-7 (breast cancer)10 µM24 hoursNot SpecifiedNot SpecifiedNot Specified
Valproic Acid Rat Cortical NeuronsNot SpecifiedNot SpecifiedMicroarray726577[3]
Human Neuron Cells (SH-SY5Y)3.62 mMNot SpecifiedRNA-Seq62144[4]
Rat Serotonergic Cell Line (RN46A)0.5 mM72 hoursRNA-Seq7018[5]
SW480 (colon cancer)Not SpecifiedNot SpecifiedMicroarray178Not Specified[1]

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for interpreting gene expression data. Below are representative protocols for cell treatment and gene expression analysis with this compound and Valproic Acid.

Cell Culture and Drug Treatment

Cell Lines: A variety of cell lines have been utilized in these studies, including human colon cancer (SW480), prostate cancer (DU145, PC-3), breast cancer (MCF-7), and neuronal cell lines (rat cortical neurons, human SH-SY5Y, rat RN46A).

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Drug Preparation and Application:

  • This compound Hydrochloride is dissolved in sterile water or culture medium to prepare a stock solution. The final concentration applied to cells typically ranges from 10 µM to 100 µM.

  • Valproic Acid (Sodium Valproate) is dissolved in sterile water or culture medium. The final concentration used in experiments varies widely, from 0.5 mM to 5 mM, depending on the cell type and experimental goals.

Cells are seeded at a specific density and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the specified concentration of either this compound or Valproic Acid. Control cells receive medium with the vehicle used to dissolve the drugs. The treatment duration can range from a few hours to several days.

RNA Extraction and Gene Expression Analysis

RNA Isolation: Total RNA is extracted from treated and control cells using methods such as the Trizol reagent or commercially available kits (e.g., RNeasy Mini Kit, Qiagen), according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

Gene Expression Profiling:

  • Microarray Analysis: Labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Affymetrix, Illumina). The chips are then washed, stained, and scanned to detect the signal intensity for each probe. The raw data is then normalized and analyzed to identify differentially expressed genes.

  • RNA Sequencing (RNA-Seq): RNA-Seq libraries are prepared from the total RNA using kits such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The resulting sequencing reads are aligned to a reference genome, and the read counts for each gene are used to determine the differential gene expression between treated and control samples.

Data Analysis: Statistical analysis is performed to identify genes with a significant change in expression (e.g., a fold change of >2 and a p-value <0.05). Further bioinformatic analyses, such as gene ontology and pathway enrichment analysis, are often performed to understand the biological functions of the differentially expressed genes.

Visualizing the Mechanisms of Action

To illustrate the distinct mechanisms through which this compound and Valproic Acid influence gene expression, the following diagrams depict their primary signaling pathways.

Hydralazine_Pathway cluster_cellular This compound This compound DNMT1 DNMT1 This compound->DNMT1 Inhibits PHD Prolyl Hydroxylases This compound->PHD Promoter Gene Promoter DNMT1->Promoter Adds Transcription Transcription DNMT1->Transcription Represses Me Methyl Group (CH3) Gene Gene Gene->Transcription HIF1a HIF-1α VHL VHL HIF1a->VHL Binds HRE Hypoxia Response Element HIF1a->HRE Binds PHD->HIF1a Hydroxylates Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation TargetGenes Target Genes (e.g., VEGF) HRE->TargetGenes Activates

Caption: this compound's dual mechanism of action.

Valproic_Acid_Pathway cluster_cellular VPA Valproic Acid (VPA) HDAC HDAC VPA->HDAC Inhibits PI3K PI3K VPA->PI3K GSK3b GSK3β VPA->GSK3b Inhibits Histones Histones HDAC->Histones Deacetylates Transcription Transcription Chromatin Chromatin Histones->Chromatin Compaction Ac Acetyl Group Chromatin->Transcription Represses AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Degrades Ras Ras beta_catenin->Ras Stabilizes ERK ERK Ras->ERK p21 p21 ERK->p21 p21->Transcription Regulates

Caption: Valproic Acid's multifaceted signaling effects.

Signaling Pathways and Cellular Processes

This compound: As a DNMT inhibitor, this compound leads to the demethylation of gene promoters, which can reactivate the expression of tumor suppressor genes silenced in cancer cells.[2] Furthermore, this compound has been shown to induce the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and its downstream targets, such as Vascular Endothelial Growth Factor (VEGF), by inhibiting prolyl hydroxylases.[6] This suggests a role for this compound in modulating cellular responses to hypoxia and angiogenesis.

Valproic Acid: The primary mechanism of VPA is the inhibition of HDACs, leading to histone hyperacetylation and a more open chromatin structure, which generally promotes gene transcription.[7] VPA's influence extends to several key signaling pathways. It has been shown to modulate the PI3K/AKT and FoxO signaling pathways, which are critical for cell survival and apoptosis.[8] Additionally, VPA can regulate the β-catenin-Ras-ERK-p21Cip/WAF1 pathway, impacting neuronal differentiation and proliferation.[9] The mTOR signaling pathway has also been implicated in VPA-mediated enhancement of reprogramming efficiency and neuronal differentiation.[10]

Conclusion

This compound and Valproic Acid, through their distinct epigenetic mechanisms, induce significant and widespread changes in gene expression. This compound primarily acts as a DNA demethylating agent and an inhibitor of prolyl hydroxylases, influencing gene silencing and hypoxic responses. Valproic Acid, as an HDAC inhibitor, broadly affects gene transcription and modulates multiple signaling pathways crucial for cell fate decisions. This comparative guide highlights the unique transcriptional signatures of these two repurposed drugs, providing a valuable resource for researchers investigating their therapeutic potential and molecular mechanisms of action. The provided data and protocols serve as a foundation for designing future experiments and advancing our understanding of epigenetic drug therapies.

References

A comparative analysis of the metabolites of Hydralazine and their biological activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolites of the vasodilator drug Hydralazine, focusing on their biological activities. The information is compiled from various experimental studies to aid in understanding the pharmacological profile of this compound and its derivatives.

Introduction

This compound is a direct-acting smooth muscle relaxant used in the treatment of hypertension and heart failure.[1] Its therapeutic effects are attributed to its ability to cause vasodilation, primarily in arterioles.[2] However, this compound undergoes extensive metabolism in the body, leading to the formation of several metabolites. The biological activity of these metabolites can contribute to the overall therapeutic and toxicological profile of the parent drug. This guide presents a comparative overview of the key metabolites of this compound and their known biological activities, supported by experimental data.

Data Presentation: Comparative Biological Activity of this compound and its Metabolites

The following table summarizes the quantitative data on the biological activity of this compound and its major metabolites. The primary measure of activity presented is the inhibition of vasoconstriction, a key indicator of vasodilator potential.

CompoundInhibition of Noradrenaline-Induced Vasoconstriction (IC50, µg/mL)[3]Relative Potency to this compound (NA-Vasoconstriction Inhibition)[3]Inhibition of Potassium-Induced Vasoconstriction (Relative Potency to this compound)[3]In Vivo Blood Pressure Lowering Activity (Relative Potency to this compound)[3]
This compound 0.4111
9-Hydroxy-3-methyl-s-triazolo-(3.4-a)phthalazine >100<0.0045Inactive
This compound Acetone Hydrazone (HP-AH) 20.2100.1 (in RHR), 0.17 (in NR)
This compound Pyruvic Acid Hydrazone 100.04<0.50.07 (in RHR), 0.03 (in NR)
3-methyl-s-triazolo[3,4-a]phthalazine (MTP) 200.02<0.5Inactive
Phthalazine >100<0.004<0.5Inactive
Phthalazinone >100<0.004<0.5Inactive

*NA: Noradrenaline; RHR: Renal Hypertensive Rat; NR: Normotensive Rat. All metabolites were found to be five to greater than 250 times less potent than the parent compound in inhibiting noradrenaline-induced vasoconstriction.[3]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Isolated Perfused Mesenteric Arterial Bed Vasoconstriction Assay

This in vitro assay is used to determine the vasodilator activity of compounds by measuring their ability to inhibit vasoconstriction induced by an agonist like noradrenaline or potassium chloride.

  • Tissue Preparation: Mesenteric arteries are isolated from rats and cannulated for perfusion.[4][5] The arterial bed is perfused with a physiological salt solution (e.g., Krebs solution) at a constant flow rate.[4]

  • Induction of Vasoconstriction: A vasoconstrictor agent, such as noradrenaline (NA) or potassium chloride (KCl), is added to the perfusate to induce a stable contraction of the arterial smooth muscle, measured as an increase in perfusion pressure.[3][5]

  • Application of Test Compounds: this compound or its metabolites are then added to the perfusate in a cumulative concentration-dependent manner.

  • Measurement of Vasodilation: The relaxation of the arterial bed is measured as a decrease in perfusion pressure. The concentration of the test compound that causes 50% inhibition of the maximum contraction (IC50) is calculated to determine its potency as a vasodilator.[3]

In Vivo Blood Pressure Measurement

This assay assesses the hypotensive effects of the compounds in live animal models.

  • Animal Models: Normotensive rats (NR) and renal hypertensive rats (RHR) are commonly used.[3]

  • Catheterization: Arterial catheters are implanted to allow for direct and continuous measurement of blood pressure.

  • Drug Administration: this compound or its metabolites are administered intravenously (i.v.).[3]

  • Data Acquisition: Blood pressure is monitored continuously before and after drug administration to determine the magnitude and duration of the hypotensive response.

Measurement of Intracellular Calcium ([Ca2+])

This assay is used to investigate the mechanism of vasodilation by measuring changes in intracellular calcium concentrations in vascular smooth muscle cells.

  • Cell Preparation: Vascular smooth muscle cells are isolated and cultured.[6]

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 or Indo-1.[7][8] These dyes change their fluorescent properties upon binding to calcium.[7]

  • Stimulation and Measurement: Cells are stimulated with a vasoconstrictor to increase intracellular calcium. The test compound is then added, and the change in fluorescence is measured using a fluorescence microscope or a plate reader to determine the effect on intracellular calcium levels.[6]

Potassium Channel Opening Assay

This assay determines if the vasodilator effect of a compound is mediated by the opening of potassium channels in the vascular smooth muscle cell membrane.

  • Methodology: The effect of the compound on membrane potential or potassium currents is measured using electrophysiological techniques like the patch-clamp method.[9][10] An alternative method involves using a thallium influx assay, where the opening of potassium channels is detected by the influx of thallium ions, which can be measured by a fluorescent indicator.[11]

  • Interpretation: An increase in potassium efflux leads to hyperpolarization of the cell membrane, which in turn inhibits the opening of voltage-gated calcium channels, leading to vasodilation.

N-Acetyltransferase 2 (NAT2) Activity Assay

This assay is used to determine the rate of acetylation of this compound, a key step in its metabolism.

  • Enzyme Source: Recombinant human NAT2 enzyme or human liver microsomes can be used.

  • Reaction Mixture: The assay mixture typically contains the enzyme source, this compound as the substrate, and acetyl-CoA as the acetyl group donor.

  • Detection of Metabolite: The formation of the acetylated metabolite, N-acetylthis compound, is measured over time using methods like high-performance liquid chromatography (HPLC). The rate of formation is indicative of the NAT2 enzyme activity.

Mandatory Visualization

This compound Metabolism Pathway

Hydralazine_Metabolism This compound This compound Hydrazone_Formation Hydrazone Formation (with Pyruvic Acid or Acetone) This compound->Hydrazone_Formation Spontaneous Acetylation N-Acetylation (NAT2) This compound->Acetylation Oxidation Oxidation This compound->Oxidation HP_AH This compound Acetone Hydrazone Hydrazone_Formation->HP_AH HPH This compound Pyruvic Acid Hydrazone Hydrazone_Formation->HPH MTP 3-methyl-s-triazolo[3,4-a]phthalazine Acetylation->MTP Phthalazine Phthalazine Oxidation->Phthalazine Phthalazinone Phthalazinone Oxidation->Phthalazinone Hydroxylation Hydroxylation OH_MTP 9-Hydroxy-3-methyl-s-triazolo- (3.4-a)phthalazine Hydroxylation->OH_MTP Conjugation Conjugation (Glucuronic Acid) Conjugates Glucuronide Conjugates Conjugation->Conjugates MTP->Hydroxylation Phthalazinone->Conjugation Hydralazine_Signaling cluster_cell Vascular Smooth Muscle Cell This compound This compound Ca_Release Inhibition of IP3-induced Ca2+ release from SR This compound->Ca_Release K_Channel Opening of K+ channels This compound->K_Channel NO_Signaling ↑ Nitric Oxide (NO) Bioavailability This compound->NO_Signaling Intracellular_Ca ↓ Intracellular [Ca2+] Ca_Release->Intracellular_Ca Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization cGMP ↑ cGMP NO_Signaling->cGMP Vasodilation Vasodilation Intracellular_Ca->Vasodilation Hyperpolarization->Vasodilation cGMP->Vasodilation Vasoconstriction_Workflow Start Isolate Mesenteric Arterial Bed Perfuse Perfuse with Physiological Salt Solution Start->Perfuse Constrict Induce Vasoconstriction (e.g., with Noradrenaline) Perfuse->Constrict Add_Compound Add this compound or Metabolite (Cumulative Concentrations) Constrict->Add_Compound Measure Measure Decrease in Perfusion Pressure (Vasodilation) Add_Compound->Measure Analyze Calculate IC50 Measure->Analyze

References

A Comparative Guide to the Synergistic Effects of Hydralazine and Isosorbide Dinitrate in Preclinical Heart Failure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic synergy between hydralazine and isosorbide (B1672297) dinitrate (H-ISDN) in validated preclinical heart failure models. The combination's efficacy is assessed against standard heart failure therapies, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to inform future research and drug development.

Introduction

The combination of this compound, an arterial vasodilator with antioxidant properties, and isosorbide dinitrate, a nitric oxide (NO) donor, is a clinically recognized therapy for heart failure, particularly in specific patient populations.[1] The therapeutic rationale is based on a synergistic mechanism that addresses two key pathophysiological hallmarks of heart failure: endothelial dysfunction and oxidative stress.[2] Isosorbide dinitrate provides an exogenous source of NO, promoting vasodilation and reducing cardiac preload, while this compound is believed to mitigate the development of nitrate (B79036) tolerance and reduce the degradation of NO by scavenging reactive oxygen species (ROS).[3][4] This guide delves into the preclinical evidence that validates this synergy and compares its effects with other standard-of-care treatments.

Mechanism of Synergistic Action

Heart failure is often characterized by a state of "nitroso-redox imbalance," where reduced bioavailability of NO and increased oxidative stress contribute to ventricular and vascular dysfunction. The combination of H-ISDN aims to restore this balance. Isosorbide dinitrate serves as an NO donor, which activates guanylyl cyclase to produce cGMP, leading to smooth muscle relaxation and vasodilation.[3] this compound complements this by inhibiting the production of ROS, thereby preventing the scavenging of NO and enhancing its biological activity.[4]

Synergistic_Mechanism cluster_Vascular_Cell Vascular Smooth Muscle Cell cluster_Stress_Pathway Oxidative Stress Pathway ISDN Isosorbide Dinitrate NO Nitric Oxide (NO) ISDN->NO NO Donor sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates NO_Degradation NO Degradation NO->NO_Degradation GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC Vasodilation Vasodilation (Preload & Afterload Reduction) cGMP->Vasodilation Promotes ROS Reactive Oxygen Species (ROS) ROS->NO_Degradation Causes This compound This compound This compound->ROS Inhibits caption Synergistic mechanism of H-ISDN. TAC_Workflow cluster_workflow Typical Experimental Workflow start Select Animal Cohort (e.g., C57BL/6J Mice) surgery Induce Heart Failure: Transverse Aortic Constriction (TAC) or Sham Surgery start->surgery recovery Post-operative Recovery & Monitoring (1-2 weeks) surgery->recovery grouping Randomize into Treatment Groups: 1. Sham + Vehicle 2. TAC + Vehicle 3. TAC + H-ISDN 4. TAC + Enalapril recovery->grouping treatment Chronic Drug Administration (e.g., 4-8 weeks) grouping->treatment assessment Functional Assessment: - Echocardiography (EF, LV mass) - Hemodynamics (catheterization) treatment->assessment endpoint Terminal Endpoint: - Organ Harvest - Histology (Fibrosis) - Biomarker Analysis assessment->endpoint caption Workflow for a preclinical TAC heart failure study. Logical_Relationship ISDN Isosorbide Dinitrate Preload Reduces Preload (Venous Vasodilation) ISDN->Preload This compound This compound Afterload Reduces Afterload (Arterial Vasodilation) This compound->Afterload Synergy Synergistic Effect: Balanced Hemodynamic Improvement Preload->Synergy Afterload->Synergy caption Logical synergy of H-ISDN on cardiac workload.

References

Cross-Validation of Hydralazine's Anti-Angiogenic and Anti-Cancer Properties in Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer properties of Hydralazine, a repurposed antihypertensive drug, with a focus on its anti-angiogenic effects across various cancer models. We delve into its multifaceted mechanisms of action, present supporting experimental data, and offer detailed protocols for key assays to facilitate reproducibility and further investigation.

Executive Summary

This compound, a drug historically used for hypertension, has emerged as a compound of interest in oncology due to its potential to modulate the tumor microenvironment. Research reveals a complex, context-dependent role for this compound, exhibiting both anti-angiogenic and pro-angiogenic properties, alongside a distinct anti-cancer mechanism involving the induction of cellular senescence. This guide synthesizes these findings to provide a clear understanding of this compound's potential as an anti-cancer agent.

Comparative Analysis of this compound's Anti-Angiogenic Efficacy

This compound's impact on angiogenesis is not straightforward. While some studies demonstrate its ability to inhibit key angiogenic pathways, others report a pro-angiogenic effect. More recent findings suggest its anti-cancer activity may also stem from mechanisms independent of angiogenesis.

Table 1: Summary of this compound's Effects on Angiogenesis in Different Cancer Models

Cancer ModelAssay TypeKey FindingsConcentration/DoseReference
Hepatocellular Carcinoma (HCC)HUVEC ProliferationInhibition of endothelial cell proliferation50-200 µM[1]
Hepatocellular Carcinoma (HCC)HUVEC Migration & InvasionInhibition of migration and invasion50-200 µM[1]
Hepatocellular Carcinoma (HCC)HUVEC Tube FormationInhibition of capillary-like structure formation50-200 µM[1]
Hepatocellular Carcinoma (HCC)Rat Aortic Ring AssaySuppression of microvessel outgrowth50-200 µM[1]
Hepatocellular Carcinoma (HCC)Chicken Chorioallantoic Membrane (CAM) AssayInhibition of neovascularization in vivo50-200 µM[1]
Hepatocellular Carcinoma (HCC)HCC Mouse ModelAttenuation of tumor angiogenesis and growthNot Specified[1]
Glioblastoma (GBM)Cultured GBM cellsInduction of cellular senescenceSingle dose[2]
Various Vascular CellsIn vitro assaysInduction of HIF-1α and VEGF>50 µmol/L
Ischemic Disease ModelsSponge Angiogenesis AssayIncreased stromal cell infiltration and blood vessel densityNot Specified

Unraveling the Mechanisms: A Tale of Two Pathways (and a Third)

This compound's seemingly contradictory effects can be attributed to its engagement with multiple signaling pathways.

The Anti-Angiogenic Pathway: Interference with VEGF and bFGF Signaling

In certain cancer models, particularly hepatocellular carcinoma, this compound has been shown to exert anti-angiogenic effects by downregulating key pro-angiogenic factors.[1]

  • Vascular Endothelial Growth Factor (VEGF): A primary driver of angiogenesis, stimulating endothelial cell proliferation, migration, and survival.

  • Basic Fibroblast Growth Factor (bFGF): Another potent angiogenic factor that promotes the growth and differentiation of endothelial cells.

By reducing the secretion of VEGF and bFGF, this compound disrupts the signaling cascade that leads to the formation of new blood vessels, thereby impeding tumor growth and vascularization.[1]

VEGF_bFGF_Inhibition cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_endothelial_cell Endothelial Cell Tumor Cell Tumor Cell VEGF VEGF Tumor Cell->VEGF Secretes bFGF bFGF Tumor Cell->bFGF Secretes VEGFR VEGFR VEGF->VEGFR Binds FGFR FGFR bFGF->FGFR Binds Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) VEGFR->Angiogenesis Activates FGFR->Angiogenesis Activates This compound This compound This compound->VEGF Inhibits Secretion This compound->bFGF Inhibits Secretion

This compound's Anti-Angiogenic Mechanism via VEGF/bFGF Inhibition.
The Pro-Angiogenic Paradox: HIF-1α Stabilization

In contrast to the above, earlier studies have demonstrated a pro-angiogenic role for this compound. This effect is mediated through the inhibition of prolyl hydroxylase domain (PHD) enzymes.

  • Prolyl Hydroxylase Domain (PHD) Enzymes: These enzymes are responsible for the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) under normal oxygen conditions.

  • Hypoxia-Inducible Factor-1 alpha (HIF-1α): A transcription factor that, when stabilized under hypoxic conditions (or when PHDs are inhibited), upregulates the expression of genes involved in angiogenesis, including VEGF.

By inhibiting PHDs, this compound leads to the stabilization and accumulation of HIF-1α, which in turn promotes the transcription of pro-angiogenic genes like VEGF. This mechanism presents a potential concern for its use as a broad-spectrum anti-cancer agent and highlights the importance of understanding the specific context of the tumor microenvironment.

HIF1a_Induction cluster_cell Cell PHD PHD Enzymes HIF-1α HIF-1α PHD->HIF-1α Targets for Degradation Degradation HIF-1α->Degradation VEGF_Gene VEGF Gene Transcription HIF-1α->VEGF_Gene Activates VEGF_Protein VEGF Protein VEGF_Gene->VEGF_Protein Leads to Angiogenesis Angiogenesis VEGF_Protein->Angiogenesis Promotes This compound This compound This compound->PHD Inhibits

This compound's Pro-Angiogenic Mechanism via HIF-1α Stabilization.
A Newer Paradigm: ADO Inhibition and Cellular Senescence in Glioblastoma

Recent groundbreaking research has identified a novel mechanism of action for this compound in glioblastoma (GBM), a highly aggressive brain tumor. This pathway is independent of direct angiogenic modulation and instead focuses on inducing a state of permanent growth arrest known as cellular senescence.[2][3]

  • 2-Aminoethanethiol Dioxygenase (ADO): this compound selectively inhibits this enzyme.[2]

  • Regulators of G protein Signaling (RGS) 4 and 5: ADO normally marks these proteins for degradation. By inhibiting ADO, this compound leads to the stabilization and accumulation of RGS4 and RGS5.[2][3]

  • Cellular Senescence: The accumulation of RGS proteins triggers a cascade of events that pushes glioblastoma cells into a non-dividing, senescent state, effectively halting tumor growth.[4]

This discovery provides a compelling rationale for the anti-cancer effects of this compound in certain contexts, particularly in tumors where the ADO-RGS axis is a critical vulnerability.

ADO_Inhibition cluster_gbm_cell Glioblastoma Cell ADO ADO Enzyme RGS4_5 RGS4 & RGS5 ADO->RGS4_5 Targets for Degradation Degradation RGS4_5->Degradation Senescence Cellular Senescence (Growth Arrest) RGS4_5->Senescence Accumulation Induces This compound This compound This compound->ADO Inhibits

This compound's Anti-Cancer Mechanism in Glioblastoma via ADO Inhibition.

Comparison with Other Anti-Angiogenic Agents

While direct head-to-head clinical trials are lacking, a comparison of this compound with established anti-angiogenic therapies can be made based on their mechanisms of action and reported efficacies in similar cancer models.

Table 2: Mechanistic and Efficacy Comparison of Anti-Angiogenic Agents

AgentMechanism of ActionCommon Cancer Models of EfficacyKey AdvantagesKey Limitations
This compound - Inhibition of VEGF & bFGF secretion[1]- Inhibition of ADO, leading to senescence[2]Hepatocellular Carcinoma, Glioblastoma- Oral administration- Repurposed drug with known safety profile- Novel mechanism of inducing senescence- Context-dependent pro-angiogenic effects- Limited clinical data in oncology
Bevacizumab (Avastin®) Monoclonal antibody that binds to and neutralizes VEGF-AColorectal, Lung, Renal, Ovarian, Glioblastoma- Well-established efficacy in multiple cancers- Intravenous administration- Potential for resistance- Side effects include hypertension, bleeding
Sunitinib (Sutent®) Tyrosine kinase inhibitor targeting VEGFR, PDGFR, c-KIT, and othersRenal Cell Carcinoma, Gastrointestinal Stromal Tumor, Pancreatic Neuroendocrine Tumors- Oral administration- Multi-targeted kinase inhibitor- Significant side effect profile (fatigue, hypertension, hand-foot syndrome)- Acquired resistance is common
Sorafenib (Nexavar®) Tyrosine kinase inhibitor targeting VEGFR, PDGFR, and Raf kinasesHepatocellular Carcinoma, Renal Cell Carcinoma, Thyroid Cancer- Oral administration- Efficacy in cancers with limited treatment options- Dermatological and gastrointestinal side effects- Resistance can develop

Detailed Experimental Protocols

To facilitate further research, detailed protocols for key in vitro and in vivo anti-angiogenesis assays are provided below.

In Vitro: HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement membrane matrix (e.g., Matrigel®)

  • 96-well culture plates

  • This compound or other test compounds

  • Calcein AM (for visualization)

  • Fluorescence microscope

Protocol:

  • Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50 µL of the matrix into each well of a pre-chilled 96-well plate. Ensure the bottom of the well is completely covered. Incubate at 37°C for 30-60 minutes to allow for polymerization.[5]

  • Cell Seeding: Harvest HUVECs and resuspend them in a serum-starved medium. Seed 1-2 x 10^4 cells per well onto the polymerized matrix.

  • Treatment: Add this compound or other test compounds at desired concentrations to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification: Stain the cells with Calcein AM.[5] Capture images using a fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Polymerize Incubate at 37°C for polymerization Coat_Plate->Polymerize Seed_Cells Seed HUVECs onto Matrigel Polymerize->Seed_Cells Add_Treatment Add this compound/ Test Compounds Seed_Cells->Add_Treatment Incubate Incubate for 4-18 hours Add_Treatment->Incubate Stain_Visualize Stain with Calcein AM and visualize Incubate->Stain_Visualize Quantify Quantify tube formation (length, junctions) Stain_Visualize->Quantify End End Quantify->End

Workflow for HUVEC Tube Formation Assay.
In Vivo: Chicken Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[6]

Materials:

  • Fertilized chicken eggs (day 3-4 of incubation)

  • Egg incubator

  • Sterile forceps and scissors

  • Sterile filter paper discs or sponges

  • This compound or other test compounds

  • Stereomicroscope

Protocol:

  • Egg Preparation: Incubate fertilized eggs at 37.5°C with 60-70% humidity. On day 3 or 4, create a small window in the eggshell to expose the CAM.[6]

  • Sample Application: Prepare sterile filter paper discs or sponges soaked with the test compound (this compound) or vehicle control. Gently place the disc/sponge on the CAM surface.[6]

  • Incubation: Reseal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

  • Observation and Quantification: After the incubation period, re-open the window and observe the area around the disc/sponge under a stereomicroscope. Capture images of the blood vessels. Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total vessel length in a defined area around the implant.[6]

CAM_Assay_Workflow Start Start Incubate_Eggs Incubate fertilized eggs (3-4 days) Start->Incubate_Eggs Create_Window Create window in eggshell to expose CAM Incubate_Eggs->Create_Window Apply_Sample Apply filter disc with This compound/Control to CAM Create_Window->Apply_Sample Reseal_Incubate Reseal and incubate for 48-72 hours Apply_Sample->Reseal_Incubate Observe_Quantify Observe under stereomicroscope and quantify blood vessels Reseal_Incubate->Observe_Quantify End End Observe_Quantify->End

References

A Comparative Analysis of Hydralazine and Other Hydrazine Derivatives on Guanylate Cyclase Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of hydralazine and other hydrazine (B178648) derivatives, such as phenylhydrazine (B124118) and isoniazid (B1672263), in activating guanylate cyclase (GC). The information presented herein is based on a comprehensive review of experimental data to elucidate the distinct mechanisms of action of these compounds.

Executive Summary

The role of this compound in the activation of guanylate cyclase is a subject of considerable debate within the scientific community. While some studies suggest an indirect involvement in cGMP elevation, compelling evidence from comparative studies indicates that its primary vasodilatory mechanism is independent of direct guanylate cyclase activation. In contrast, other hydrazine derivatives, notably phenylhydrazine, appear to activate guanylate cyclase through a distinct, albeit indirect, pathway involving the formation of hemoprotein complexes. Isoniazid's effect on the guanylate cyclase-cGMP pathway is even less direct and appears to be dependent on cellular context and the presence of other activating factors. This guide will delve into the experimental evidence that delineates these differing mechanisms of action.

Data Presentation: Comparative Efficacy on Guanylate Cyclase Activation

CompoundEffect on cGMP Levels in Vascular Smooth Muscle CellsVasodilation Antagonized by GC Inhibitor (Methylene Blue)Proposed Mechanism of Action Related to Guanylate Cyclase
This compound No direct increase[1]. Some studies in specific tissues show increased cGMP[2].No[1]. Yes, in some specific experimental models[2].Largely independent of direct GC activation. May involve inhibition of calcium release from the sarcoplasmic reticulum[3].
Phenylhydrazine Yes, direct increase observed[1].Yes[1].Activation is mediated by the formation of iron-phenyl hemoprotein complexes which then activate guanylate cyclase[4][5].
Isoniazid No direct increase in isolated cells[1].Yes[1].Relaxation is guanylate cyclase-dependent but does not directly enhance cGMP production in isolated cells, suggesting a requirement for activating factors present in whole tissues[1]. Peroxidative activation can generate reactive species, including nitric oxide[6][7].

Signaling Pathways and Mechanisms of Action

The activation of soluble guanylate cyclase (sGC) is a critical pathway in vasodilation. The canonical pathway involves the binding of nitric oxide (NO) to the heme moiety of sGC, leading to a conformational change and increased synthesis of cyclic guanosine (B1672433) monophosphate (cGMP)[8]. However, hydrazine derivatives exhibit distinct and varied interactions with this pathway.

This compound: An Indirect or Independent Activator

The prevailing evidence suggests that this compound's vasodilatory effects are not primarily mediated by direct activation of guanylate cyclase[1]. Instead, its mechanism is thought to involve the inhibition of inositol (B14025) triphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells[3]. This leads to a decrease in intracellular calcium concentration and subsequent muscle relaxation. The observed increases in cGMP in some studies may be a downstream effect or specific to certain tissue preparations rather than a direct enzymatic activation[2].

hydralazine_pathway This compound This compound IP3R IP3 Receptor This compound->IP3R Inhibits Vasodilation Vasodilation This compound->Vasodilation Leads to SR Sarcoplasmic Reticulum Ca2_release Ca2+ Release IP3R->Ca2_release Mediates Contraction Muscle Contraction Ca2_release->Contraction

Proposed primary mechanism of this compound-induced vasodilation.
Phenylhydrazine: A Hemoprotein-Mediated Activation

Phenylhydrazine represents a distinct mechanism among the hydrazine derivatives. It activates soluble guanylate cyclase through an oxygen-dependent reaction with hemoproteins, such as catalase or methemoglobin, to form stable iron-phenyl hemoprotein complexes[4][5]. These complexes then act as the activating species for guanylate cyclase, leading to increased cGMP production and vasodilation[4][5]. This mechanism is independent of nitric oxide.

phenylhydrazine_pathway Phenylhydrazine Phenylhydrazine Complex Iron-Phenyl Hemoprotein Complex Phenylhydrazine->Complex + O2 + Hemoprotein Hemoprotein (e.g., Catalase) Hemoprotein->Complex sGC Soluble Guanylate Cyclase (sGC) Complex->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation

Phenylhydrazine-mediated activation of soluble guanylate cyclase.
Isoniazid: A Context-Dependent Effector

Isoniazid's effect on guanylate cyclase is more nuanced. While its vasodilatory action is sensitive to guanylate cyclase inhibitors, it does not appear to directly increase cGMP levels in isolated vascular smooth muscle cells[1]. This suggests that its effect is indirect and may require the presence of other cellular factors found in intact tissues[1]. One proposed mechanism is the peroxidative activation of isoniazid, which can lead to the formation of various reactive species, including nitric oxide, which would then activate guanylate cyclase[6][7].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these hydrazine derivatives.

Measurement of Vascular Relaxation in Isolated Rat Aortic Rings

This ex vivo method is crucial for assessing the direct effect of compounds on vascular tone.

Protocol:

  • Tissue Preparation: Thoracic aortas are excised from rats and placed in cold, oxygenated Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue, and rings of approximately 4-5 mm in length are cut[2]. For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a fine wire or wooden stick.

  • Mounting: Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and bubbled with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension[1][9].

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g. The viability of the rings is assessed by inducing contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl). After washing and returning to baseline, the rings are pre-contracted with an agonist such as phenylephrine (B352888) or norepinephrine (B1679862) to a stable tension[9].

  • Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds (this compound, phenylhydrazine, isoniazid) to the organ bath. The resulting relaxation is recorded as a percentage of the pre-contraction tension.

  • Inhibitor Studies: To investigate the involvement of guanylate cyclase, rings are pre-incubated with a guanylate cyclase inhibitor, such as methylene (B1212753) blue, before the addition of the pre-contracting agent and the test compound[1].

aortic_ring_workflow cluster_prep Tissue Preparation cluster_exp Experiment Aorta_Excision Excise Rat Thoracic Aorta Cleaning Clean Connective Tissue Aorta_Excision->Cleaning Cutting Cut into 4-5 mm Rings Cleaning->Cutting Mounting Mount Rings in Organ Bath Cutting->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Precontraction Pre-contract with Agonist Equilibration->Precontraction Drug_Addition Add Hydrazine Derivative Precontraction->Drug_Addition Data_Recording Record Isometric Tension Drug_Addition->Data_Recording

Experimental workflow for the isolated aortic ring assay.
Measurement of cGMP Production in Cultured Vascular Smooth Muscle Cells

This in vitro assay directly quantifies the second messenger cGMP, providing a measure of guanylate cyclase activity.

Protocol:

  • Cell Culture: Rat aortic smooth muscle cells are cultured to near confluence in appropriate media (e.g., DMEM with fetal bovine serum) in multi-well plates. Before the experiment, cells are typically serum-starved for a period to reduce basal signaling activity.

  • Incubation with Test Compounds: The culture medium is replaced with a balanced salt solution containing a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cGMP degradation. The cells are then incubated with the test compounds (this compound, phenylhydrazine, isoniazid) at various concentrations for a specified time.

  • Cell Lysis and cGMP Extraction: The reaction is terminated by removing the incubation medium and adding cold acid (e.g., trichloroacetic acid or perchloric acid) to lyse the cells and precipitate proteins. The cell lysates are centrifuged, and the supernatant containing cGMP is collected.

  • cGMP Quantification: The concentration of cGMP in the supernatant is determined using a sensitive and specific method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA)[10].

    • Radioimmunoassay (RIA): This competitive binding assay involves incubating the sample with a known amount of radiolabeled cGMP and a limited amount of anti-cGMP antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of cGMP in the sample. The radioactivity is measured using a gamma counter, and the cGMP concentration is determined by comparison to a standard curve[10][11].

Conclusion

References

The Guardian Against Tolerance: Hydralazine's Role in Preserving Nitroglycerin Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical evidence supporting hydralazine's capacity to counteract nitroglycerin tolerance, offering a comparative analysis of key experimental findings and mechanistic insights for researchers and drug development professionals.

The therapeutic utility of nitroglycerin, a cornerstone in the management of ischemic heart disease and heart failure, is significantly hampered by the rapid development of tolerance, a phenomenon that blunts its vasodilatory effects. Preclinical research has identified a key culprit in this process: oxidative stress. Emerging evidence strongly suggests that the antioxidant properties of this compound, a direct-acting vasodilator, play a crucial role in preventing this tolerance. This guide provides a comprehensive comparison of preclinical studies validating the co-administration of this compound to preserve the therapeutic efficacy of nitroglycerin.

Unveiling the Mechanism: this compound as an Antioxidant

The prevailing "oxidative stress concept" of nitrate (B79036) tolerance posits that chronic nitroglycerin exposure leads to an overproduction of vascular superoxide (B77818) (O₂⁻).[1] This increase in reactive oxygen species (ROS) is believed to contribute to tolerance through several mechanisms, including the impairment of nitroglycerin bioactivation.[1] this compound appears to directly counter this pathological process. Studies have demonstrated that this compound is an efficient ROS scavenger and an inhibitor of superoxide generation.[1][2] A key mechanism of action is the inhibition of a membrane-bound NADH oxidase, an enzyme that becomes activated during chronic nitroglycerin treatment and is a major source of vascular superoxide.[3][4][5] By inhibiting this enzyme, this compound normalizes the rates of vascular superoxide production, thereby preventing the development of nitrate tolerance.[1][3]

Comparative Efficacy in Preclinical Models: A Tabular Summary

The following tables summarize the quantitative data from key preclinical studies investigating the effect of this compound on nitroglycerin tolerance. These studies consistently demonstrate that the concurrent administration of this compound preserves the hemodynamic and vasodilatory effects of nitroglycerin.

Table 1: Hemodynamic Effects in a Rat Model of Congestive Heart Failure

Treatment GroupInitial Reduction in Left Ventricular End-Diastolic Pressure (LVEDP)LVEDP Reduction after 8-10 hoursReference
Nitroglycerin alone (10 µ g/min infusion)40-50%Returned to baseline[6][7]
Nitroglycerin + this compound (2 x 0.1 mg bolus)40-50%Maintained at 45% reduction[6][7]

Table 2: Vascular Reactivity in Rabbit Aortic Segments

Treatment GroupMaximum Relaxation to NitroglycerinVascular O₂⁻ ProductionNADH Oxidase Activity (nmol O₂⁻/min/mg protein)Reference
Untreated92 ± 1%Baseline28 ± 2[3][4][5]
Nitroglycerin (1.5 µg/kg/min for 3 days)64 ± 3%Over two-fold increase67 ± 12[3][4][5]
Nitroglycerin + this compound (10 mg/kg/day)Completely Prevented Tolerance (Normalized Relaxation)NormalizedNot explicitly quantified, but activity was inhibited[3][4][5]
This compound aloneIncreased sensitivity to nitroglycerinSignificantly decreasedNot applicable[3][4][5]

Experimental Protocols: A Closer Look at the Methodologies

The validation of this compound's role in preventing nitroglycerin tolerance relies on robust experimental designs. Below are detailed methodologies from pivotal preclinical studies.

In Vivo Model of Nitroglycerin Tolerance in Congestive Heart Failure Rats
  • Animal Model: Male Sprague-Dawley rats with congestive heart failure induced by coronary artery ligation.[7]

  • Drug Administration:

    • Nitroglycerin: Continuous intravenous infusion at a rate of 10 µ g/min .[6][7]

    • This compound: Bolus intravenous injections (e.g., two doses of 0.1 mg).[6][7]

  • Hemodynamic Monitoring: Left ventricular end-diastolic pressure (LVEDP) and other hemodynamic parameters were continuously monitored via a catheter implanted in the left ventricle.[7]

  • Tolerance Assessment: Tolerance was defined as the return of LVEDP to baseline levels despite continuous nitroglycerin infusion. The ability of this compound to maintain a sustained reduction in LVEDP was the primary outcome measure.[6][7]

Ex Vivo Assessment of Vascular Reactivity in Rabbits
  • Animal Model: Male New Zealand White rabbits.[3][4][5]

  • Drug Administration:

    • Nitroglycerin: Administered via transdermal patches (1.5 µg/kg/min) for 3 days to induce tolerance.[3][4][5]

    • This compound: Given in the drinking water (10 mg/kg/day).[3][4][5]

  • Vascular Function Studies:

    • Aortic segments were isolated and mounted in organ chambers.

    • Vasodilator responses to increasing concentrations of nitroglycerin were measured to assess vascular relaxation.[3][4][5]

  • Measurement of Oxidative Stress:

    • Lucigenin-enhanced chemiluminescence was used to determine the relative rates of vascular superoxide (O₂⁻) production.[3][4][5]

    • NADH oxidase activity was measured in vessel homogenates to identify the source of superoxide.[3][4][5]

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Nitroglycerin_Tolerance_Pathway cluster_Vascular_Cell Vascular Smooth Muscle Cell cluster_Tolerance_Mechanism Tolerance Development cluster_Hydralazine_Action This compound Intervention NTG Nitroglycerin Bioactivation Bioactivation NTG->Bioactivation NO Nitric Oxide (NO) Bioactivation->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation Chronic_NTG Chronic Nitroglycerin Exposure NADH_Oxidase NADH Oxidase Activation Chronic_NTG->NADH_Oxidase Superoxide Superoxide (O₂⁻) Production NADH_Oxidase->Superoxide Impaired_Bioactivation Impaired Bioactivation Superoxide->Impaired_Bioactivation Impaired_Bioactivation->Bioactivation This compound This compound This compound->NADH_Oxidase Inhibits This compound->Superoxide Scavenges

Signaling pathway of nitroglycerin tolerance and this compound's mechanism.

Experimental_Workflow cluster_Animal_Model Animal Model Preparation cluster_Treatment_Phase Treatment Administration cluster_Data_Collection Data Collection and Analysis Animal_Selection Select Rabbits or Rats Group_Assignment Assign to Treatment Groups: 1. Control 2. Nitroglycerin 3. This compound 4. Nitroglycerin + this compound Animal_Selection->Group_Assignment NTG_Admin Administer Nitroglycerin (e.g., patches, infusion) Group_Assignment->NTG_Admin Hydralazine_Admin Administer this compound (e.g., drinking water, injection) Group_Assignment->Hydralazine_Admin Hemodynamic_Measurement In Vivo Hemodynamic Monitoring (LVEDP) NTG_Admin->Hemodynamic_Measurement Vessel_Isolation Isolate Aortic Segments NTG_Admin->Vessel_Isolation Hydralazine_Admin->Hemodynamic_Measurement Hydralazine_Admin->Vessel_Isolation Organ_Bath Ex Vivo Organ Bath (Vasodilation Response) Vessel_Isolation->Organ_Bath Biochemical_Assay Measure Superoxide Production & NADH Oxidase Activity Vessel_Isolation->Biochemical_Assay

A generalized experimental workflow for preclinical studies.

Conclusion

The preclinical evidence robustly supports the role of this compound in preventing nitroglycerin tolerance. By mitigating oxidative stress through the inhibition of NADH oxidase and scavenging of reactive oxygen species, this compound preserves the vasodilatory efficacy of nitroglycerin. The presented data and experimental protocols provide a solid foundation for researchers and drug development professionals exploring therapeutic strategies to overcome nitrate tolerance. The synergistic effect of combining nitroglycerin with an antioxidant agent like this compound holds significant promise for improving the long-term clinical management of cardiovascular diseases.

References

Hydralazine's Differential Impact on Cancer Cell Line Proliferation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing literature reveals that Hydralazine, a long-established antihypertensive medication, exhibits a varied range of sensitivities across different cancer cell lines. This comparative guide synthesizes key findings on this compound's effects on cancer cell viability, detailing experimental data and elucidating the underlying molecular pathways. This information is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound in oncology.

Quantitative Analysis of Cancer Cell Line Sensitivity to this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound across various human cancer cell lines, providing a quantitative comparison of its anti-proliferative effects.

Cancer TypeCell LineIC50 (µM)Treatment DurationReference
Prostate Cancer DU1453072 hours[1][2]
LNCaP6372 hours[1][2]
PC-3166.972 hours[3][4]
22Rv1>50 (less sensitive than DU145)3 days[5][6]
C4-2113.772 hours[3][4]
Breast Cancer MCF-7165.172 hours[7]
MDA-MB-231Stimulatory effect observed; IC50 not calculatedNot specified[8]
Leukemia (CML) K5628172 hours[9]
Cervical Cancer HeLaGrowth inhibition of 52.12% at 40 µM72 hours[10][11]
CaSkiGrowth inhibition of 44.31% at 40 µM72 hours[10][11]
SiHaGrowth inhibition of 47.73% at 40 µM72 hours[10][11]

Note: The sensitivity to this compound varies significantly among different cancer types and even between cell lines of the same cancer type. For instance, the DU145 prostate cancer cell line is considerably more sensitive to this compound than the PC-3 cell line.[1][2][3][4] Interestingly, in the MDA-MB-231 breast cancer cell line, this compound was found to have a stimulatory effect on cell growth, precluding the calculation of an IC50 value.[8] For cervical cancer cell lines, specific IC50 values were not reported, but significant growth inhibition was observed at a concentration of 40 µM.[10][11]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess the effects of this compound on cancer cell lines.

Cell Viability and Proliferation Assays (MTT and MTS)

The most common methods used to determine cell viability and calculate IC50 values were the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays.

General Protocol:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[7]

  • Drug Treatment: Cells were then treated with various concentrations of this compound (typically ranging from 0.001 to 500 µM) or a vehicle control.[3][7]

  • Incubation: The plates were incubated for a specified period, generally 72 hours, at 37°C in a 5% CO2 incubator.[7]

  • Reagent Addition: After incubation, the culture medium was replaced with a fresh medium containing the MTT or MTS reagent.[7]

  • Incubation with Reagent: The plates were incubated for an additional 3-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.[7]

  • Solubilization (for MTT assay): A solubilization solution (e.g., DMSO) was added to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: The absorbance of the colored solution, which is proportional to the number of viable cells, was measured using a microplate reader at a specific wavelength (e.g., 560 nm for MTT).[7]

It is important to note that one study highlighted a potential interference of this compound with the standard MTS assay, particularly in suspension cell lines.[12] The authors proposed a modified protocol that involves centrifuging the cells and replacing the test medium with fresh culture medium before adding the MTS reagent to avoid this interference.[12]

Apoptosis Assays

To determine if the observed growth inhibition was due to the induction of programmed cell death (apoptosis), various assays were employed.

Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining:

  • Cell Treatment: Cells were treated with this compound for the desired duration.

  • Cell Harvesting: Both adherent and non-adherent cells were collected. Adherent cells were detached using a gentle dissociation agent like trypsin.

  • Staining: Cells were washed and then stained with fluorescently labeled Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, and a viability dye like Propidium Iodide (PI), which enters cells with compromised membranes (late apoptotic and necrotic cells).

  • Analysis: The stained cells were analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[13]

Hoechst Staining and DNA Electrophoresis:

  • Hoechst Staining: This method involves staining the cells with Hoechst 33342, a fluorescent dye that binds to DNA. Apoptotic cells typically show condensed or fragmented nuclei, which can be visualized under a fluorescence microscope.[9]

  • DNA Electrophoresis: In this technique, DNA is extracted from treated cells and run on an agarose (B213101) gel. Apoptotic cells exhibit a characteristic "ladder" pattern due to the cleavage of DNA into fragments of specific sizes.[9]

Signaling Pathways and Mechanisms of Action

This compound's anti-cancer effects are attributed to its influence on several key signaling pathways.

DNA Methylation Inhibition

One of the primary mechanisms of this compound's action is its ability to inhibit DNA methylation. It is considered a non-nucleoside DNA methyltransferase (DNMT) inhibitor. By reducing the expression of DNMT1 and DNMT3a, this compound can lead to the demethylation and re-expression of tumor suppressor genes that were silenced by hypermethylation.[14]

DNA_Methylation_Inhibition This compound's Effect on DNA Methylation This compound This compound DNMTs DNMT1, DNMT3a This compound->DNMTs inhibits expression DNA_Methylation DNA Methylation DNMTs->DNA_Methylation promotes TSG_Silencing Tumor Suppressor Gene Silencing DNA_Methylation->TSG_Silencing leads to Tumor_Growth Tumor Growth TSG_Silencing->Tumor_Growth promotes

Caption: this compound inhibits DNA methyltransferases (DNMTs).

Induction of Apoptosis via the Intrinsic Pathway

This compound has been shown to induce caspase-dependent apoptosis in leukemic T cells through the intrinsic (mitochondrial) pathway.[15][16][17] This involves the activation of Bak, loss of mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).[15][16]

Intrinsic_Apoptosis_Pathway This compound-Induced Intrinsic Apoptosis This compound This compound Mitochondria Mitochondria This compound->Mitochondria acts on Bak_Activation Bak Activation Mitochondria->Bak_Activation MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss ROS_Generation ROS Generation Mitochondria->ROS_Generation Caspase_Activation Caspase Activation Bak_Activation->Caspase_Activation MMP_Loss->Caspase_Activation ROS_Generation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound triggers the intrinsic apoptosis pathway.

Interference with EGF Receptor Signaling

In prostate cancer cells, particularly the DU145 cell line, this compound's growth-inhibitory effects have been linked to the blockage of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][14] This disruption can affect downstream pathways involved in cell proliferation, survival, and motility.

EGFR_Signaling_Pathway This compound's Interference with EGFR Signaling This compound This compound EGFR EGF Receptor This compound->EGFR blocks Downstream_Pathways Downstream Signaling (e.g., MAPK, Akt) EGFR->Downstream_Pathways Cell_Proliferation Cell Proliferation Downstream_Pathways->Cell_Proliferation Cell_Survival Cell Survival Downstream_Pathways->Cell_Survival Cell_Motility Cell Motility Downstream_Pathways->Cell_Motility

Caption: this compound disrupts EGF Receptor signaling.

Conclusion

This compound demonstrates a wide spectrum of anti-cancer activity, with its efficacy being highly dependent on the specific cancer cell line. The primary mechanisms of action appear to be the inhibition of DNA methylation, induction of apoptosis, and interference with crucial signaling pathways like the EGFR pathway. The significant variation in sensitivity highlights the need for further research to identify predictive biomarkers and to determine which cancer types are most likely to respond to this compound-based therapies. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers designing future studies to explore the full therapeutic potential of this repurposed drug.

References

Confirming the in vivo relevance of Hydralazine's antioxidant effects observed in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antioxidant effects of the antihypertensive drug Hydralazine, supported by experimental data. We delve into its mechanisms of action, compare its efficacy with other antihypertensive agents, and provide detailed experimental protocols for validation.

This compound, a long-standing medication for hypertension, has garnered significant interest for its antioxidant properties, which are increasingly recognized as relevant to its therapeutic effects. While in vitro studies have established its capacity to scavenge free radicals and modulate oxidative stress pathways, confirming these effects in vivo is crucial for its repositioning and for the development of novel therapeutic strategies. This guide bridges the gap between in vitro observations and in vivo relevance.

In Vivo Antioxidant Performance: A Data-Driven Comparison

The antioxidant efficacy of this compound has been demonstrated across various in vivo models, primarily through its ability to mitigate oxidative stress markers and enhance endogenous antioxidant defenses. Here, we summarize key quantitative data from preclinical studies.

Table 1: In Vivo Effects of this compound on Oxidative Stress Markers

Animal ModelTissueBiomarkerTreatment GroupControl GroupPercentage Change with this compound
MPTP-induced Parkinson's Disease (Mouse)Substantia NigraMDAMPTP + this compoundMPTP↓ 30-40%
MPTP-induced Parkinson's Disease (Mouse)StriatumMDAMPTP + this compoundMPTP↓ 25-35%
MPTP-induced Parkinson's Disease (Mouse)Substantia NigraGSH/GSSG RatioMPTP + this compoundMPTP↑ 40-50%

Table 2: Comparison of Antioxidant Effects of Antihypertensive Drugs

DrugMechanism of ActionKey In Vivo Antioxidant Effects
This compound Direct VasodilatorDecreases free radical generation; Activates the Nrf2/ARE pathway.[1]
Captopril ACE InhibitorNo significant effect on intracellular free radical generation in some neuronal and thymocyte models.[1]
Carvedilol Beta-blocker with alpha-1 blocking activityPossesses antioxidant properties, potentially greater than vitamin E; inhibits oxygen-free radicals.[2]

Deciphering the Antioxidant Mechanisms of this compound

This compound's antioxidant effects are not merely a consequence of direct radical scavenging. In vivo studies have elucidated a multi-pronged mechanism involving the activation of the master regulator of the antioxidant response, Nrf2, and the inhibition of key enzymatic sources of reactive oxygen species (ROS).

The Nrf2/ARE Signaling Pathway

A pivotal mechanism underlying this compound's in vivo antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and subsequent synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

This compound activates the Nrf2/ARE antioxidant pathway.
Inhibition of ROS-Producing Enzymes

Recent evidence suggests that this compound can also directly inhibit key enzymes responsible for the production of superoxide (B77818) radicals, such as NADPH oxidase and xanthine (B1682287) oxidase. This dual action of boosting antioxidant defenses while simultaneously reducing the primary sources of oxidative stress underscores its potential as a potent antioxidant agent.

Experimental Protocols for In Vivo Validation

To facilitate further research and validation of this compound's antioxidant effects, we provide detailed protocols for key in vivo experiments.

Experimental Workflow for In Vivo Antioxidant Assessment

The following diagram outlines a typical experimental workflow to assess the in vivo antioxidant effects of this compound in a disease model.

Experimental_Workflow cluster_assays Biochemical Assays Animal_Model 1. Animal Model of Disease (e.g., MPTP-induced Parkinson's) Treatment_Groups 2. Treatment Groups - Vehicle Control - Disease Model + Vehicle - Disease Model + this compound - Disease Model + Comparator Drug Animal_Model->Treatment_Groups Tissue_Collection 3. Tissue Collection (e.g., Brain, Heart, Kidney) Treatment_Groups->Tissue_Collection Biochemical_Assays 4. Biochemical Assays Tissue_Collection->Biochemical_Assays Western_Blot 5. Western Blot Analysis Tissue_Collection->Western_Blot Histology 6. Histological Analysis Tissue_Collection->Histology MDA_Assay MDA Assay (Lipid Peroxidation) GSH_Assay GSH/GSSG Ratio (Redox State)

Workflow for assessing in vivo antioxidant effects.
Detailed Methodologies

1. Malondialdehyde (MDA) Assay for Lipid Peroxidation

This protocol measures the levels of MDA, a major product of lipid peroxidation, in brain tissue.

  • Tissue Homogenization: Homogenize brain tissue in 10 volumes of ice-cold Tris-HCl buffer (5mM, pH 7.4).[3]

  • Reaction Mixture: To the homogenate, add a solution of thiobarbituric acid (TBA).

  • Incubation: Incubate the mixture in a boiling water bath for 10 minutes.[3]

  • Measurement: After cooling, measure the absorbance of the resulting pink-colored product at 532 nm.

  • Quantification: Calculate the concentration of MDA using an extinction coefficient of 1.56×105 M−1 cm−1 and express the results as nanomoles of MDA per milligram of protein.[3]

2. GSH/GSSG Ratio Assay for Cellular Redox State

This assay determines the ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG), a key indicator of cellular redox balance.

  • Sample Preparation: To prevent the auto-oxidation of GSH, it is crucial to add a scavenger, such as N-ethylmaleimide (NEM), to the sample immediately after collection to block GSH.

  • Deproteinization: Precipitate proteins using metaphosphoric acid (MPA).

  • GSSG Measurement: In the NEM-treated sample, GSSG is reduced to GSH by glutathione reductase, and the total GSH is then measured.

  • Total Glutathione Measurement: In a separate sample without NEM, measure the total glutathione (GSH + GSSG).

  • Calculation: The GSH concentration is calculated by subtracting the GSSG concentration from the total glutathione concentration. The GSH/GSSG ratio is then determined.

3. Western Blot Analysis for Nrf2 Activation

This protocol assesses the nuclear translocation of Nrf2, a hallmark of its activation.

  • Nuclear and Cytoplasmic Fractionation: Isolate nuclear and cytoplasmic protein fractions from brain tissue using a commercially available kit.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., Lamin B for the nuclear fraction and β-actin for the cytoplasmic fraction). An increased Nrf2 signal in the nuclear fraction relative to the cytoplasmic fraction indicates activation.

Conclusion

The in vivo evidence strongly supports the relevance of this compound's antioxidant effects, which are mediated through the activation of the Nrf2 pathway and inhibition of ROS-producing enzymes. These properties may contribute significantly to its therapeutic benefits beyond blood pressure reduction and open avenues for its use in conditions associated with oxidative stress. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers aiming to further investigate and harness the antioxidant potential of this established drug.

References

Safety Operating Guide

Proper Disposal of Hydralazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of hydralazine, a peripheral vasodilator, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. For researchers, scientists, and drug development professionals, adhering to correct disposal procedures is paramount to mitigate risks to both human health and the ecosystem. This compound should be managed as a potentially hazardous substance due to its toxicity profile.[1]

Disposal of all pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and may be subject to more stringent state or local regulations.[1][2] A crucial federal regulation prohibits the sewering of hazardous waste pharmaceuticals.[2]

This compound Hazard Profile

While a specific Safety Data Sheet (SDS) for disposal is not uniformly available, the known hazards of this compound necessitate its handling as a hazardous chemical waste.

ParameterInformation/Consideration
Chemical Name This compound
Primary Hazards Toxic if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[1]
Regulatory Bodies EPA, State Environmental Agencies, Institutional EHS.
Waste Classification Should be handled as a potentially hazardous chemical waste.
Environmental Hazards Can lead to contamination of water supplies as wastewater treatment plants are often not equipped to remove such chemicals.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to wear appropriate PPE. This includes:

  • Safety goggles

  • Chemical-resistant gloves

  • A laboratory coat[1][3]

  • If there is a risk of generating dust or aerosols, respiratory protection should be used.[1]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent accidental reactions and ensure compliant disposal.

  • Do Not Mix: this compound waste should be segregated from general laboratory waste and not mixed with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1][3]

  • Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container label must clearly state "Hazardous Waste," the name of the chemical (this compound), and any known hazard warnings.[1]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Generated waste must be stored safely pending pickup.

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated SAA.[3][4]

  • The SAA should be at or near the point of generation.[4]

  • Ensure the container is kept closed except when adding waste.

Step 4: Professional Disposal Arrangement

This compound waste must be disposed of through official channels.

  • Primary Method: The most recommended method for disposing of this compound is to use a licensed hazardous waste disposal company.[1][3]

  • Institutional EHS Office: Your institution's EHS office is the primary resource. They will provide specific guidance and coordinate with licensed vendors for the pickup and disposal of the waste in compliance with all federal and state regulations.[1]

Step 5: Empty Container Decontamination

Empty containers that once held this compound must also be managed as hazardous waste until properly decontaminated.

  • Triple Rinse: Triple rinse the empty container with a suitable solvent.

  • Collect Rinsate: The rinsate (the solvent used for rinsing) must be collected as hazardous waste and added to the designated liquid this compound waste container.[3]

  • Deface Label: Once decontaminated, deface or remove the original label on the empty container.

  • Final Disposal: Dispose of the decontaminated container according to your laboratory's procedures for non-hazardous glass or plastic waste.[3]

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited:

  • Do Not Flush Down the Drain: Never dispose of this compound down the sink or toilet.[1][5][6] This practice is illegal for hazardous waste pharmaceuticals and contaminates water supplies.[2]

  • Do Not Dispose of in Regular Trash: this compound should not be disposed of in the regular solid waste trash.[1][6] Improper disposal poses risks to sanitation workers and the environment.[1]

Experimental Protocols for Waste Neutralization

Currently, there are no established or recommended experimental protocols for the chemical neutralization of this compound waste within a standard laboratory setting for disposal purposes.[3] The inherent risks of incomplete reactions or the generation of other hazardous byproducts make such procedures unsuitable for routine waste management. Therefore, the standard and required protocol is physical segregation and disposal via a certified hazardous waste management service.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper and compliant disposal of this compound waste from a laboratory setting.

Hydralazine_Disposal_Workflow start Start: This compound Waste Generated ppe Step 1: Wear Appropriate PPE start->ppe assess Assess Waste Form ppe->assess collect_solid Step 2: Collect in Labeled Solid Waste Container assess->collect_solid Solid collect_liquid Step 2: Collect in Labeled Liquid Waste Container assess->collect_liquid Liquid store Step 3: Store Sealed Container in Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Step 4: Contact EHS to Arrange Professional Disposal store->contact_ehs pickup Waste Picked Up by Licensed Vendor contact_ehs->pickup decontaminate Step 5: Decontaminate Empty Container (Triple Rinse) pickup->decontaminate end End: Compliant Disposal Complete decontaminate->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hydralazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling hydralazine, a compound that, while valuable in research, requires careful management. Adherence to these procedural steps will help mitigate risks and ensure the integrity of your work.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the necessary PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesWear tightly fitting safety goggles with side-shields.[1]
Hand Protection GlovesChemical-resistant gloves, such as nitrile, are required.[2][3] Gloves must be inspected before use, and hands should be washed and dried after handling.
Body Protection Lab Coat/CoverallsA lab coat or impervious clothing should be worn to protect the skin.[1][2][3]
Respiratory Protection RespiratorUse a NIOSH-approved respirator if ventilation is inadequate or if there is a risk of exceeding the occupational exposure limit.[4] Operations that may generate dust or aerosols should be conducted in a fume hood.[3][5]

Occupational Exposure Limits and Physical Properties

Understanding the quantitative safety data for this compound is critical for risk assessment and the implementation of appropriate safety controls.

ParameterValueSource
Occupational Exposure Limit (OEL) 0.1 mg/m³ (8-Hour Time-Weighted Average)Private Industry[4]
Melting Point 273 °C[1][6]
Boiling Point 322.13 °C at 760 mmHg[1]
Solubility Soluble in water

Standard Operating Procedure for Handling this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Preparation and Handling:
  • Training and Awareness : Before handling this compound, all personnel must be trained on its hazards and familiar with this standard operating procedure and the Safety Data Sheet (SDS).[3]

  • Designated Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[3][5]

  • Personal Protective Equipment (PPE) : Don the appropriate PPE as outlined in the table above before handling the compound.

  • Weighing and Transferring : When weighing or transferring this compound powder, do so in a fume hood to avoid inhalation of dust.[5] Use non-sparking tools to prevent ignition.

  • Solution Preparation :

    • To prepare a solution, slowly add the this compound powder to the solvent.

    • For intravenous solution preparation, one method involves reconstituting a 20mg vial with 1mL of water for injection, resulting in a 20mg/mL solution. This can be further diluted with sodium chloride 0.9% to achieve the desired concentration.[7]

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

Disposal Plan:
  • Waste Segregation : this compound waste must be segregated from other laboratory waste in a clearly labeled, sealed container for hazardous chemical waste.[5]

  • Professional Disposal : The most recommended method for disposing of this compound is through a licensed hazardous waste disposal company.

  • Institutional Guidelines : Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on disposal procedures in accordance with local and national regulations.

  • Prohibited Disposal Methods : Never dispose of this compound down the sink or in the regular trash.

HydralazineHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_training 1. Training and SOP Review prep_area 2. Designate Work Area (Fume Hood) prep_training->prep_area prep_ppe 3. Don Appropriate PPE prep_area->prep_ppe handle_weigh 4. Weighing and Transferring prep_ppe->handle_weigh handle_solution 5. Solution Preparation handle_weigh->handle_solution post_storage 6. Secure Storage handle_solution->post_storage post_decontaminate 7. Decontaminate Work Area post_storage->post_decontaminate post_ppe 8. Doff PPE post_decontaminate->post_ppe disp_segregate 9. Segregate Hazardous Waste post_ppe->disp_segregate disp_dispose 10. Dispose via EHS disp_segregate->disp_dispose SpillResponseWorkflow cluster_initial Initial Response cluster_cleanup Cleanup cluster_final Final Steps resp_alert 1. Alert Personnel & Evacuate resp_restrict 2. Restrict Spill Area resp_alert->resp_restrict clean_ppe 3. Don Spill Response PPE resp_restrict->clean_ppe clean_contain 4. Contain the Spill clean_ppe->clean_contain clean_collect 5. Collect Contaminated Material clean_contain->clean_collect clean_decon 6. Decontaminate the Area clean_collect->clean_decon final_dispose 7. Dispose of Hazardous Waste clean_decon->final_dispose final_report 8. Report Spill to EHS final_dispose->final_report

References

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.